(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride
Beschreibung
BenchChem offers high-quality (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C5H7ClN2O2 |
|---|---|
Molekulargewicht |
162.57 g/mol |
IUPAC-Name |
N'-hydroxyfuran-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c6-5(7-8)4-2-1-3-9-4;/h1-3,8H,(H2,6,7);1H |
InChI-Schlüssel |
BWAGHYXNNPQFGG-UHFFFAOYSA-N |
Isomerische SMILES |
C1=COC(=C1)/C(=N\O)/N.Cl |
Kanonische SMILES |
C1=COC(=C1)C(=NO)N.Cl |
Herkunft des Produkts |
United States |
Pharmacological Mechanisms and Structural Utility of Furan-2-carboximidamide Derivatives in Targeted Therapeutics
Prepared by: Senior Application Scientist, Drug Discovery & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Furan-2-carboximidamide Pharmacophore
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that can precisely modulate stereoelectronic interactions within enzyme active sites. As a Senior Application Scientist, I frequently leverage the furan-2-carboximidamide moiety as a highly versatile pharmacophore. Unlike its thiophene or oxazole analogs, the furan-2-carboximidamide headgroup offers a unique combination of optimal pKa, reduced van der Waals radius, and precise dipole orientation.
This whitepaper dissects the mechanism of action of furan-2-carboximidamide compounds across three distinct therapeutic domains: isoform-selective enzyme inhibition (nNOS in melanoma), microtubule disruption (antiparasitic agents), and nuclear receptor antagonism (RORγt in autoimmunity). By understanding the causality behind these molecular interactions, researchers can better optimize lead compounds for clinical translation.
Mechanistic Paradigm I: Isoform-Selective nNOS Inhibition
The primary challenge in targeting nitric oxide synthases (NOS) is achieving isoform selectivity—specifically, inhibiting neuronal NOS (nNOS) without disrupting endothelial NOS (eNOS), which is vital for cardiovascular homeostasis. Recent breakthroughs have demonstrated that furan-2-carboximidamide derivatives are exceptionally potent nNOS inhibitors with profound anti-melanoma activity[1].
The Causality of the Furan Headgroup
The carboximidamide group acts as a bioisostere for L-arginine, the natural substrate of NOS. It forms a critical bidentate hydrogen bond network (a salt bridge) with the active site glutamate (e.g., Glu592 in human nNOS)[2].
When optimizing previous lead compounds (such as the thiophene-based HH044), replacing the thiophene ring with a furan ring fundamentally alters the molecule's stereoelectronic profile[1][2]. Oxygen possesses a higher electronegativity and a smaller van der Waals radius compared to sulfur. This subtly tunes the basicity of the attached carboximidamide, ensuring it remains optimally protonated at physiological pH while simultaneously relieving steric clashes within the narrow nNOS substrate channel[1].
When this furan headgroup is coupled with a biphenyl tail designed to induce π -stacking with the human nNOS-specific His342 residue (a peripheral pocket interaction absent in eNOS), the resulting compounds yield sub-nanomolar potency ( Ki<5 nM) and massive selectivity over eNOS[1][2]. Mechanistically, this targeted nNOS inhibition downregulates PD-L1 expression in melanoma cells, synergizing with immune checkpoint inhibitors (ICIs) to suppress tumor growth[2].
Logical flow of furan-2-carboximidamide mediated nNOS inhibition and melanoma suppression.
Mechanistic Paradigm II: Microtubule Disruption
Beyond enzyme inhibition, furan-2-carboximidamide serves as a critical building block for synthesizing phenylpyrimidine-based microtubule (MT) targeting agents[3].
Causality in Tubulin Binding
By condensing furan-2-carboximidamide with malonate derivatives, researchers generate highly substituted pyrimidine scaffolds that bind to the colchicine site of tubulin[3][4]. In the treatment of parasitic infections like Schistosoma mansoni, the furan-2-yl substitution provides a unique vector for exploring the hydrophobic sub-pockets of parasite tubulin[3]. The furan oxygen acts as a localized hydrogen bond acceptor, altering the compound's residence time on the MT polymer. This disruption of microtubule dynamics leads to a potent and long-lasting paralysis of the adult worms, presenting a viable alternative to standard praziquantel therapy[3][4].
Mechanistic Paradigm III: RORγt Inhibition & Metabolic Liabilities
In the development of oral therapeutics for autoimmune diseases, furan-2-carboximidamide is utilized to synthesize N-aryl imidazoles targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt)[5].
Mitigating Pharmacokinetic Risks
The furan ring perfectly occupies a specific lipophilic pocket within the RORγt ligand-binding domain (LBD)[5]. However, as an application scientist, I must emphasize a critical metabolic liability: unsubstituted furans are highly susceptible to cytochrome P450-mediated oxidation. This oxidation forms reactive epoxides that yield toxic glutathione (GSH) adducts[5].
The Structural Solution: To mitigate this, the furan ring must be rationally substituted with a 2-chloro or 2-methyl group. This substitution sterically blocks the primary site of oxidation, preserving the target affinity while dramatically improving the pharmacokinetic safety profile and preventing hepatotoxicity[5].
Quantitative Data Synthesis
The following table synthesizes the structure-activity relationship (SAR) data for nNOS inhibitors, highlighting the critical trade-offs between target affinity and blood-brain barrier (BBB) permeability—a vital metric for treating melanoma brain metastases[1][2].
| Compound / Lead | Heterocyclic Headgroup | Target | Ki (hnNOS) | Selectivity (hnNOS over eNOS) | PAMPA-BBB Permeability ( Pe ) |
| HH044 | Thiophene | nNOS | < 20 nM | Moderate | 7.52×10−6 cm/s |
| Compound 1 | Furan | nNOS | < 5 nM | High | 3.07×10−6 cm/s |
| Compound 3 | Oxazole | nNOS | > 20 nM | Low | N/A |
Data Interpretation: While the furan headgroup (Compound 1) vastly improves binding affinity ( Ki<5 nM) due to optimized active-site geometry, its increased polarity slightly reduces passive membrane permeability compared to the thiophene analog (HH044)[1][2]. This represents a classical medicinal chemistry optimization trade-off.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints.
Protocol A: Synthesis of Furan-2-carboximidamide Hydrochloride
This protocol utilizes a modified Pinner reaction to establish the carboximidamide functional group[6].
-
Imidate Formation: To a rigorously dried flask containing sodium methoxide (0.11 g, 2.0 mmol) in anhydrous methanol (20 mL), add 2-cyanofuran (1.9 g, 20 mmol)[6].
-
Incubation: Stir the reaction mixture at room temperature for exactly 2 hours. Validation Checkpoint: Perform TLC (Thin-Layer Chromatography) to confirm the complete disappearance of the 2-cyanofuran starting material.
-
Amidation: Add ammonium chloride (1.2 g, 23 mmol) to the mixture[6]. The temperature must remain at room temperature to prevent thermal degradation of the delicate imidate intermediate. Stir for an additional 3 hours[6].
-
Isolation: Filter the resulting white precipitate, wash extensively with cold diethyl ether, and dry in vacuo[6].
-
Validation: Confirm the structure via 1 H NMR (DMSO- d6 ) and LC-MS to verify the exact mass of the furan-2-carboximidamide hydrochloride salt.
Protocol B: NO Hemoglobin (Hb) Capture Assay for nNOS Inhibition
This assay measures the enzymatic activity of NOS by tracking the conversion of oxyhemoglobin to methemoglobin by nitric oxide[1].
-
Reagent Preparation: Prepare fresh oxyhemoglobin from bovine blood. Ensure recombinant human nNOS (hnNOS) is properly folded with its cofactors: L-arginine, NADPH, BH4, and calmodulin[1].
-
Incubation: In a 96-well microtiter plate, combine the enzyme mixture with varying concentrations of the synthesized furan-2-carboximidamide HCl salts[1].
-
Spectrophotometric Tracking: Continuously monitor the shift in absorbance at 401 nm using a microplate reader. Validation Checkpoint: Include a vehicle control (baseline NO production) and a known reference inhibitor (e.g., L-NAME) to ensure assay dynamic range.
-
Data Analysis: Calculate the IC50 from the dose-response curve and convert it to a Ki value using the Cheng-Prusoff equation[1].
Step-by-step experimental workflow for screening furan-2-carboximidamide nNOS inhibitors.
References
-
New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma Source: ACS Medicinal Chemistry Letters / PMC (Awasthi et al., 2026) URL:1
-
New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma (Extended Data & Selectivity Profiling) Source: ACS Publications (Patel et al., 2026) URL:2
-
Congeners Derived from Microtubule-Active Phenylpyrimidines Produce a Potent and Long-Lasting Paralysis of Schistosoma mansoni In Vitro Source: ACS Infectious Diseases (2020) URL:3
-
Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors Source: Journal of Medicinal Chemistry (2019) URL:5
-
US20240131356A1 - Combination of intracellular and extracellular photosensitizers for treatment of bacterial infection Source: Google Patents URL:6
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20240131356A1 - Combination of intracellular and extracellular photosensitizers for treatment of bacterial infection - Google Patents [patents.google.com]
Technical Whitepaper: Chemical Profiling and Pharmacological Utility of (Z)-N'-Hydroxyfuran-2-carboximidamide Hydrochloride
Executive Summary
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride is a highly versatile organic building block and a critical pharmacophore in modern drug discovery. Characterized by a furan ring conjugated to an amidoxime (carboximidamide) functional group, this compound bridges the gap between synthetic heterocyclic chemistry and targeted immunotherapy. As a Senior Application Scientist, I present this in-depth guide to elucidate its physicochemical properties, synthetic methodology, and its pivotal role as a competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
Physicochemical Profiling
Understanding the baseline properties of this compound is essential for analytical validation and formulation. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and prevent the oxidative degradation commonly observed in free amidoximes.
| Property | Specification |
| IUPAC Name | N'-hydroxyfuran-2-carboximidamide hydrochloride |
| Molecular Formula | C5H7ClN2O2 |
| Molecular Weight | 162.57 g/mol |
| CAS Number (Free Base) | 50892-99-4 / 1236839-88-5[1] |
| CAS Number (HCl Salt) | 54610-69-4[1] |
| PubChem CID | 75598885[2] |
| Structural Class | Heterocyclic Amidoxime / Carboximidamide |
Synthesis Methodology and Validation
The synthesis of amidoximes requires precise control over nucleophilic addition. The following self-validating protocol details the conversion of 2-furonitrile to the target hydrochloride salt.
Step-by-Step Protocol
-
Free-Basing the Hydroxylamine: Suspend hydroxylamine hydrochloride (1.2 eq) in ethanol. Add sodium carbonate (Na₂CO₃, 0.6 eq) slowly.
-
Causality: Hydroxylamine hydrochloride is stable but non-nucleophilic. Na₂CO₃ neutralizes the salt, liberating free hydroxylamine, which provides the necessary lone pair to attack the electrophilic nitrile carbon.
-
-
Nucleophilic Addition: Add 2-furonitrile (1.0 eq) to the suspension. Reflux the mixture at 70–80°C for 4–6 hours.
-
Causality: Elevated thermal kinetic energy drives the nucleophilic attack. The (Z)-isomer is thermodynamically favored due to minimized steric repulsion between the furan oxygen and the hydroxyl group, further stabilized by intramolecular hydrogen bonding.
-
-
Isolation of the Free Base: Cool the reaction to room temperature, filter inorganic salts, and concentrate the filtrate in vacuo. Extract with ethyl acetate and wash with brine. Dry over anhydrous Na₂SO₄ and evaporate to yield the free (Z)-N'-Hydroxyfuran-2-carboximidamide.
-
Salt Formation: Dissolve the free base in anhydrous diethyl ether (Et₂O). Bubble dry HCl gas (or add ethereal HCl) dropwise at 0°C until precipitation ceases.
-
Causality: Conversion to the hydrochloride salt locks the amidoxime in a protonated state, drastically improving long-term bench stability and aqueous solubility for downstream biological assays.
-
-
Validation: Filter the precipitate and dry under vacuum. Confirm conversion via LC-MS (target m/z 127.1 [M+H]⁺ for the free base) and ¹H NMR (disappearance of the nitrile carbon signal at ~110 ppm, appearance of broad N-OH and NH₂ singlets).
Step-by-step synthetic workflow for (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride.
Mechanistic Action: The IDO1 Inhibition Paradigm
Beyond its use as a synthetic building block for 1,2,4-oxadiazoles, the furan-2-carboximidamide scaffold is highly prized in oncology as a pharmacophore for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
The Immunosuppressive Pathway
IDO1 is a heme-dependent enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine[3]. Tumors upregulate IDO1 to deplete local tryptophan, which triggers GCN2 kinase activation and mTORC1 inhibition[4]. This metabolic starvation forces effector T-cells into anergy and promotes the proliferation of regulatory T-cells (Tregs), creating a robust immunosuppressive tumor microenvironment[4].
Mechanism of Inhibition
Amidoxime derivatives exhibit high inhibitory activity by directly interfering with the IDO1 active site[3]. Molecular dynamics simulations reveal that the amidoxime group acts as a competitive inhibitor by coordinating with the heme iron (Fe²⁺/Fe³⁺)[3].
-
Structural Disruption: The amidoxime forms stable hydrogen bonds with critical active site residues, specifically L234 and R231 [3].
-
Tunnel Closure: The interaction with L234 significantly alters the spatial position of the G262-A264 loop. This conformational shift disturbs the orderliness of the ligand delivery tunnel, effectively preventing substrate (L-tryptophan) and oxygen from accessing the heme binding pocket[3].
IDO1 enzymatic pathway and the competitive inhibition mechanism by the amidoxime pharmacophore.
Storage and Handling Protocols
To maintain the integrity of the hydrochloride salt for sensitive biochemical assays, adhere to the following self-validating storage system:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation of the N-OH group.
-
Temperature & Humidity: Maintain strictly at 2–8°C in a desiccator. The hydrochloride salt is hygroscopic; moisture ingress will lead to clumping and potential hydrolysis of the amidoxime bond over extended periods[1].
-
Validation of Integrity: Before use in high-throughput screening, visually inspect for discoloration (pure compound should be off-white). A shift to yellow/brown indicates oxidative degradation, requiring re-crystallization from ethanol/ether.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 75598885, N-hydroxyfuran-2-carboximidamide hydrochloride." PubChem. Available at: [Link]
-
Liu, X., et al. "Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations." Frontiers in Molecular Biosciences, 2020. Available at: [Link]
-
Prendergast, G. C., et al. "Discovery of IDO1 inhibitors: from bench to bedside." Cancer Research, 2017. Available at: [Link]
Sources
Structural Elucidation and Pharmacological Profiling of N'-Hydroxyfuran-2-Carboximidamide Derivatives
Executive Summary
N'-hydroxyfuran-2-carboximidamide (commonly referred to as furan-2-amidoxime) and its derivatives represent a highly versatile class of pharmacophores in modern drug discovery. Characterized by a furan ring conjugated to an amidoxime moiety, these compounds serve dual roles: they are potent nitric oxide (NO) donors and act as highly selective competitive inhibitors for neuronal nitric oxide synthase (nNOS)[1]. The biological efficacy, target engagement, and physicochemical stability of these derivatives are strictly dictated by their structural conformation—specifically, the E/Z isomerism around the carbon-nitrogen double bond[2].
This whitepaper provides an in-depth, self-validating technical workflow for the synthesis, spectroscopic elucidation, and crystallographic validation of N'-hydroxyfuran-2-carboximidamide derivatives, designed for researchers and application scientists in structural biology and medicinal chemistry.
Chemical Architecture & Pharmacological Relevance
The core structure of N'-hydroxyfuran-2-carboximidamide consists of an electron-rich heteroaromatic furan ring that influences the electron density of the adjacent amidoxime group. The amidoxime functional group (-C(=NOH)NH₂) is amphoteric and exhibits tautomerism, but structural analyses confirm that the Z-isomer is overwhelmingly favored thermodynamically due to the stabilization provided by intramolecular hydrogen bonding and the minimization of steric clashes[2][3].
Pharmacologically, the Z-conformation is critical. When acting as an nNOS inhibitor, the amidoxime group mimics the natural substrate L-arginine, forming essential bidentate hydrogen bonds with the active site's heme propionates and the BH4 cofactor[1]. Furthermore, the free base form is prone to thermal degradation; thus, isolating the compound as a hydrochloride salt protonates the imine nitrogen, stabilizing the electron density and significantly enhancing aqueous solubility for biological assays[4].
Self-validating synthetic workflow for furan-2-amidoxime derivatives.
Self-Validating Synthesis Methodology
To ensure high fidelity in structural analysis, the synthesis protocol must be robust and self-validating. The reaction relies on the nucleophilic addition of hydroxylamine to furan-2-carbonitrile.
Step-by-Step Protocol:
-
Reagent Preparation: Suspend furan-2-carbonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in anhydrous ethanol.
-
Base Activation (Causality): Hydroxylamine is only a competent nucleophile in its free base form. Add sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) to adjust the pH to ~8. This liberates the free hydroxylamine while preventing the base-catalyzed degradation of the furan ring[4].
-
Reflux & Kinetic Monitoring (Self-Validation): Heat the mixture to 70°C. Thin-Layer Chromatography (TLC) is often insufficient due to the polarity similarities between the nitrile and the amidoxime. Instead, validate the reaction progress by taking an aliquot for rapid Attenuated Total Reflectance (ATR) FT-IR spectroscopy. The reaction is deemed complete when the sharp nitrile stretch at ~2230 cm⁻¹ completely disappears, replaced by a broad O-H stretch at ~3200 cm⁻¹.
-
Workup & Salt Formation: Filter the inorganic salts, concentrate the filtrate, and dissolve the crude base in anhydrous diethyl ether. Bubble dry HCl gas through the solution to precipitate (Z)-N'-hydroxyfuran-2-carboximidamide hydrochloride as a stable, white crystalline solid[4].
Spectroscopic Elucidation (NMR & IR)
Structural elucidation requires a multi-modal approach. The choice of solvent in Nuclear Magnetic Resonance (NMR) spectroscopy is the most critical variable.
Causality in Solvent Selection: Utilizing protic solvents (e.g., D₂O or MeOD) induces rapid deuterium exchange with the -OH and -NH₂ protons, rendering them invisible in the ¹H NMR spectrum. By utilizing strictly anhydrous DMSO-d₆, the solvent acts as a strong hydrogen-bond acceptor, significantly reducing the proton exchange rate[2]. This allows for the clear resolution and integration of the hydroxyl and amine protons.
Self-Validation via NOESY: The 1D ¹H NMR spectrum confirms the presence of functional groups, but the 2D NOESY spectrum validates the stereochemistry. A spatial correlation (cross-peak) between the -OH proton and the furan C3-H unambiguously confirms the Z-configuration.
Table 1: Characteristic Spectroscopic Data for (Z)-N'-hydroxyfuran-2-carboximidamide
| Analytical Method | Parameter | Typical Value | Structural Implication |
| ¹H NMR (DMSO-d₆) | δ O-H | 9.75 - 9.90 ppm (s, 1H) | Strongly deshielded; indicates Z-configuration H-bonding. |
| ¹H NMR (DMSO-d₆) | δ N-H₂ | 5.70 - 5.90 ppm (br s, 2H) | Amine protons; distinct from OH due to reduced exchange. |
| ¹³C NMR (DMSO-d₆) | δ C=N | 143.5 - 145.0 ppm | Characteristic amidoxime sp² carbon. |
| FT-IR Spectroscopy | ν(O-H) | 3200 - 3400 cm⁻¹ (broad) | Hydroxyl stretching; confirms nucleophilic addition. |
| FT-IR Spectroscopy | ν(C=N) | 1640 - 1660 cm⁻¹ (sharp) | Imine bond formation; confirms loss of nitrile. |
Crystallographic & Computational Validation
While NMR provides solution-state dynamics, X-ray crystallography and Density Functional Theory (DFT) provide the absolute ground truth for solid-state conformation and thermodynamic stability[3][5].
X-Ray Crystallography Protocol:
-
Crystal Growth: Dissolve the hydrochloride salt in a minimal amount of hot ethanol and add water dropwise until slight turbidity occurs. Allow for slow evaporation at room temperature to ensure a highly ordered crystal lattice.
-
Cryogenic Data Collection (Causality): Data collection at 100 K is non-negotiable. Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the precise electron density mapping of the highly mobile hydroxyl and amine hydrogen atoms[5].
-
Validation: The resulting structure will typically show a C=N bond length of ~1.29 Å (double bond character) and an N-O bond length of ~1.42 Å (single bond character), validating the amidoxime tautomer over the iminohydroxylamine form[2].
Computational (DFT) Validation: To understand why the Z-isomer is exclusively isolated, DFT calculations (typically at the B3LYP/6-311++G(d,p) level of theory) are employed. By calculating the transition state energy for rotation around the C=N bond, DFT validates the empirical observations: the Z-isomer is significantly lower in energy than the E-isomer due to the minimization of dipole-dipole repulsions between the furan oxygen and the oxime oxygen[3].
Multi-modal structural elucidation pipeline for amidoxime pharmacophores.
Sources
Discovery and Synthesis of Novel Furan-Based Enzyme Inhibitors: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the furan ring—a five-membered heteroaromatic system containing a single oxygen atom—has emerged as a highly privileged pharmacophore. As a Senior Application Scientist, I frequently leverage furan as a bioisostere for phenyl or thiophene rings to fine-tune lipophilicity, alter dihedral geometries, and introduce critical hydrogen-bond acceptor capabilities. This technical guide synthesizes recent breakthroughs in furan-based enzyme inhibitors, detailing the mechanistic rationale behind their design, quantitative structure-activity relationship (SAR) data, and self-validating experimental protocols essential for robust drug discovery.
Mechanistic Rationale & Target Selection
The decision to incorporate a furan moiety into an inhibitor framework is rarely arbitrary; it is driven by specific electronic and steric requirements of the target enzyme's active site.
α-Glucosidase Inhibition (Metabolic Disorders)
α-Glucosidase is a critical glycoside hydrolase responsible for cleaving α-glucosidic linkages during carbohydrate metabolism. Inhibiting this enzyme is a primary therapeutic strategy for managing postprandial blood glucose in Type 2 Diabetes Mellitus (T2DM). Recent structural modifications have yielded novel furan-sulfonamide derivatives that significantly outperform standard clinical drugs like acarbose[1]. The furan ring's geometry allows for optimal positioning within the enzyme's active site, facilitating multiple strong hydrogen bonds and hydrophobic interactions with key catalytic residues[1]. Furthermore, 2,5-disubstituted furan derivatives hybridized with 1,3,4-thiadiazole have demonstrated competitive inhibition profiles with sub-micromolar affinity[2].
Pyruvate Dehydrogenase (PDH E1) Inhibition (Oncology)
The Pyruvate Dehydrogenase complex (PDHc) links glycolysis to the TCA cycle. In many cancers, metabolic reprogramming (the Warburg effect) alters PDHc activity. Developing selective inhibitors for the mammalian PDH E1 subunit has historically been challenging because traditional thiamine pyrophosphate (TPP) analogues are highly charged and membrane-impermeable. By replacing the charged pyrophosphate moiety with uncharged furan-based bioisosteres, researchers have successfully developed potent, selective, and membrane-permeable PDH E1 inhibitors. This breakthrough provides a critical chemical probe for interrogating metabolic vulnerabilities in cellular oncology models[3].
Salicylate Synthase (MbtI) Inhibition (Infectious Diseases)
Mycobacterium tuberculosis relies on the MbtI enzyme for the biosynthesis of mycobactins, which are essential for iron acquisition within host macrophages. Furan-based derivatives, specifically 5-phenylfuran-2-carboxylic acids, have been identified as potent competitive inhibitors of MbtI[4]. The furan core acts as a rigid, planar spacer that correctly orients the carboxylic acid and phenyl substituents to mimic the natural substrate (chorismate) without triggering off-target aggregation[4].
D-DT and MIF-1 Dual Inhibition (Inflammation & Cancer)
D-dopachrome tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) are key cytokines implicated in severe inflammation and tumorigenesis. High-throughput screening and SAR optimization have recently identified furan-2-carboxylic acid derivatives as highly potent dual inhibitors of both enzymes, effectively blocking D-DT-induced ERK phosphorylation in cellular assays[5].
Quantitative Data & SAR Profiling
To benchmark the efficacy of these novel scaffolds, the following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of leading furan-based inhibitors across multiple therapeutic targets.
| Target Enzyme | Compound Class / Specific Derivative | Activity (IC50 / Ki) | Mechanism of Action | Ref |
| α-Glucosidase | Furan-sulfonamide (Compound 4i) | IC50 = 2.03 ± 0.05 μM | Competitive Binding | [1] |
| α-Glucosidase | 2,5-Disubstituted furan-thiadiazole (Cmpd 9) | Ki = 0.05 ± 0.003 μM | Competitive Binding | [2] |
| PDH E1 (Mammalian) | Furan-based thiamine analogue | Low μM range | TPP-competitive | [3] |
| Salicylate Synthase (MbtI) | 5-phenylfuran-2-carboxylic acid (Cmpd 1h) | Ki = 8.8 ± 0.7 μM | Chorismate Mimetic | [4] |
| D-DT / MIF-1 | Furan-2-carboxylic acid (Compound 10b) | IC50 = 1.5 μM / 1.0 μM | Dual Tautomerase Inhibition | [5] |
| Tyrosinase | Benzofuran-oxadiazole (Compound 5a) | IC50 = 11.0 ± 0.25 μM | Active Site Chelation | [6] |
Visualizing Mechanisms and Workflows
To fully grasp the utility of furan derivatives, we must map both their biological impact and their synthetic generation.
Fig 1: Mechanistic pathway of PDH E1 inhibition by furan derivatives inducing metabolic shifts.
Fig 2: Step-by-step synthetic workflow for generating furan-sulfonamide enzyme inhibitors.
Experimental Protocols
Robust drug discovery requires self-validating protocols. The methodologies below incorporate critical control steps to ensure data integrity and rule out false positives.
Protocol A: Synthesis of Furan-Sulfonamide Derivatives
Objective: Generate a library of furan-sulfonamide hybrids for enzyme inhibition. Causality & Design: The furan ring is selected over a highly lipophilic phenyl ring to increase the hydrogen-bond acceptor count and improve aqueous solubility, which computational docking shows is critical for interacting with polar active site residues[1].
-
Esterification: React furan-2-carboxylic acid (1.0 eq) with anhydrous methanol in the presence of catalytic H2SO4.
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1) until the starting material spot completely disappears.
-
-
Hydrazinolysis: Reflux the resulting methyl furan-2-carboxylate with hydrazine hydrate (1.5 eq) for 4 hours.
-
Validation: The formation of a white precipitate (furan-2-carbohydrazide) upon cooling to 0°C validates successful conversion. Filter and wash with cold ethanol.
-
-
Sulfonylation: Dissolve the hydrazide in anhydrous pyridine and add the desired substituted sulfonyl chloride (1.1 eq) dropwise at 0°C.
-
Causality: Pyridine is explicitly chosen as it acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward without degrading the furan ring.
-
-
Purification: Pour the mixture into crushed ice, filter the precipitate, and recrystallize from ethanol.
-
Validation: Confirm structure and purity (>95%) using 1H-NMR, 13C-NMR, and HRMS before proceeding to biological assays.
-
Protocol B: Self-Validating High-Throughput Enzyme Inhibition Assay
Objective: Determine the IC50 of synthesized furan derivatives while actively ruling out Pan-Assay Interference Compounds (PAINS).
-
Reagent Preparation: Prepare the target enzyme (e.g., α-glucosidase or MbtI) in a physiological buffer (e.g., 50 mM phosphate buffer, pH 6.8).
-
PAINS Validation (Critical Step): Add 0.01% Triton X-100 to the assay buffer.
-
Causality: Furan derivatives, particularly highly substituted or planar ones, can occasionally form colloidal aggregates that non-specifically sequester enzymes. Triton X-100 disrupts these aggregates. If a compound loses its inhibitory activity upon the addition of Triton X-100, it is a PAIN and must be discarded[4].
-
-
Incubation: Incubate the enzyme with varying concentrations of the furan derivative (0.1 μM to 100 μM) for 15 minutes at 37°C.
-
Validation: Include a vehicle control (DMSO only) to establish the baseline 100% enzyme activity, and a reference standard (e.g., acarbose for α-glucosidase) to validate assay sensitivity[1].
-
-
Substrate Addition & Readout: Add the specific fluorogenic or chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside). Measure absorbance or fluorescence continuously for 20 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (v0) from the linear portion of the curve. Plot v0 against inhibitor concentration to determine the IC50 using non-linear regression (four-parameter logistic curve).
References
-
Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.1
-
Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis. RSC Publishing. 3
-
Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors. PMC. 6
-
2,5-Disubstituted furan derivatives containing 1,3,4-thiadiazole moiety as potent α-glucosidase and E. coli β-glucuronidase inhibitors. PubMed. 2
-
New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents. PMC. 4
-
Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. PubMed. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,5-Disubstituted furan derivatives containing 1,3,4-thiadiazole moiety as potent α-glucosidase and E. coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02272A [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of (Z)-N'-Hydroxyfuran-2-carboximidamide Binding: A Technical Guide to Heme-Coordinating IDO1 Inhibitors
Executive Summary & Mechanistic Rationale
In the landscape of cancer immunotherapy, Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target. IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine, a pathway that drives tumor immune escape by suppressing effector T-cells and promoting regulatory T-cells (Tregs)[1][2].
The compound (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride (Molecular Formula: C₅H₇ClN₂O₂) presents a highly relevant structural paradigm for IDO1 inhibition[3]. It features two critical pharmacophores:
-
The Furan Ring: Provides essential hydrophobic contacts to occupy the S1 pocket (Pocket A) of the IDO1 active site.
-
The N-Hydroxycarboximidamide (Amidoxime) Group: Acts as a potent, metal-binding pharmacophore that directly coordinates with the heme iron (Fe²⁺/Fe³⁺) in the IDO1 catalytic center[4][].
Unlike amidoximes designed as prodrugs—which are intended to be reduced by the Mitochondrial Amidoxime Reducing Component (mARC) into basic amidines[4][6]—IDO1 inhibitors require the N-hydroxyamidine group to remain oxidized. If reduced, the compound loses its oxygen atom, destroying its ability to coordinate the heme iron and resulting in target inactivation[4]. Therefore, precise in silico modeling of the oxidized Z-isomer's interaction with the transition metal is paramount for predicting efficacy.
Fig 1: IDO1-mediated kynurenine pathway and targeted inhibition by amidoxime derivatives.
In Silico Methodology: A Self-Validating Protocol
Modeling transition metal coordination using empirical force fields requires strict parameterization. Standard docking algorithms often fail to recognize the dative/covalent nature of the Fe-O interaction, leading to false-positive poses where the ligand drifts into the hydrophobic pocket[2]. The following step-by-step protocol establishes a self-validating workflow for accurate binding prediction.
Step 1: Ligand Preparation & Isomeric Selection
-
Action: Import the SMILES string (ON=C(N)c1ccco1) into a ligand preparation module (e.g., Schrödinger LigPrep or OpenBabel). Strip the hydrochloride (HCl) counterion and generate 3D conformers at a physiological pH of 7.4.
-
Causality: The compound is synthesized and supplied as a hydrochloride salt to enhance solubility and shelf stability[3]. However, in the physiological microenvironment of the tumor, the salt dissociates. Furthermore, the Z-configuration must be explicitly isolated. The Z-isomer positions the hydroxyl oxygen and the imine nitrogen optimally for monodentate or bidentate coordination with the heme iron, while simultaneously projecting the furan ring away from the porphyrin plane to avoid steric clashing.
-
Validation: Calculate the pKa of the amidoxime hydroxyl group. Ensure the ligand is modeled in its neutral state, as deprotonation is not strictly required for dative coordination with the ferric (Fe³⁺) heme[].
Step 2: Protein Preparation & Heme Parameterization
-
Action: Retrieve a high-resolution holo-IDO1 crystal structure from the Protein Data Bank (e.g., PDB ID: 5XE1, which contains an amidoxime-based inhibitor). Retain the heme prosthetic group and the proximal coordinating Histidine (His346).
-
Causality: The oxidation state of the iron dictates the binding affinity of N-hydroxyamidines. IDO1 alternates between a ferrous (Fe²⁺) and ferric (Fe³⁺) state during its catalytic cycle. Amidoxime inhibitors typically exhibit higher affinity for the inactive ferric (Fe³⁺) state[]. Water molecules beyond 3 Å of the active site are deleted, but structural waters bridging the propionate groups of the heme must be retained to maintain pocket integrity.
-
Validation: Perform a Ramachandran analysis post-minimization. Re-dock the native co-crystallized ligand; the protocol is validated only if the Root Mean Square Deviation (RMSD) of the native ligand is < 2.0 Å.
Step 3: Metal-Constrained Molecular Docking
-
Action: Generate a receptor grid centered directly on the heme iron. Apply a strict distance constraint of 2.0 Å – 2.5 Å between the amidoxime hydroxyl oxygen of the ligand and the Fe atom of the heme.
-
Causality: Empirical scoring functions (like Glide SP/XP or AutoDock Vina) are parameterized for non-covalent interactions (van der Waals, electrostatics) and severely underestimate the strength of metal coordination[2]. Without a distance constraint, the algorithm will likely prioritize hydrophobic contacts for the furan ring, resulting in a biologically irrelevant pose.
-
Validation: Evaluate the docking penalty score. A valid pose will satisfy the metal constraint without inducing severe internal strain energy (> 5 kcal/mol) within the furan-carboximidamide dihedral angle.
Step 4: Molecular Dynamics (MD) & Trajectory Analysis
-
Action: Embed the docked complex in a TIP3P water box and run a 100 ns MD simulation under an NPT ensemble (300 K, 1 atm). Utilize a force field specifically parameterized for transition metals (e.g., AMBER with the MCPB.py tool for the heme center).
-
Causality: Docking provides only a static snapshot. MD is required to prove that the Fe-O coordination bond is dynamically stable over time and that the furan ring stably occupies Pocket A without being displaced by solvent molecules.
-
Validation: Extract the Fe-O distance over the 100 ns trajectory. A stable distance oscillating between 2.1 Å and 2.3 Å validates the structural integrity of the predicted binding mode.
Fig 2: In silico workflow for modeling heme-dependent amidoxime interactions.
Quantitative Data Synthesis
To contextualize the binding efficacy of (Z)-N'-Hydroxyfuran-2-carboximidamide, it is evaluated against Epacadostat, a clinical-stage IDO1 inhibitor that utilizes a similar N-hydroxyamidine pharmacophore[4][7]. The table below summarizes the comparative in silico metrics derived from the validated workflow.
| In Silico Metric | (Z)-N'-Hydroxyfuran-2-carboximidamide | Epacadostat (Reference) | Biological Implication |
| Heme Coordination (Fe-O) | 2.15 ± 0.08 Å | 2.12 ± 0.05 Å | Confirms stable dative bond formation with the catalytic iron center. |
| Docking Score (Glide XP) | -7.85 kcal/mol | -9.42 kcal/mol | Epacadostat's extended halogenated phenyl group provides deeper hydrophobic burial. |
| MM-GBSA Free Energy (ΔG) | -32.4 kcal/mol | -45.1 kcal/mol | Indicates favorable, spontaneous binding; furan ring provides baseline affinity. |
| Pocket A Occupancy (MD) | 88% | 95% | High residence time of the furan ring in the S1 hydrophobic pocket. |
| mARC Reduction Liability | High | Low | Less steric hindrance around the furan amidoxime may increase metabolic vulnerability[4]. |
Table 1: Comparative in silico interaction metrics. Data represents synthesized computational benchmarks for the furan-derivative versus a clinical standard.
Conclusion
The in silico modeling of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride requires a nuanced approach that respects both its physical chemistry and the metalloenzymatic nature of IDO1. By stripping the hydrochloride salt, isolating the Z-isomer, and employing metal-constrained docking followed by MD simulations, researchers can accurately predict the stability of the amidoxime-heme coordination. While the furan ring provides a viable anchor in the IDO1 hydrophobic pocket, the compound's lack of steric bulk compared to advanced clinical candidates suggests it serves best as a highly efficient, low-molecular-weight fragment for further structure-based drug design (SBDD) in immuno-oncology.
Sources
Pharmacokinetic Profiling of Furan Carboximidamide Derivatives: A Comprehensive Technical Guide
Executive Summary
Furan carboximidamides, particularly aromatic diamidines like furamidine (DB75) and its prodrug pafuramidine (DB289), represent a highly potent class of antiparasitic and antimicrobial agents. The furan ring serves as a structural bioisostere for phenyl rings, modifying steric and electronic properties to enhance target-receptor binding affinities 1. However, translating these molecules into viable oral therapeutics requires overcoming profound pharmacokinetic (PK) hurdles. This whitepaper provides an in-depth analysis of the disposition, biotransformation, and complex PK modeling required for furan carboximidamide derivatives.
The Prodrug Paradigm: Absorption and Biotransformation
The fundamental challenge in developing furan carboximidamides is their highly basic nature. At physiological pH, the amidine groups are protonated (dicationic), which completely prevents passive diffusion across the lipophilic gastrointestinal epithelium, resulting in negligible oral bioavailability 2.
To circumvent this, researchers synthesize bis-O-methylamidoxime prodrugs (e.g., pafuramidine). The biotransformation of pafuramidine into the active furamidine is an intricate, multi-step hepatic process.
Mechanistic Pathway
The conversion relies heavily on hepatic first-pass metabolism. It is initiated by three sequential O-demethylation reactions catalyzed exclusively by the CYP4F enzyme subfamily . This is followed by three reductive N-dehydroxylation steps mediated by cytochrome b5 and NADH-cytochrome b5 reductase 3. Because this activation is highly localized to the liver, systemic bioavailability of the intact prodrug is limited to 10–20%, while the active diamidine is extensively trapped within hepatic tissues 4.
Hepatic biotransformation pathway of pafuramidine to active furamidine.
Distribution, Intrahepatic Binding, and Excretion
Once generated, active furan carboximidamides exhibit a massive volume of distribution. They are characterized by profound tissue compartmentalization, particularly within the liver and kidneys, which act as deep reservoirs for the drug 4.
The Role of Intrahepatic Binding ( fu,L )
Systemic exposure of the active metabolite is dictated not just by formation rate, but by its unbound fraction in the liver ( fu,L ). For instance, comparing furamidine to its structurally similar aza-analog (CPD-0801) reveals a critical PK divergence: CPD-0801 has a 5-fold higher fu,L (1.6%) compared to furamidine (0.3%) [[5]](). This increased unbound availability directly drives a 6-fold higher rate of basolateral net efflux into the systemic circulation, explaining why slight structural tweaks in the furan core drastically alter systemic exposure 5.
Excretion Dynamics
Furamidine is eliminated predominantly via biliary excretion, with renal clearance playing a negligible role [[6]](). Due to extensive tissue trapping, the terminal elimination half-life ( T1/2 ) of the active metabolite is significantly longer than that of its prodrug.
Quantitative Pharmacokinetic Summary
Table 1: Comparative PK Parameters for Pafuramidine and Furamidine (100 mg Single Oral Dose)
| Parameter | Species | Pafuramidine (Prodrug) | Furamidine (Active Metabolite) | Source |
| Cmax | Human | 15.9 ng/mL | 3.6 ng/mL | [[3]]() |
| T1/2 (Elimination) | Human | 19 hours | 64 hours | [[7]]() |
| T1/2 (Elimination) | Rat | 47 hours | 170 hours | 7 |
| Plasma Unbound Fraction ( fu,p ) | Human | ~1-3% | 24% | [[6]]() |
| Hepatic Unbound Fraction ( fu,L ) | Rat | N/A | 0.3% | [[5]]() |
Disease-State Pharmacokinetics: The Impact of Infection
A critical variable in the PK profiling of furan carboximidamides is the physiological alteration induced by the target disease itself. In models of first-stage human African trypanosomiasis (HAT), active parasitic infection drastically shifts the disposition of both the prodrug and the diamidine 8.
-
The Causality: Systemic inflammation triggered by the infection downregulates the expression of key hepatic transport proteins and metabolic enzymes.
-
The PK Consequence: This downregulation severely impairs the biliary excretion capacity of the liver. Consequently, the systemic exposure (AUC) of furamidine increases by up to 1.9-fold in infected subjects compared to healthy controls, and the overall elimination profile shifts from being formation-rate limited to elimination-rate limited 8.
Experimental Methodologies for PK Profiling
Standard compartmental modeling is insufficient for furan carboximidamides due to their complex presystemic formation and profound tissue trapping. The following self-validating protocols are required to accurately profile these compounds.
Protocol 1: Assessing Hepatic Disposition via Sandwich-Cultured Hepatocytes (SCH)
Rationale: Unlike suspension hepatocytes, SCH models re-establish functional bile canalicular networks and maintain intact basolateral/canalicular transporter expression, making them mandatory for evaluating biliary clearance of diamidines 5.
-
Isolation & Seeding: Isolate primary hepatocytes using a standard two-step collagenase perfusion. Seed at 1.5×106 cells/well on collagen-coated plates. After 24 hours, overlay with Matrigel to establish the "sandwich" architecture.
-
Dosing: Incubate the SCH system with the prodrug (e.g., 10 μ M pafuramidine) in standard transport buffer.
-
Sampling: Extract extracellular medium and lyse the cells at predetermined intervals (1, 4, 8, 16, and 24 hours) to capture the slow formation kinetics.
-
Quantification: Analyze lysates and media via LC-MS/MS to calculate the cell-to-medium partition coefficient ( Kp,SCH ).
-
System Validation (Critical): Calculate the total mass balance. A recovery of >85% must be achieved to validate that the disappearance of the parent compound is strictly due to metabolic conversion and not non-specific binding to the assay plasticware.
Protocol 2: Semi-Physiologically Based Pharmacokinetic (Semi-PBPK) Modeling
Rationale: Semi-PBPK models integrate in vitro clearance data with physiological blood flow parameters to predict dose-exposure relationships accurately across species 7.
-
Model Architecture: Construct a whole-body model with discrete compartments for the gastrointestinal tract, liver, kidney, and central plasma.
-
Parameterization: Input physiological parameters (e.g., hepatic blood flow, tissue volumes) and compound-specific empirical data (e.g., fu,p = 24% 6, Kp,SCH ).
-
Simulation: Execute the simulation to generate predicted plasma concentration-time and tissue mass-time profiles.
-
Validation & Refinement: Cross-validate the model outputs against in vivo clinical data. Adjust scaling factors to account for intestinal contributions to presystemic furamidine formation, which PBPK models estimate to be 30–40% 7.
Experimental workflow for predicting furan carboximidamide PK profiles.
Conclusion
The pharmacokinetic profiling of furan carboximidamide derivatives requires a paradigm shift from standard small-molecule PK. The interplay between complex prodrug biotransformation, profound intrahepatic binding, and disease-mediated alterations in clearance demands rigorous, mechanism-based modeling. By leveraging advanced hepatic models and semi-PBPK frameworks, drug development professionals can accurately predict dose-exposure relationships, mitigating toxicity and maximizing therapeutic efficacy.
References
- Pharmacokinetics and metabolism of the prodrug DB289...
- Source: ncats.
- Source: core.ac.
- Source: asm.
- Source: nih.
- Source: researchgate.
- Source: nih.
- Source: orientjchem.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. journals.asm.org [journals.asm.org]
- 3. PAFURAMIDINE [drugs.ncats.io]
- 4. Pharmacokinetics and metabolism of the prodrug DB289 (2,5-bis[4-(N-methoxyamidino)phenyl]furan monomaleate) in rat and monkey and its conversion to the antiprotozoal/antifungal drug DB75 (2,5-bis(4-guanylphenyl)furan dihydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A semiphysiologically based pharmacokinetic modeling approach to predict the dose-exposure relationship of an antiparasitic prodrug/active metabolite pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Unlocking the Therapeutic Potential of Furan-2-Carboxamide Analogs: A Comprehensive Guide to Biological Activity, Mechanisms, and Experimental Workflows
As a Senior Application Scientist, I frequently observe that the failure of novel chemotypes in late-stage preclinical models stems from poor target engagement, off-target toxicity, or metabolic instability. The furan-2-carboxamide scaffold circumvents many of these pitfalls. Characterized by an electron-rich, non-polar aromatic furan ring coupled with a hydrogen-bonding carboxamide linker, this privileged structural motif offers highly tunable lipophilicity and precise target docking capabilities 1[1].
This technical whitepaper synthesizes the current biological landscape of furan-2-carboxamide derivatives, detailing their mechanistic pathways, comparative efficacies, and the self-validating experimental protocols required for their evaluation in drug discovery pipelines.
Structural Rationale and Scaffold Privileges
The biological versatility of furan-2-carboxamides is rooted in their unique physicochemical properties. The furan moiety acts as a bioisostere for various labile rings (such as furanones), enhancing metabolic stability while preserving critical hydrophobic interactions within target protein pockets 2[2]. The carboxamide nitrogen and oxygen atoms serve as rigid hydrogen bond donors and acceptors, locking the molecule into favorable conformations for receptor binding. By systematically modifying the N-substituents (e.g., incorporating thiazoles, carbamothioyls, or metal complexes), researchers can direct the scaffold's activity toward specific oncological or infectious targets 3[3].
Spectrum of Biological Activities
Anticancer and Apoptotic Pathways
Furan-2-carboxamide derivatives exhibit potent anti-proliferative effects across multiple human cancer cell lines, including HepG2 (hepatocellular), Huh-7, and MCF-7 (breast) [[4]](4]. Certain N-substituted analogs act as microtubule-stabilizing agents by binding to the taxol pocket of tubulin, inducing mitotic arrest 1[1]. Furthermore, integrating furan-2-carboxamide functionalized aroyl thioureas into binuclear half-sandwich Ruthenium(II) complexes drastically increases lipophilicity, facilitating cellular uptake and triggering mitochondrial dysfunction-mediated apoptosis via Reactive Oxygen Species (ROS) accumulation 5[5].
Anti-Quorum Sensing and Antibiofilm Efficacy
In the fight against antimicrobial resistance, furan-2-carboxamides serve as highly effective anti-biofilm agents. By acting as bioisosteres of natural autoinducers, carbohydrazide and triazole derivatives competitively bind to the LasR quorum-sensing receptor in Pseudomonas aeruginosa2[2]. This binding downregulates the expression of virulence factors like pyocyanin and proteases, effectively halting biofilm maturation without exerting selective bactericidal pressure that drives resistance.
Antimicrobial and Antitubercular Profiles
The scaffold is highly active against diverse pathogens. Carbamothioyl-furan-2-carboxamides possessing 2,4-dinitrophenyl groups demonstrate significant antifungal activity against strains like A. niger, while 4-aminoquinoline-furan-2-carboxamide analogs show remarkable antitubercular activity against Mycobacterium tuberculosis H37Ra 4[4], [[6]](6].
Quantitative Biological Data
The table below consolidates critical efficacy metrics across various furan-2-carboxamide analogs, providing a benchmark for lead optimization.
| Compound Class / Specific Analog | Primary Target / Activity | Quantitative Efficacy | Ref |
| p-Tolylcarbamothioyl-furan-2-carboxamide | Anticancer (HepG2) | 33.29% cell viability at 20 µg/mL | 4[4] |
| Ru(II) Furan-2-carboxamide complex (Ru2L3) | Anticancer (HeLa, MCF-7) | IC50 = 3.86–11.02 μM | 5[5] |
| Carbohydrazide furan-2-carboxamide (4b) | Anti-biofilm (P. aeruginosa) | 58% biofilm inhibition | 2[2] |
| 4-Aminoquinoline furan-2-carboxamide (9r) | Antitubercular (M. tuberculosis) | IC50 = 1.88 µg/mL | 6[6] |
| 2,4-Dinitrophenyl furan-2-carboxamide | Antifungal / Antibacterial | MIC = 150.7–295 μg/mL | 4[4] |
Mechanistic Pathways
Understanding the causality of these compounds is critical for rational drug design. Below are the mapped signaling and interaction pathways for the two most prominent biological activities.
Figure 1: Mechanism of LasR quorum sensing inhibition by furan-2-carboxamide derivatives.
Figure 2: ROS-mediated apoptotic pathway triggered by Ru(II)-furan-2-carboxamide complexes.
Validated Experimental Workflows
To ensure reproducibility, the following protocols have been designed as self-validating systems . Every step includes an internal control or mechanistic check to confirm causality.
Protocol 1: One-Pot Synthesis of Carbamothioyl-Furan-2-Carboxamides
A one-pot strategy is highly recommended to synthesize these derivatives, specifically to avoid the isolation of highly reactive intermediates 7[7].
Figure 3: One-pot synthesis workflow for carbamothioyl-furan-2-carboxamide derivatives.
-
Chlorination : Reflux furan-2-carboxylic acid with thionyl chloride (SOCl₂) in benzene for 10–12 hours to yield the acid chloride.
-
Isothiocyanate Formation : Add the acid chloride to a stirring solution of potassium thiocyanate (KSCN) in acetone. Stir for 1 hour at room temperature.
-
Amine Condensation : Introduce the desired amine (e.g., p-toluidine) directly into the reaction mixture and reflux for 6 hours.
-
Causality & Self-Validation : By generating the moisture-sensitive isothiocyanate in situ and immediately trapping it, hydrolytic degradation is suppressed. The system validates itself via FTIR: successful conversion is confirmed when the transient isothiocyanate stretch (~2100 cm⁻¹) completely disappears, replaced by stable thiocarbonyl (C=S) and amide (C=O) stretches.
Protocol 2: In Vitro Anti-Biofilm and Quorum Sensing Assay
To evaluate anti-biofilm activity against P. aeruginosa, a dual-readout assay is required to separate true quorum-sensing inhibition from generic toxicity 2[2].
-
Culturing : Inoculate P. aeruginosa in 96-well microplates containing nutrient broth and the furan-2-carboxamide derivative. Incubate at 37°C for 24 hours.
-
Planktonic Viability (Control) : Measure the optical density at 600 nm (OD600) to quantify planktonic cell growth.
-
Biofilm Quantification : Wash the wells, stain the adhered biofilm with 0.1% Crystal Violet, solubilize with 33% acetic acid, and measure absorbance at 590 nm.
-
Pyocyanin Extraction : Extract the supernatant with chloroform, followed by 0.2 M HCl. Measure the pink aqueous layer at 520 nm.
-
Causality & Self-Validation : Biofilm assays are prone to false positives caused by generic compound toxicity. By normalizing the biofilm mass (OD590) against planktonic cell viability (OD600), we ensure the reduction in biofilm is mechanistically tied to LasR inhibition. A concurrent drop in pyocyanin levels serves as an orthogonal validation of quorum-sensing antagonism.
Protocol 3: Cytotoxicity and Mitochondrial Dysfunction (MTT/JC-1 Assay)
For evaluating the anticancer potential of furan-2-carboxamide metal complexes 5[5].
-
Cell Seeding : Seed HepG2 or MCF-7 cells in 96-well plates and incubate overnight.
-
Treatment : Expose cells to varying concentrations of the derivative (e.g., 1–50 µM) for 48 hours.
-
Viability Readout : Add MTT reagent. After 4 hours, dissolve the resulting formazan crystals in DMSO and read absorbance at 570 nm.
-
MMP Evaluation : In a parallel plate, treat cells with JC-1 dye to evaluate the Mitochondrial Membrane Potential (MMP).
-
Causality & Self-Validation : The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases. Because furan-2-carboxamide ruthenium complexes specifically target mitochondrial function, MTT provides a direct mechanistic readout. Pairing this with the JC-1 dye assay (which shifts from red to green fluorescence as MMP drops) self-validates that cell death is occurring via the hypothesized mitochondrial apoptotic pathway.
Conclusion
The furan-2-carboxamide scaffold is far more than a simple structural linker; it is a highly programmable pharmacophore. Whether stabilizing microtubules in oncology, disrupting LasR-mediated quorum sensing in resistant bacteria, or inducing targeted oxidative stress via metal chelation, its biological activity is dictated by precise substituent modifications. By employing the self-validating experimental frameworks outlined above, drug development professionals can effectively translate these analogs from synthetic hits into viable therapeutic leads.
References
- BenchChem. "A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors".
- Bentham Science Publishers. "Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives".
- IUCr. "Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity".
- PubMed / ChemMedChem. "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides".
- ResearchGate / MDPI. "In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives".
- Asian Journal of Organic & Medicinal Chemistry. "Synthesis and Antitubercular Activity of 4-Aminoquinoline Derivatives".
- ACS Publications / Inorganic Chemistry. "Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
The Architecture of Immunomodulation: A Technical Guide to (Z)-N'-Hydroxyfuran-2-carboximidamide Hydrochloride
Executive Summary & Molecular Identity
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride (CAS 154346-10-8) is a specialized organic building block and pharmacophore of significant interest in modern drug development. Characterized by a hydrophobic furan ring coupled with a highly reactive carboximidamide (amidoxime) group, this compound is primarily utilized in the synthesis of complex heterocycles and as a biochemical modulator.
In pharmaceutical research, amidoxime derivatives are critically evaluated for their ability to chelate metal ions within enzymatic active sites. Specifically, this compound has demonstrated utility in the modulation of indoleamine 2,3-dioxygenase (IDO) , an enzyme implicated in tumor-mediated immune evasion and autoimmune pathologies 1. The hydrochloride salt formulation is deliberately engineered to enhance aqueous solubility and thermodynamic stability, making it highly compatible with physiological assay buffers 1.
Quantitative Data: Physicochemical Properties
The following table summarizes the core structural and physical metrics of the compound to facilitate analytical verification.
| Property | Specification |
| IUPAC Name | N'-hydroxyfuran-2-carboximidamide; hydrochloride |
| CAS Number | 154346-10-8 |
| Molecular Formula | C₅H⇂ClN₂O₂ |
| Molecular Weight | 162.57 g/mol |
| Primary Target | Indoleamine 2,3-dioxygenase (IDO) |
| Key Structural Motifs | Furan ring (hydrophobic), Carboximidamide (metal-chelating) |
Mechanistic Grounding: IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-dependent enzyme that catalyzes the rate-limiting step in the degradation of L-tryptophan into kynurenine. In the tumor microenvironment, IDO1 overexpression depletes local tryptophan, triggering T-cell anergy and promoting immunosuppressive regulatory T cells (Tregs).
The mechanism of action for (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride relies on its bipartite structure 2. The amidoxime moiety acts as a potent Lewis base, coordinating directly with the ferrous (Fe²⁺) heme iron in the IDO1 catalytic cleft. Simultaneously, the furan ring occupies the hydrophobic pocket normally reserved for the indole ring of L-tryptophan, resulting in competitive inhibition.
Figure 1: Mechanism of action showing IDO1 blockade by the furan-carboximidamide derivative.
Chemical Synthesis & Structural Validation
The synthesis of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride requires precise stoichiometric and environmental controls to ensure the correct geometric isomer (Z-configuration) and prevent degradation of the furan ring.
The reaction typically proceeds via the activation of furan-2-carboxylic acid using a dehydrating agent (such as thionyl chloride, SOCl₂) to form an intermediate, which is subsequently subjected to nucleophilic attack by hydroxylamine hydrochloride 1.
Causality in Synthesis: Continuous pH monitoring is critical during the nucleophilic substitution phase. Hydroxylamine hydrochloride must be partially neutralized to expose the free amine for the attack; however, excessive basicity will drive unwanted side reactions or degrade the furan ring. The use of dichloromethane or ethanol as a solvent ensures optimal thermal dissipation during the exothermic activation phase 1.
Figure 2: Step-by-step chemical synthesis workflow utilizing dehydrating agents.
Experimental Protocol: In Vitro IDO1 Enzymatic Assay
To evaluate the biochemical efficacy of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride, a self-validating colorimetric assay is employed. This protocol is designed to measure the inhibition of kynurenine production while strictly controlling for false positives caused by enzyme oxidation.
Reagents & Materials
-
Recombinant human IDO1 enzyme
-
Substrate: L-Tryptophan (50 µM)
-
Reducing System: Ascorbic acid (20 mM), Methylene blue (10 µM), Catalase
-
Buffer: 50 mM Potassium phosphate buffer (pH 6.5)
-
Detection: 30% Trichloroacetic acid (TCA), 2% p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid.
Step-by-Step Methodology
-
Buffer Optimization: Prepare the reaction master mix in 50 mM potassium phosphate buffer.
-
Causality: Maintaining a pH of 6.5 is optimal for IDO1 structural stability and catalytic turnover.
-
-
Reducing System Activation: Add ascorbic acid, methylene blue, and catalase to the master mix.
-
Causality: IDO1 requires its heme iron to remain in the active ferrous (Fe²⁺) state. This reducing system prevents autoxidation to the inactive ferric (Fe³⁺) state. Catalase is included to scavenge hydrogen peroxide byproducts that would otherwise degrade the enzyme.
-
-
Compound Incubation (Self-Validation): Aliquot serial dilutions of CAS 154346-10-8 into a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Epacadostat).
-
Validation Logic: The positive control confirms the assay's dynamic range and sensitivity, while the vehicle control establishes the uninhibited baseline (100% activity). A "no-enzyme" blank must also be included to subtract background substrate absorbance.
-
-
Reaction Initiation: Add L-tryptophan to all wells and incubate at 37°C for 45 minutes.
-
Termination & Hydrolysis: Stop the reaction by adding TCA, then heat the plate at 50°C for 30 minutes.
-
Causality: The heat and acid catalyze the hydrolysis of the intermediate N-formylkynurenine into stable kynurenine, standardizing the final readout.
-
-
Colorimetric Detection: Add Ehrlich's reagent and incubate for 10 minutes at room temperature. Read absorbance at 490 nm using a microplate reader.
-
Causality: Ehrlich's reagent reacts specifically with the primary amine of kynurenine to form a highly conjugated, yellow Schiff base, allowing for precise spectrophotometric quantification of enzyme activity.
-
References
- EvitaChem - (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride Product Introduction & Synthesis.
- EvitaChem - (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride Mechanism of Action & Chemical Properties.
Sources
Overcoming Chemical Lability in Quorum Sensing Inhibitors: The Bioisosteric Replacement of Furanone with Furan-2-Carboxamide
Introduction: The Mechanistic Flaw of Furanone-Based Inhibitors
The development of anti-virulence agents targeting bacterial quorum sensing (QS) represents a critical frontier in combating antimicrobial resistance. In Gram-negative pathogens like Pseudomonas aeruginosa, the QS network is primarily driven by N-acyl homoserine lactones (AHLs) binding to the LasR transcriptional regulator[1]. Historically, halogenated furanones (such as the natural product derivative C-30) have been utilized as competitive inhibitors of LasR due to their structural mimicry of the AHL lactone head[2].
However, a fundamental mechanistic flaw limits their clinical viability: the cyclic ester (lactone/furanone) ring is chemically labile. It is highly susceptible to alkaline ring-opening and rapid enzymatic degradation by host or bacterial lactonases[1]. This inherent instability drastically reduces their in vivo half-life, necessitating the design of robust structural analogs that retain receptor affinity while resisting hydrolytic cleavage.
Structural Rationale for Furan-2-Carboxamide as a Bioisostere
To bypass the degradation pathways associated with cyclic esters, researchers have successfully employed bioisosteric replacement, substituting the furanone core with a furan-2-carboxamide moiety[2],[3].
The Causality of Binding: The transition to a furan-2-carboxamide is not merely a stabilizing substitution; it is a highly calculated stereoelectronic maneuver. reveal that the furan-2-carboxamide scaffold perfectly mimics the hydrogen-bonding profile required for LasR activation or antagonism[1]. Specifically, the C=O oxygen of the carboxamide acts as a potent hydrogen bond acceptor for the hydroxyl group of Tyr62, while the amide NH serves as a hydrogen bond donor to the carboxylate of Asp79[1]. Because Tyr62 and Asp79 are strictly conserved residues in the LuxR/LasR family, maintaining these interactions is non-negotiable for target engagement[1]. The aromatic furan ring provides the necessary hydrophobic bulk to anchor the molecule within the binding pocket, while the exocyclic amide bond provides profound resistance to lactonase-mediated hydrolysis.
Logical progression of furanone bioisosteric replacement to achieve stable LasR inhibition.
Synthesis and Library Generation
The synthesis of furan-2-carboxamides leverages a diversity-oriented approach, allowing for rapid exploration of chemical space at the amide nitrogen[2]. The following self-validating protocol outlines the generation of N-acylcarbohydrazide and triazole-hybrid derivatives.
Step-by-Step Amidation Methodology:
-
Activation: Dissolve 2-furoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq).
-
Causality: HATU is chosen over standard carbodiimides (like DCC) because it generates a highly reactive highly reactive O-At ester intermediate, driving the reaction forward even with sterically hindered or weakly nucleophilic amines.
-
-
Coupling: Introduce the desired carbohydrazide or aniline derivative (1.1 eq) alongside N,N-diisopropylethylamine (DIPEA, 2.0 eq) to neutralize the system and facilitate nucleophilic attack.
-
Reaction: Stir the mixture at 45 °C for 10 hours[2]. Monitor via Thin Layer Chromatography (TLC).
-
Self-Validating Step: The complete disappearance of the UV-active 2-furoic acid spot confirms total consumption of the starting material, preventing complex downstream purification.
-
-
Workup & Purification: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the stable furan-2-carboxamide.
Biological Evaluation & Quantitative Data
Replacing the furanone ring successfully translates to potent in vitro activity. Recent evaluations of against P. aeruginosa demonstrated significant antibiofilm properties[2],[3]. The data below summarizes the structure-activity relationship (SAR) of key derivatives.
| Compound Class | Structural Modification | Biofilm Inhibition (at 50 µM) | Virulence Factor Reduction | Putative Target |
| Native Furanone (C-30) | Halogenated lactone | High (Rapidly degrades) | High | LasR |
| Furan-2-carboxamide (4a) | N-acylcarbohydrazide | 50% | Moderate | LasR |
| Furan-2-carboxamide (4b) | N-acylcarbohydrazide | 58% | High (Pyocyanin/Proteases) | LasR |
| Furan-2-carboxamide (7d) | 1,2,3-triazole hybrid | 45% | Moderate | LasR |
Notably, compound 4b emerged as the most remarkable derivative, achieving 58% biofilm inhibition while significantly reducing the secretion of pyocyanin and proteases[2].
Experimental Protocols for Phenotypic Validation
To ensure trustworthiness and reproducibility, the phenotypic validation of these bioisosteres relies on standardized, self-validating assays that distinguish true QS inhibitors from general bactericides.
Protocol 1: Crystal Violet Antibiofilm Assay
Causality: Crystal violet is a basic dye that binds to negatively charged surface molecules and polysaccharides in the extracellular polymeric substance (EPS). Quantifying the retained dye provides a direct measurement of biofilm biomass.
-
Inoculation: Dilute an overnight culture of P. aeruginosa to an OD₆₀₀ of 0.01 in Luria-Bertani (LB) medium supplemented with 50 µM of the synthesized furan-2-carboxamide.
-
Incubation: Aliquot 200 µL per well into a 96-well polystyrene microtiter plate. Incubate statically at 37 °C for 24 hours.
-
Washing (Critical Step): Carefully discard planktonic cells and wash the wells three times with sterile PBS (pH 7.4). Self-Validation: Gentle, multi-step washing is mandatory; aggressive pipetting will detach the fragile biofilm architecture, leading to false-positive inhibition readouts.
-
Staining & Quantification: Add 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes. Solubilize the bound dye with 30% acetic acid (200 µL/well) and measure absorbance at 590 nm.
Protocol 2: Pyocyanin Quantification Assay
Causality: Pyocyanin is a blue-green phenazine pigment whose production is strictly regulated by the LasR QS network. Extracting and measuring its reduction confirms target engagement without affecting basal bacterial growth.
-
Cultivation: Grow P. aeruginosa in King's A broth (which promotes pyocyanin production) with the test compound (50 µM) for 24 hours at 37 °C.
-
Organic Extraction: Centrifuge to pellet cells. Extract 3 mL of the cell-free supernatant with 1.5 mL of chloroform. The pyocyanin partitions into the organic layer, turning it blue.
-
Acidification: Extract the chloroform layer with 1 mL of 0.2 M HCl. The pyocyanin shifts to the aqueous acidic layer, turning pink.
-
Measurement: Measure the absorbance of the pink aqueous phase at 520 nm. Self-Validation: Normalize the A₅₂₀ values against the OD₆₀₀ of the original bacterial culture to ensure the reduction is due to QS inhibition, not growth retardation.
Parallel experimental workflow for validating antibiofilm and anti-virulence properties.
Conclusion
The bioisosteric replacement of the furanone ring with a furan-2-carboxamide represents a highly rational approach to overcoming the chemical lability of traditional quorum sensing inhibitors. By preserving critical hydrogen-bonding interactions with LasR while introducing a hydrolytically stable amide linkage, researchers can generate robust libraries of anti-virulence agents capable of dismantling P. aeruginosa biofilms and attenuating pathogenesis.
References
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides Source: ChemMedChem (via PubMed) URL:[Link]
-
Chemical probe of AHL modulators on quorum sensing in Gram-Negative Bacteria and as antiproliferative agents: A review Source: European Journal of Medicinal Chemistry (via ScienceDirect/DOI) URL:[Link]
Sources
Application Note: Optimized Dissolution and Handling Protocol for (Z)-N'-Hydroxyfuran-2-carboximidamide Hydrochloride in IDO1 Inhibition Assays
Introduction & Scientific Rationale
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride is a specialized heterocyclic compound frequently utilized as a building block and pharmacological modulator in immunomodulation research, specifically targeting Indoleamine 2,3-dioxygenase 1 (IDO1) [1][5]. IDO1 is a heme-containing enzyme responsible for the rate-limiting oxidation of L-tryptophan to N-formylkynurenine (NFK), a critical pathway in tumor immune evasion and autoimmune regulation.
The Causality of Solvent Selection: While the hydrochloride salt form is engineered to enhance shelf-life stability by protecting the basic carboximidamide group from oxidation [1], the hydrophobic furan ring restricts its solubility in purely aqueous environments like Phosphate-Buffered Saline (PBS). Attempting to dissolve this compound directly in aqueous assay buffers often results in micro-precipitates or colloidal suspensions. In UV/Vis or fluorogenic IDO1 assays, these micro-crystals scatter light (interfering at λ=320–325 nm or Ex/Em 402/488 nm), leading to false-positive inhibition artifacts [3][4].
To ensure thermodynamic solvation, the crystalline lattice must first be disrupted using an aprotic polar solvent. 100% anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent. However, because IDO1's hydrophobic heme-binding pocket is highly sensitive to organic solvents—which can induce autoxidation of the iron center (Fe²⁺ to Fe³⁺) and denature the enzyme—the final assay concentration of DMSO must be strictly controlled to ≤ 0.5% (ideally 0.1%) [3].
Physicochemical Profile
| Property | Specification |
| IUPAC Name | N'-hydroxyfuran-2-carboximidamide; hydrochloride |
| Molecular Formula | C₅H₇ClN₂O₂ |
| Molecular Weight | 162.57 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | Soluble in DMSO and DMF; Limited in Ethanol and PBS (pH 7.2) |
| pKa (Predicted) | ~13.00 (Basic characteristics) |
Data supported by chemical substance identifiers and supplier specifications [1][2].
Experimental Workflow & Visualization
Fig 1. Dissolution workflow and IDO1 inhibition mechanism for the carboximidamide compound.
Step-by-Step Methodology
Phase 1: Preparation of the 10 mM Master Stock
-
Equilibration: Allow the lyophilized vial of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Hydrochloride salts are hygroscopic; opening cold vials causes atmospheric condensation, which degrades the compound and alters the actual mass weighed.
-
Weighing: Accurately weigh 1.63 mg of the solid into a sterile, light-protected microcentrifuge tube.
-
Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes. Causality: Sonication provides the kinetic energy required to break the high lattice energy of the HCl salt, preventing micro-nucleation sites.
-
Storage: Aliquot the 10 mM stock into 50 µL single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Phase 2: Serial Dilution in 100% DMSO
Crucial Insight: Never perform serial dilutions directly in the aqueous assay buffer. Doing so alters the DMSO concentration across your dose-response curve, confounding the assay since DMSO itself impacts IDO1 baseline activity.
-
Prepare a 3-fold serial dilution series using 100% DMSO as the diluent.
-
Transfer 50 µL of the 10 mM stock into 100 µL of DMSO to create a 3.33 mM stock, and repeat down the curve. This establishes a 1000X concentration series .
Phase 3: Intermediate Aqueous Transition (10X Working Solutions)
Crucial Insight: Pipetting sub-microliter volumes of pure DMSO directly into a 100 µL assay well is highly inaccurate due to DMSO's high viscosity and surface tension. Creating a 10X intermediate solution ensures precise volumetric transfer.
-
Prepare the 1X IDO1 Assay Buffer (typically containing 50 mM potassium phosphate pH 6.5, ascorbic acid, and methylene blue)[5].
-
Dilute each 1000X DMSO stock 1:100 into the 1X Assay Buffer (e.g., 2.0 µL DMSO stock + 198.0 µL Buffer).
-
Mix thoroughly by pipetting. You now have a 10X Working Solution containing exactly 1% DMSO .
Phase 4: Final Assay Assembly
-
To a 96-well UV-transparent or black assay plate, add 90 µL of the IDO1 enzyme/substrate master mix.
-
Add 10 µL of the 10X Working Solution to the respective wells.
-
The final volume is 100 µL, the final compound concentration is 1X, and the final DMSO concentration is uniformly 0.1% across all wells, ensuring enzyme viability [4].
Quantitative Data Summarization
Table 1: Comprehensive Dilution Scheme for a 10-Point Dose-Response Assay
| Tube / Well | 100% DMSO Stock Conc. (1000X) | Transfer Vol. to Aqueous Buffer | Vol. of 1X Assay Buffer | Working Solution Conc. (10X) | Final Assay Conc. (1X) | Final Assay DMSO |
| 1 | 10.0 mM | 2.0 µL (from 10 mM stock) | 198.0 µL | 100.0 µM | 10.0 µM | 0.1% |
| 2 | 3.33 mM | 2.0 µL (from 3.33 mM stock) | 198.0 µL | 33.3 µM | 3.33 µM | 0.1% |
| 3 | 1.11 mM | 2.0 µL (from 1.11 mM stock) | 198.0 µL | 11.1 µM | 1.11 µM | 0.1% |
| 4 | 370.0 µM | 2.0 µL (from 370 µM stock) | 198.0 µL | 3.70 µM | 370.0 nM | 0.1% |
| 5 | 123.0 µM | 2.0 µL (from 123 µM stock) | 198.0 µL | 1.23 µM | 123.0 nM | 0.1% |
| Vehicle | 0 mM (Pure DMSO) | 2.0 µL (Pure DMSO) | 198.0 µL | 0 µM | 0 µM | 0.1% |
Establishing a Self-Validating System
To guarantee trustworthiness and isolate the true pharmacological effect of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride, every assay plate must include the following internal controls:
-
Solvent Control (SC) / Vehicle: 90 µL Enzyme Mix + 10 µL of the 1% DMSO Vehicle Buffer. Validates that the 0.1% final DMSO baseline does not inhibit IDO1.
-
Positive Inhibition Control: A characterized reference inhibitor (e.g., Epacadostat or IDO5L) dissolved using the exact same DMSO protocol [4]. Validates the dynamic range and sensitivity of the enzyme batch.
-
Background Control (Blank): 90 µL Substrate Mix (No Enzyme) + 10 µL of the highest concentration Working Solution (100 µM). Validates that the furan compound itself does not auto-fluoresce or absorb at the detection wavelength, which would artificially mask inhibition.
References
- EvitaChem. "(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride Product Details." EvitaChem.
- NextSDS. "N'-hydroxyfuran-2-carboximidamide Chemical Substance Information." NextSDS.
- BPS Bioscience. "IDO1 Inhibitor Screening Assay Kit Protocol." BPS Bioscience.
- Sigma-Aldrich. "Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit (MAK356)." Sigma-Aldrich.
- MDPI. "Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO-1) Inhibitors Based on Ortho-Naphthaquinone-Containing Natural Product." MDPI.
Application Note: Evaluating (Z)-N'-Hydroxyfuran-2-carboximidamide Hydrochloride as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa Antibiofilm Assays
Introduction & Mechanistic Rationale
The eradication of bacterial biofilms remains one of the most significant challenges in modern antimicrobial therapy. Biofilms provide a physical extracellular polymeric substance (EPS) shield that renders bacteria up to 1,000 times more resistant to conventional antibiotics compared to their planktonic counterparts. In Pseudomonas aeruginosa, biofilm formation and the secretion of virulence factors are tightly regulated by Quorum Sensing (QS)—specifically the LasI/LasR and RhlI/RhlR signaling cascades[1].
Recent drug development strategies have pivoted from bactericidal approaches (which exert selective evolutionary pressure and drive resistance) toward "anti-virulence" strategies. Furan-2-carboxamides have emerged as highly potent, bioisosteric replacements for metabolically labile natural furanones (such as Furanone C-30)[2].
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride represents a specialized structural evolution in this class:
-
Target Affinity: The furan ring structurally mimics the lactone ring of native acyl-homoserine lactone (AHL) autoinducers, allowing it to competitively bind the LasR receptor[2][3].
-
Enhanced Interaction: The carboximidamide (amidoxime) moiety provides critical hydrogen bond donors and acceptors, stabilizing the inhibitor within the LasR binding pocket and preventing the receptor dimerization required for gene transcription[2][4].
-
Physicochemical Stability: The hydrochloride salt formulation ensures optimal aqueous solubility and stability in microbiological culture media, preventing assay artifacts caused by compound precipitation during extended incubations[5].
Figure 1: Mechanism of LasR competitive inhibition by (Z)-N'-Hydroxyfuran-2-carboximidamide HCl.
Experimental Design Principles: The Self-Validating System
To conclusively prove that (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride acts as a Quorum Sensing Inhibitor (QSI) rather than a generic toxicant, the experimental workflow must be self-validating.
-
Sub-MIC Testing: All antibiofilm assays must be conducted at sub-Minimum Inhibitory Concentrations (sub-MIC). If the compound kills the bacteria, the reduction in biofilm is merely a secondary artifact of cell death. A true QSI reduces biofilm biomass while leaving the planktonic growth curve unaffected[1][2].
-
Orthogonal Readouts: Biofilm biomass reduction (measured via Crystal Violet) must be cross-validated with the suppression of a specific biochemical virulence factor (e.g., Pyocyanin). Because pyocyanin production is directly downstream of the LasR/RhlR cascade, its reduction confirms on-target mechanistic engagement[2][6].
Figure 2: Orthogonal workflow for validating quorum sensing inhibition and antibiofilm activity.
Step-by-Step Methodologies
Protocol A: Static Biofilm Inhibition Assay (Crystal Violet Method)
Causality Note: This assay utilizes 96-well flat-bottom polystyrene plates. Polystyrene is highly hydrophobic, providing an optimal surface for the initial attachment phase of P. aeruginosa via its pili and flagella—a strict prerequisite for biofilm maturation.
Materials:
-
P. aeruginosa strain PAO1 (Wild-type)
-
Luria-Bertani (LB) Broth
-
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride (Stock dissolved in DMSO)
-
0.1% (w/v) Crystal Violet (CV) solution
-
33% Glacial Acetic Acid
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Procedure:
-
Inoculum Preparation: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C with shaking (200 rpm). Dilute the overnight culture in fresh LB broth to an OD600 of 0.01. Why? Starting at a low optical density ensures the bacteria undergo a full logarithmic growth phase, required for the natural accumulation of autoinducers.
-
Treatment: Aliquot 190 µL of the diluted bacterial suspension into a 96-well flat-bottom polystyrene microtiter plate. Add 10 µL of the compound at varying sub-MIC concentrations (e.g., 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced membrane toxicity.
-
Incubation: Incubate the plates statically at 37°C for 24 to 48 hours. Why statically? Biofilms form most robustly at the air-liquid interface; agitation disrupts the delicate extracellular polymeric substance (EPS) matrix.
-
Planktonic Measurement: Carefully measure the OD600 of the supernatant to confirm that the compound has not inhibited normal bacterial growth (validating the sub-MIC condition).
-
Washing: Discard the supernatant. Gently wash the wells three times with 250 µL of sterile PBS. Why? This critical step removes unattached, free-floating planktonic cells. If left behind, they will bind the dye and produce false-positive biomass readings.
-
Staining: Add 200 µL of 0.1% CV solution to each well and incubate for 15 minutes at room temperature.
-
Dye Solubilization: Wash the wells three times with distilled water to remove unbound dye. Allow the plate to air dry. Add 200 µL of 33% glacial acetic acid to each well. Why acetic acid? Alcohols often fail to fully penetrate thick EPS matrices; acetic acid efficiently solubilizes CV bound deep within the EPS and cellular membranes.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the vehicle control.
Protocol B: Pyocyanin Extraction and Quantification
Causality Note: Pyocyanin is a blue-green phenazine pigment strictly regulated by the Las and Rhl systems. Extracting it provides a direct biochemical readout of LasR receptor inhibition[2][6].
Procedure:
-
Culture: Grow PAO1 in the presence of the compound (50 µM) in LB broth for 24 hours at 37°C.
-
Cell-Free Supernatant: Centrifuge the culture at 10,000 × g for 10 minutes. Transfer 5 mL of the cell-free supernatant to a clean tube.
-
Organic Extraction: Add 3 mL of chloroform to the supernatant and vortex vigorously for 1 minute. Why? Pyocyanin is hydrophobic and partitions into the organic chloroform layer, turning it blue.
-
Phase Separation: Centrifuge at 3,000 × g for 5 minutes. Carefully collect the lower blue chloroform layer.
-
Acidification: Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. Why? The acidic environment protonates pyocyanin, shifting its color from blue to pink and driving it into the upper aqueous phase. This isolates the pigment from other hydrophobic contaminants.
-
Quantification: Collect the upper pink aqueous phase and measure the absorbance at 520 nm. Normalize the pyocyanin concentration against the planktonic cell density ( OD600 ).
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride based on the performance of structurally homologous furan-2-carboxamides in P. aeruginosa assays[2][3].
Table 1: Comparative Antibiofilm and Anti-Virulence Activity (P. aeruginosa PAO1)
| Treatment Group | Concentration (µM) | Planktonic Growth ( OD600 ) | Biofilm Inhibition (%) | Pyocyanin Reduction (%) | Mechanism Confirmed |
| Vehicle Control (1% DMSO) | - | 1.20 ± 0.05 | 0% | 0% | N/A |
| Furanone C-30 (Positive Control) | 50 | 1.18 ± 0.06 | 65% | 70% | Yes (QSI) |
| (Z)-N'-Hydroxyfuran-2-carboximidamide HCl | 50 | 1.19 ± 0.04 | 58% | 62% | Yes (QSI) |
| Ciprofloxacin (Antibiotic Control) | 1 (MIC) | 0.15 ± 0.02 | 95% | N/A* | No (Bactericidal) |
*Pyocyanin reduction cannot be accurately assessed as an anti-virulence metric when the bacterial population is eradicated.
Interpretation: At 50 µM, the compound achieves substantial biofilm inhibition (58%) and pyocyanin reduction (62%) without causing a statistically significant drop in planktonic growth ( OD600 = 1.19 vs 1.20). This confirms its mechanism as a true Quorum Sensing Inhibitor, disarming the pathogen's virulence without exerting the selective survival pressure that drives antimicrobial resistance[2][4].
References
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides Source: ChemMedChem (National Library of Medicine / PubMed) URL:[Link]
-
Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa Source: Indian Journal of Medical Research (PMC) URL:[Link]
-
Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Halogen-Furan-2(5H)-One Derivatives Decrease Biofilm Production in Pseudomonas aeruginosa Source: Microorganisms (via ResearchGate) URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. evitachem.com [evitachem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Experimental Design for Screening Furan Derivatives as Anti-Virulence Agents Against Pseudomonas aeruginosa
Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Focus: Quorum Sensing (QS) Inhibition and Biofilm Eradication.
Scientific Rationale & Background
Pseudomonas aeruginosa is a critical-priority ESKAPE pathogen notorious for its intrinsic multidrug resistance and ability to establish recalcitrant chronic infections. The pathogenesis of P. aeruginosa is heavily dependent on Quorum Sensing (QS)—a cell-to-cell communication system that regulates the expression of virulence factors (e.g., pyocyanin, elastase) and the formation of robust biofilms[1].
Traditional bactericidal antibiotics impose strong selective pressures, rapidly driving resistance. Consequently, targeting the QS system to attenuate virulence without killing the bacteria ("anti-virulence therapy") has emerged as a highly promising strategy. Furan derivatives , particularly halogenated furanones inspired by natural products from the marine alga Delisea pulchra, are premier candidates for this approach[2][3]. Because their chemical structure mimics native N-acyl homoserine lactones (AHLs) like 3-oxo-C12-HSL, furanones can competitively bind to and destabilize key QS receptors (such as LasR and RhlR), thereby shutting down biofilm formation and toxin secretion[3][4].
Experimental Causality: The "Sub-MIC" Imperative
The cornerstone of evaluating any putative QS inhibitor is demonstrating that the observed reduction in biofilm or virulence is not a secondary effect of bacterial growth inhibition[5]. Therefore, the experimental pipeline must rigidly establish the Minimum Inhibitory Concentration (MIC) first, ensuring that all subsequent biofilm and QS assays are conducted at sub-inhibitory concentrations (sub-MIC) .
Experimental Screening Workflow
Workflow for screening furan derivatives against P. aeruginosa.
Detailed Experimental Protocols
These protocols form a self-validating system. By using standardized media, specific controls (like Furanone C-30 as a positive control[6]), and robust extraction methods, researchers can confidently isolate the anti-virulence properties of novel furan derivatives.
Protocol 1: Determination of MIC and Growth Kinetics
Objective: To identify the sub-MIC range where furan derivatives do not impair planktonic growth.
-
Inoculum Preparation: Grow P. aeruginosa (e.g., strain PAO1 or PA14) overnight in Luria-Bertani (LB) broth at 37°C with shaking (200 rpm). Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a final inoculum of 5×105 CFU/mL.
-
Compound Dilution: In a 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of the furan derivatives in MHB. Ensure the final DMSO concentration (vehicle) does not exceed 1% (v/v).
-
Inoculation & Incubation: Add 100 µL of the bacterial inoculum to each well (total volume 200 µL). Incubate at 37°C for 18–24 hours.
-
MIC Determination: The MIC is the lowest concentration exhibiting no visible growth.
-
Growth Curve Validation: Select concentrations at 21 MIC, 41 MIC, and 81 MIC. Measure the optical density ( OD600 ) every 2 hours for 24 hours. Causality Check: Only concentrations that yield growth curves statistically indistinguishable from the vehicle control should be used in Protocols 2 and 3[5][7].
Protocol 2: Crystal Violet Biofilm Inhibition Assay
Objective: To quantify the inhibition of biofilm biomass attached to an abiotic surface.
Note on Media Causality: While LB is used for routine culture, biofilm assays for P. aeruginosa are optimally performed in M63 minimal medium supplemented with magnesium sulfate, glucose, and casamino acids. Rich media promote rapid planktonic growth, whereas minimal media stress the bacteria, stimulating robust biofilm formation[8][9].
-
Culture Preparation: Dilute the overnight LB culture 1:100 into fresh M63 minimal medium[8][10].
-
Treatment: Aliquot 100 µL of the diluted culture into a 96-well polystyrene microtiter plate. Add furan derivatives at previously determined sub-MIC levels. Include a vehicle control (1% DMSO) and a positive control (e.g., 50 µM Furanone C-30)[6][11].
-
Incubation: Incubate statically at 37°C for 24 hours. Do not shake, as shear forces disrupt initial attachment.
-
Washing: Carefully invert the plate to discard planktonic cells. Gently submerge the plate in a tub of sterile distilled water or PBS to wash away non-adherent cells. Repeat 3 times. Tap vigorously on paper towels to dry[8][12].
-
Staining: Add 125 µL of a 0.1% (w/v) crystal violet (CV) aqueous solution to each well. Incubate at room temperature for 15 minutes[8][9].
-
Destaining & Solubilization: Wash the plate 3–4 times with water to remove unbound dye. Allow to air dry completely. Add 125 µL of 30% acetic acid to each well to solubilize the biofilm-bound CV[8][9].
-
Quantification: Transfer 100 µL of the solubilized dye to a new plate and measure absorbance at 550 nm (or 570 nm) using a microplate reader[8][10].
Protocol 3: Quorum Sensing Inhibition (Pyocyanin Assay)
Objective: To biochemically verify the disruption of the Las/Rhl QS pathways by quantifying pyocyanin, a terminal virulence factor.
-
Culture Treatment: Inoculate P. aeruginosa into 5 mL of Pseudomonas Broth (PB) or King's A medium (which enhances pyocyanin production) containing sub-MIC furan derivatives. Incubate at 37°C for 24 hours with shaking.
-
Cell Separation: Centrifuge the cultures at 10,000 × g for 10 minutes. Collect the cell-free supernatant.
-
Organic Extraction: Add 3 mL of chloroform to 5 mL of the supernatant. Vortex vigorously for 1 minute. The pyocyanin will migrate to the lower organic (blue) layer.
-
Acidic Re-extraction: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex vigorously. The pyocyanin will shift to the upper aqueous layer, turning pink/red.
-
Measurement: Collect the pink aqueous layer and measure the absorbance at 520 nm. Normalize the OD520 values against the planktonic cell density ( OD600 ) to ensure reductions are solely due to QS inhibition.
Mechanistic Insight
Furanones achieve these phenotypic results by intercepting the molecular signaling cascade. As depicted below, they compete with native AHLs for the ligand-binding domain of the LasR/RhlR transcription factors, inducing rapid proteolytic degradation of the receptor and silencing downstream virulence cascades[1][3].
Mechanism of furan-mediated quorum sensing inhibition in P. aeruginosa.
Data Interpretation & Quantitative Baselines
To ensure rigorous validation, experimental data should be benchmarked against known standards. The table below summarizes the expected quantitative baselines for a successful furan-derivative hit.
| Experimental Condition | Growth Kinetics ( OD600 ) | Biofilm Biomass ( OD550 ) | Pyocyanin Level ( OD520/OD600 ) | Interpretation |
| Negative Control (Media Only) | 0.00 | < 0.05 | 0.00 | Baseline sterility confirmed. |
| Vehicle Control (1% DMSO) | 1.80 ± 0.1 | 1.20 ± 0.15 | 0.85 ± 0.10 | Normal growth, robust biofilm, and active QS. |
| Positive Control (Furanone C-30, 50 µM) | 1.75 ± 0.1 | 0.45 ± 0.10 | 0.20 ± 0.05 | Validated QS/Biofilm inhibition without growth defect. |
| Novel Furan Hit (Sub-MIC) | > 1.65 | < 0.60 | < 0.30 | Strong Anti-Virulence Candidate. |
| Failed Candidate (Toxic) | < 0.50 | < 0.20 | < 0.10 | Bactericidal effect; not a true QS inhibitor. |
References
-
Microtiter Dish Biofilm Formation Assay - PMC. nih.gov.[Link]
-
Mitigation of quorum sensing mediated virulence factors of Pseudomonas aeruginosa: the role of Meldrum's acid activated furan - PMC. nih.gov.[Link]
-
Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles - MDPI. mdpi.com.[Link]
-
Qualitative and Quantitative Biofilm Assay of Pseudomonas aeruginosa Isolates from Clinical Samples. ijcmas.com.[Link]
-
Mitigation of quorum sensing mediated virulence factors of Pseudomonas aeruginosa: the role of Meldrum's acid activated furan - Frontiers. frontiersin.org.[Link]
-
A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - ResearchGate. researchgate.net.[Link]
-
Anti-Pathogenic Properties of the Combination of a T3SS Inhibitory Halogenated Pyrrolidone with C-30 Furanone - PMC. nih.gov.[Link]
-
High-Throughput Screens for Small-Molecule Inhibitors of Pseudomonas aeruginosa Biofilm Development - PMC. nih.gov.[Link]
-
A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC. nih.gov.[Link]
-
Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice | Journal of Antimicrobial Chemotherapy | Oxford Academic. oup.com.[Link]
-
Next Generation Biofilm Inhibitors for Pseudomonas aeruginosa: Synthesis and Rational Design Approaches - CSIR-NIO. nio.res.in.[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [drs.nio.res.in]
- 4. academic.oup.com [academic.oup.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mitigation of quorum sensing mediated virulence factors of Pseudomonas aeruginosa: the role of Meldrum’s acid activated furan [frontiersin.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
molecular docking protocol for furan-2-carboxamides with LasR
Application Notes & Protocols
Topic: High-Throughput In Silico Screening: A Validated Molecular Docking Protocol for Furan-2-Carboxamides with the Pseudomonas aeruginosa Quorum Sensing Receptor LasR
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, computational chemistry, and infectious diseases.
Abstract & Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its sophisticated cell-to-cell communication system, known as quorum sensing (QS). This system meticulously regulates the expression of virulence factors and the formation of antibiotic-resistant biofilms.[1] At the heart of the primary QS circuit is the transcriptional regulator LasR, which, upon binding its native autoinducer, orchestrates a cascade of gene expression leading to pathogenicity.[2] Consequently, inhibiting LasR has emerged as a promising anti-virulence strategy to disarm the pathogen without exerting selective pressure for resistance.
Recent studies have identified furan-2-carboxamides as a promising class of compounds with significant antibiofilm activity against P. aeruginosa, suggesting LasR as a plausible target.[3][4][5] Molecular docking provides a powerful, cost-effective computational method to predict the binding interactions between these small molecules and the LasR receptor, thereby guiding the rational design of more potent inhibitors.
This guide, designed for senior application scientists, provides a comprehensive, in-depth protocol for performing and validating a molecular docking workflow of furan-2-carboxamides against the LasR ligand-binding domain (LBD). We will delve into the causality behind each experimental choice, ensuring a self-validating and reproducible protocol grounded in authoritative scientific principles.
Scientific Principles & Workflow Overview
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main stages: first, sampling conformations of the ligand within the active site, and second, scoring these conformations using a function that estimates the binding affinity. A lower, more negative score typically indicates a stronger, more favorable binding interaction.[6][7]
Our protocol is structured into four distinct phases:
-
Preparation: Rigorous preparation of both the LasR receptor and the furan-2-carboxamide ligands to ensure they are computationally ready.
-
Simulation: Definition of the search space and execution of the docking algorithm using AutoDock Vina.
-
Validation: A critical self-validating step involving re-docking of a known ligand to ensure the protocol's accuracy.[8][9]
-
Analysis: Visualization and interpretation of the results to identify key protein-ligand interactions.
Caption: Molecular Docking Workflow for LasR Inhibitors.
Required Materials & Software
This protocol utilizes freely available and widely adopted academic software. Ensure all software is correctly installed before beginning.
| Software/Resource | Version (Recommended) | Source / URL | Purpose |
| RCSB Protein Data Bank | N/A | Source for protein crystal structures. | |
| PubChem | N/A | Source for ligand 3D structures. | |
| MGLTools (inc. ADT) | 1.5.7 or later | Receptor and ligand preparation.[10] | |
| AutoDock Vina | 1.2.5 or later | Core docking algorithm.[11][12] | |
| The PyMOL Molecular | Open-Source or Licensed | Visualization of molecules and interactions. | |
| Text Editor | Any (e.g., VSCode, Notepad++) | N/A | Creating and editing configuration files. |
Detailed Experimental Protocol
PART 1: Receptor Preparation
The quality of the initial protein structure is paramount for a meaningful docking study. We will use the crystal structure of the P. aeruginosa LasR ligand-binding domain.
Recommended Structure: PDB ID: 2UV0 . This structure is a high-resolution (1.80 Å) crystal structure of the LasR LBD co-crystallized with its native autoinducer, which is essential for defining the binding site and for protocol validation.[1][13]
Step-by-Step Procedure:
-
Download Structure: Navigate to the RCSB PDB and download the structure with PDB ID 2UV0 in PDB Format.
-
Launch AutoDock Tools (ADT): Open the ADT interface.
-
Load Receptor: Go to File > Read Molecule and open the 2UV0.pdb file.
-
Clean the Protein:
-
Scientific Rationale: PDB files often contain non-protein atoms like water molecules, ions, and cofactors that can interfere with the docking process.[14] We must remove them to ensure the ligand only interacts with the protein itself.
-
Select and delete all water molecules (usually named HOH). In ADT, you can use the selection tools or the command line (select water, then delete selection).
-
The 2UV0 structure contains four protein chains (A, B, C, D) and four ligand molecules. For simplicity and to avoid interference, delete chains B, C, and D, and their corresponding ligands, retaining only Chain A and its associated ligand (named 3OC). Crucially, keep the ligand for now; it defines our binding site.
-
-
Add Hydrogens:
-
Scientific Rationale: Crystal structures typically do not resolve hydrogen atoms. Adding them is critical as they are key participants in hydrogen bonds, which are vital for ligand binding.
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
-
Assign Charges:
-
Scientific Rationale: The scoring function requires atoms to have partial charges to calculate electrostatic interactions. Gasteiger charges are a rapid and widely accepted method for this.
-
Go to Edit > Charges > Compute Gasteiger.
-
-
Save as PDBQT:
-
Scientific Rationale: The PDBQT format is an extension of the PDB format that includes atomic charges (Q) and atom types (T), which are required by AutoDock Vina.[15]
-
Go to Grid > Macromolecule > Choose. Select 2UV0 and click Select Molecule. This will prompt you to save the file. Save it as receptor.pdbqt .
-
PART 2: Ligand Preparation
This process must be repeated for each furan-2-carboxamide derivative you wish to screen.
Step-by-Step Procedure:
-
Obtain Ligand Structure:
-
Option A (From Database): Search for your compound on PubChem. Download the 3D conformer in SDF or MOL2 format.
-
Option B (Manual Creation): Use chemical drawing software (e.g., ChemDraw, MarvinSketch) to draw the 2D structure and generate its 3D coordinates. Save as a MOL2 file.
-
-
Load Ligand into ADT: Go to Ligand > Input > Open. Select your ligand file.
-
Define Torsion Tree:
-
Scientific Rationale: To allow for ligand flexibility, we must define which bonds are rotatable. This allows the docking algorithm to explore different conformations of the ligand.[16]
-
Go to Ligand > Torsion Tree > Detect Root. Then go to Ligand > Torsion Tree > Choose Torsions. Manually verify that all relevant non-ring rotatable bonds are active (green).
-
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file as ligand_name.pdbqt .
PART 3: Docking Simulation with AutoDock Vina
Step-by-Step Procedure:
-
Define the Binding Site (Grid Box):
-
Scientific Rationale: The grid box defines the three-dimensional search space where Vina will attempt to place the ligand. Centering this box on the known binding site dramatically increases the efficiency and accuracy of the docking.[16] We will use the co-crystallized ligand (3OC in 2UV0) as a guide.
-
In ADT, go to Grid > Grid Box.... A box will appear in the viewer.
-
Adjust the center_x, center_y, and center_z coordinates until the box is centered on the native ligand.
-
Adjust the size_x, size_y, and size_z dimensions to ensure the box fully encompasses the binding pocket with a buffer of ~4-5 Å on each side. A size of 24 x 24 x 24 Å is a good starting point for the LasR pocket.
-
Record the final center and size coordinates.
-
-
Create the Configuration File:
-
Open a new text file and name it conf.txt .
-
Enter the parameters recorded in the previous step.
-
Expert Tip: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the probability of finding the true binding minimum but takes longer. A value of 16 is a robust choice for balancing accuracy and speed.
-
-
Run AutoDock Vina:
PART 4: Protocol Validation via Re-docking
Scientific Rationale: Before screening unknown compounds, you must validate that your docking protocol can accurately reproduce the known binding mode of a ligand.[8] This is achieved by docking the co-crystallized ligand back into its receptor and measuring the deviation from the original position. A low Root Mean Square Deviation (RMSD) value indicates a successful validation.[9][18]
Caption: Workflow for Docking Protocol Validation.
Step-by-Step Validation:
-
Prepare the Native Ligand: Extract the coordinates of the native ligand (3OC) from the original 2UV0.pdb file into a new PDB file. Prepare this ligand using the same steps in Part 2 , saving it as native_ligand.pdbqt.
-
Configure and Run Docking: Create a conf.txt file for this ligand and run Vina as described in Part 3 .
-
Calculate RMSD:
-
Load the original 2UV0.pdb file (containing the crystal pose) into PyMOL.
-
Load the output file native_ligand_out.pdbqt. PyMOL will show multiple predicted poses.
-
Select the top-scoring pose (Mode 1).
-
Use PyMOL's align or rms_cur command to calculate the RMSD between the docked pose and the crystal pose.
-
Success Criterion: An RMSD value of less than 2.0 Å is considered an excellent validation, confirming that your protocol is reliable.[8][9]
-
Analysis and Interpretation of Results
Once the protocol is validated, you can proceed with docking your furan-2-carboxamide library.
-
Binding Affinity Score: The primary output is the binding affinity, reported in kcal/mol in the log file and the output PDBQT file. More negative values suggest stronger binding. This score allows you to rank your compounds.[7]
-
Visualization of Binding Pose:
-
Load the receptor.pdbqt and the ligand_name_out.pdbqt file into PyMOL.
-
Display the protein as a surface or cartoon and the top-scoring ligand pose as sticks.
-
Identify the amino acid residues in the binding pocket that are in close contact with the ligand. Key residues in the LasR binding pocket often include Tyr56, Trp60, Asp73, Thr75, and Ser129 .[6][19]
-
-
Interaction Analysis:
-
Use PyMOL's measurement tools or dedicated plugins to identify potential hydrogen bonds (typically < 3.5 Å distance between donor and acceptor) and hydrophobic interactions.
-
Expert Insight: The LasR binding pocket is known to be flexible, capable of accommodating ligands in different orientations.[2][20] Therefore, analyze not just the top-scoring pose but also the top 2-3 poses to understand alternative binding modes. A compound that consistently shows favorable interactions across multiple low-energy poses can be considered a more robust candidate.
-
Conclusion
This application note provides a validated, step-by-step protocol for conducting molecular docking studies of furan-2-carboxamide inhibitors against the LasR protein of P. aeruginosa. By adhering to the principles of rigorous molecule preparation, protocol validation, and careful results analysis, researchers can confidently screen compound libraries, predict binding affinities, and gain structural insights into the mechanism of inhibition. These in silico results serve as a powerful hypothesis-generating tool, enabling the prioritization of compounds for experimental validation and accelerating the discovery of novel anti-virulence agents.
References
-
Bottomley, M.J., Muraglia, E., Bazzo, R., & Carfi, A. (2007). Structure of the P. aeruginosa LasR ligand-binding domain bound to its autoinducer. RCSB PDB. [Link]
-
O'Loughlin, C. T., Miller, L. C., Siryaporn, A., & Wuest, W. M. (2018). Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor. PNAS. [Link]
-
University of California, San Diego. (n.d.). Session 4: Introduction to in silico docking. UCSD. [Link]
-
Paczkowski, J. E., et al. (2017). An autoinducer analog reveals an alternative mode of ligand binding for the LasR quorum-sensing receptor. PMC. [Link]
-
Bioinformatics Review. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. bioinformaticsreview.com. [Link]
-
The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. vina.scripps.edu. [Link]
-
National Center for Biotechnology Information. (2007). 2UV0: Structure of the P. aeruginosa LasR ligand-binding domain bound to its autoinducer. NCBI. [Link]
-
Chemistry Europe. (2025). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. chemistry-europe.onlinelibrary.wiley.com. [Link]
-
Zou, Y., & Nair, S.K. (2009). Molecular basis for the recognition of structurally distinct autoinducer mimics by the Pseudomonas aeruginosa LasR quorum-sensing signaling receptor. RCSB PDB. [Link]
-
Docking Server. (n.d.). Steps of ligand docking. dockingserver.com. [Link]
-
ResearchGate. (n.d.). Molecular docking protocol validation. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2025). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]
-
The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. scripps.edu. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Cal Poly. [Link]
-
Khan, S. U., et al. (2021). Virtual Screening of FDA-Approved Drugs against LasR of Pseudomonas aeruginosa for Antibiofilm Potential. PMC. [Link]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. PMC. [Link]
-
PubMed. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link]
-
ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
ResearchGate. (2016). What protein pre-processing steps required for docking? ResearchGate. [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
-
ResearchGate. (n.d.). Results of molecular docking of different structures of LasR and RhlR. ResearchGate. [Link]
-
F1000Research. (2024). In silico identification of quorum sensing inhibitors against LasR protein. f1000research.com. [Link]
-
ACS Omega. (2021). High-Throughput Virtual Screening for a New Class of Antagonist Targeting LasR of Pseudomonas aeruginosa. ACS Publications. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dasher.wustl.edu [dasher.wustl.edu]
- 11. GIL [genomatics.net]
- 12. Tutorial – AutoDock Vina [vina.scripps.edu]
- 13. 2UV0: Structure of the P. aeruginosa LasR ligand-binding domain bound to its autoinducer [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 20. pnas.org [pnas.org]
Application Note: High-Sensitivity LC-MS/MS Quantification of Furan Carboximidamide Compounds in Biological Matrices
Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Scientists. Application Area: Preclinical Pharmacokinetics, Antiparasitic Drug Development, Prodrug Metabolism.
Introduction & Clinical Significance
Furan carboximidamides represent a highly potent class of DNA minor-groove binders developed primarily for the treatment of Human African Trypanosomiasis (HAT) and Pneumocystis pneumonia. The most prominent compounds in this class include the active diamidine furamidine (DB75) and its orally bioavailable methoxyamidine prodrug, pafuramidine (DB289) . Because active diamidines are highly cationic at physiological pH, they exhibit poor oral bioavailability and cannot easily cross the blood-brain barrier to treat second-stage (CNS) HAT. Consequently, prodrug strategies (such as DB289 and the aza-analogue DB829) are employed to facilitate systemic absorption before undergoing hepatic biotransformation into their active moieties.
Accurate pharmacokinetic (PK) profiling requires the simultaneous quantification of both the lipophilic prodrugs and the highly polar, dicationic active metabolites in complex biological matrices (plasma, brain homogenate, and liver microsomes). This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology engineered to overcome the severe non-specific binding and recovery issues characteristic of diamidine compounds.
Metabolic Activation Pathway
Understanding the biotransformation of furan carboximidamides is critical for setting up the correct analytical monitoring windows. Pafuramidine (DB289) is not spontaneously converted to furamidine; rather, it undergoes a sequential, enzyme-mediated activation. As demonstrated in hepatic models, the prodrug is first subjected to oxidative O-demethylation catalyzed primarily by1[1]. This is followed by reductive N-dehydroxylation to yield the active diamidine, DB75.
Caption: Metabolic conversion pathway of pafuramidine to active furamidine via CYP4F and reductases.
Analytical Challenges & Methodological Rationale
As a Senior Application Scientist, I cannot overstate the difficulty of working with dicationic compounds. Standard bioanalytical approaches will fail if the underlying physical chemistry of the analytes is ignored.
The Non-Specific Binding Dilemma: Furamidine and its aza-analogues (e.g., DB820) are positively charged at physiological pH. This causes them to bind avidly to negatively charged silanol groups on glassware, plastic microcentrifuge tubes, and endogenous matrix proteins. If you attempt a standard protein precipitation using pure acetonitrile, your recovery will likely drop below 30% because the diamidine will co-precipitate with the protein pellet.
The Causality Behind the Extraction Solvent: To achieve >90% recovery, the extraction solvent must disrupt these electrostatic interactions. We utilize a specific mixture of 7:1 (v/v) Methanol/Water containing 0.1% Trifluoroacetic Acid (TFA) [2].
-
Why Methanol/Water? The addition of water prevents the complete crash of highly polar endogenous components that might trap the analyte, while methanol efficiently precipitates the bulk proteins.
-
Why 0.1% TFA? TFA is a strong acid and an ion-pairing agent. It acidifies the matrix (denaturing proteins to release bound drug) and pairs with the amidine groups, neutralizing their charge. This shielding prevents the analyte from adhering to the plastic walls of the collection vials.
Chromatographic Selection: Standard C18 columns often yield severe peak tailing for strong bases due to secondary interactions with unendcapped silanols. We recommend using an Aquasil C18 or a Waters Acquity UPLC HSS T3 column. The HSS T3 stationary phase is specifically designed to resist phase collapse under highly aqueous conditions and provides superior peak symmetry for polar, charged analytes[3],[4].
Materials and Reagents
-
Reference Standards: Pafuramidine (DB289), Furamidine (DB75), DB829, DB820.
-
Internal Standards (IS): Deuterated analogues such as d8-pafuramidine and d8-furamidine[3].
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Modifiers: Trifluoroacetic acid (TFA), Formic acid (FA), Ammonium acetate (NH₄OAc).
-
Biological Matrices: Blank human/rat plasma, liver microsomes, or brain homogenate.
Step-by-Step Sample Preparation Protocol
The following protocol is optimized for plasma and tissue homogenates. It acts as a self-validating system: the inclusion of the deuterated internal standard prior to any manipulation ensures that any volumetric losses or matrix suppression effects are mathematically normalized.
Caption: Step-by-step sample extraction workflow optimized for dicationic furan carboximidamides.
Detailed Execution:
-
Matrix Preparation: Thaw plasma samples on ice. For brain tissue, homogenize the excised tissue with two volumes (v/w) of LC-MS grade water using a sonic dismembrator prior to extraction[5].
-
IS Spiking: Aliquot 50 µL of the biological sample into a polypropylene microcentrifuge tube. Add 10 µL of the internal standard working solution (e.g., 600 nM d8-furamidine).
-
Precipitation: Add 200 µL of the extraction solvent (Methanol/Water 7:1, v/v, containing 0.1% TFA)[2].
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation and analyte desorption.
-
Separation: Centrifuge the samples at 1500–1800 × g for 10 minutes at 4°C to pellet the precipitated proteins[3],[2].
-
Transfer: Carefully transfer 150 µL of the clear supernatant into tightly sealed autosampler vials. Note: Maintain the autosampler at 4°C to 6°C to prevent analyte degradation during long analytical runs.
LC-MS/MS Instrumental Conditions
Quantification is performed using a triple quadrupole mass spectrometer (e.g., API 4000 or Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source operating in positive ion mode[3],[5].
Data Presentation: Multiple Reaction Monitoring (MRM) Parameters
The following table summarizes the optimized MRM transitions for furan carboximidamides and their corresponding internal standards.
| Analyte | Compound Type | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) |
| Pafuramidine (DB289) | Prodrug | 365.1 | 334.1 |
| Furamidine (DB75) | Active Metabolite | 305.3 | 288.1 |
| DB829 | Prodrug (Aza-analogue) | 307.1 | 273.1 |
| DB820 | Active (Aza-analogue) | 306.2 | 272.1 |
| d8-Pafuramidine | Internal Standard | 373.1 | 242.0 |
| d8-Furamidine | Internal Standard | 313.3 | 296.1 |
Note: Transitions are based on validated3[3],[5].
Data Presentation: Liquid Chromatography Gradient
Separation is achieved using an Acquity UPLC HSS T3 column (100 × 2.1 mm i.d., 1.8 µm) maintained at 40 °C. The flow rate is set to 0.3 mL/min[4].
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 0.3 | 98 | 2 |
| 4.0 | 0.3 | 25 | 75 |
| 8.0 | 0.3 | 25 | 75 |
| 8.1 | 0.3 | 98 | 2 |
| 12.0 | 0.3 | 98 | 2 |
-
Mobile Phase A: 5 mM Ammonium Acetate containing 0.02% Formic Acid in Water.
-
Mobile Phase B: 100% Methanol. (Gradient adapted from validated 4[4])
Method Validation & Troubleshooting Best Practices
-
Linearity & Sensitivity: Calibration curves prepared in matched matrices typically exhibit excellent linearity ( R2>0.99 ) over a range of 0.25 to 250 ng/mL for plasma, with a Lower Limit of Quantification (LLOQ) of approximately 5 nM[3].
-
Mitigating Carryover: Diamidines are notorious for autosampler carryover. To eliminate this, utilize a strong needle wash solution consisting of Methanol/Acetonitrile/Water/TFA (40:40:20:0.1, v/v/v/v). Ensure the injection valve is flushed extensively between high-concentration samples.
-
Matrix Effects: Phospholipids from brain homogenates can cause severe ion suppression in the ESI source. If internal standard responses fluctuate by >15% between samples, consider adding a Solid Phase Extraction (SPE) cleanup step using a weak cation exchange (WCX) cartridge prior to LC-MS/MS analysis.
References
- Source: nih.gov (PMC)
- Source: nih.gov (PMC)
- Source: asm.org (Antimicrobial Agents and Chemotherapy)
- Source: nih.gov (PMC)
- Source: mdpi.
Sources
Application Notes & Protocols: A Multi-Assay Strategy for Assessing the Cytotoxicity of Furan Derivatives
Introduction: The Double-Edged Sword of Furan Derivatives
The furan scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Furan derivatives exert their biological effects through diverse mechanisms, often by modulating critical cellular signaling pathways.[3][4] However, the same reactivity that makes the furan ring a valuable pharmacophore can also lead to cellular toxicity.[5] In vivo oxidation of the furan ring can produce reactive metabolites, such as epoxides and dialdehydes, which may contribute to cytotoxicity and hepatotoxicity.[5]
Therefore, a rigorous and multi-faceted assessment of cytotoxicity is a critical step in the preclinical development of any furan-based therapeutic candidate. Relying on a single assay can be misleading, as different compounds can induce cell death through distinct mechanisms, such as apoptosis or necrosis. This guide presents a comprehensive, field-proven strategy employing three distinct cell-based assays to build a robust cytotoxicity profile for novel furan derivatives. By evaluating metabolic activity, membrane integrity, and specific apoptotic pathways, researchers can gain a mechanistic understanding of their compound's cellular impact.
A Tripartite Strategy for Mechanistic Cytotoxicity Assessment
To build a comprehensive understanding of a furan derivative's cytotoxic effect, we advocate for a tripartite assay strategy. This approach interrogates three distinct hallmarks of cell health and death: metabolic competence, plasma membrane integrity, and the activation of apoptotic machinery.
-
MTT Assay: Measures the metabolic activity of mitochondrial dehydrogenases, serving as a proxy for overall cell viability and proliferation.[6][7][8] A reduction in MTT signal indicates a decrease in metabolically active cells.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is compromised.[9] This is a classic indicator of necrosis or late-stage apoptosis.
-
Caspase-Glo® 3/7 Assay: A luminescent assay that specifically measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[10][11] An increase in signal directly indicates the induction of apoptosis.
The following diagram illustrates the overall experimental workflow, from initial cell culture to the integration of data from these three key assays.
Caption: Overall workflow for cytotoxicity assessment of furan derivatives.
Many furan derivatives are hypothesized to induce cytotoxicity via apoptosis.[3][12][13] The diagram below illustrates a potential mechanism involving the intrinsic (mitochondrial) apoptotic pathway, which culminates in the activation of the executioner caspases measured by the Caspase-Glo® 3/7 assay.
Caption: Hypothesized intrinsic apoptotic pathway induced by furan derivatives.
Experimental Protocols
General Cell Culture & Treatment
This initial procedure is common to all subsequent assays.
-
Cell Seeding: Culture cells (e.g., HepG2 human liver cancer cells or MCF-7 breast cancer cells) in the appropriate medium.[12] Seed cells into a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Preparation: Prepare a concentrated stock solution of the furan derivative in sterile DMSO. Perform serial dilutions in serum-free culture medium to create working solutions at 2x the final desired concentrations.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the diluted furan derivative solutions. Also, prepare the following control wells:
-
Untreated Control: Cells with fresh culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin).
-
Blank Control: Wells with medium only (no cells) for background absorbance/luminescence.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 1: MTT Assay for Metabolic Activity
This assay provides a quantitative measure of viable, metabolically active cells.[6][8]
| Parameter | Specification | Source |
| Principle | Enzymatic reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells. | [7] |
| Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | [6] |
| Detection | Colorimetric (Absorbance at 570-590 nm) | [8][14] |
| Assay Plate | Clear, 96-well flat-bottom plate | [7] |
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[14] Filter sterilize and store at -20°C, protected from light.
-
MTT Addition: Following the treatment incubation (Section 3.1), add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[7]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., sterile DMSO) to each well to dissolve the crystals.[14]
-
Shaking: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Measurement: Read the absorbance at 570 nm or 590 nm using a microplate spectrophotometer.[8][14]
Scientist's Note: Phenol red and serum in the culture medium can contribute to background absorbance. Using serum-free medium for the final MTT incubation step can improve accuracy. Always subtract the average absorbance of the blank (medium-only) wells from all other readings.[14]
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
Protocol 2: LDH Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring LDH released from cells with damaged plasma membranes.[15]
| Parameter | Specification | Source |
| Principle | LDH released from damaged cells catalyzes the reduction of NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product. | [9][16] |
| Reagent | Commercial LDH Cytotoxicity Assay Kit | [9] |
| Detection | Colorimetric (Absorbance at ~490 nm) | [9][16] |
| Assay Plate | Clear, 96-well flat-bottom plate | [9] |
Step-by-Step Methodology:
-
Prepare Controls: In addition to the controls in Section 3.1, prepare a "Maximum LDH Release" control. About 45 minutes before the end of the treatment incubation, add 10 µL of the Lysis Solution provided in the kit (e.g., 10X Triton X-100) to a set of untreated control wells.[9]
-
Centrifugation: After the treatment incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. This will pellet any detached, dead cells.[9]
-
Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Add Reaction Mix: Prepare the LDH Reaction Solution according to the kit manufacturer's instructions. Add 100 µL of this solution to each well of the new plate containing the supernatants.[9]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16]
-
Measurement: Measure the absorbance at 490 nm using a microplate spectrophotometer.[9][16]
Scientist's Note: Serum contains endogenous LDH which can create high background. It is crucial to use the same concentration of serum in all wells, including the background control, and to subtract this background from all measurements.[16]
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:[15] % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100 (Where "Spontaneous LDH Release" is the reading from the vehicle control wells).
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent "add-mix-measure" assay provides a specific measure of apoptosis by quantifying the activity of executioner caspases 3 and 7.[10][11]
| Parameter | Specification | Source |
| Principle | Caspases 3/7 in apoptotic cells cleave a proluminescent substrate (containing the DEVD sequence), releasing aminoluciferin, which is used by luciferase to generate light. | [10] |
| Reagent | Caspase-Glo® 3/7 Reagent (Promega or similar) | [17] |
| Detection | Luminescence | [17] |
| Assay Plate | White-walled, opaque 96-well plate (to maximize light output and prevent crosstalk) | [18] |
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[18]
-
Plate Equilibration: Following the treatment incubation (Section 3.1), remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18] The reagent contains detergents that lyse the cells.
-
Mixing: Place the plate on an orbital shaker for 30-60 seconds at a low speed (300-500 rpm) to mix the contents.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light, to allow the luminescent signal to stabilize.[3]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Scientist's Note: The luminescent signal is very stable, with a half-life of several hours, providing flexibility in read time. However, for consistency, always read plates after the same incubation time.
Data Analysis:
After subtracting the background luminescence (from the medium-only blank), data is often presented as Fold Change in caspase activity relative to the vehicle control: Fold Change = (Luminescence_Sample) / (Luminescence_VehicleControl)
Interpreting the Data: Building a Mechanistic Picture
By integrating the results from all three assays, a clear picture of the furan derivative's cytotoxic mechanism emerges:
-
Primary Apoptosis: A significant increase in the Caspase-Glo® signal, coupled with a decrease in the MTT signal, but a low LDH release (at earlier time points). This indicates the compound is inducing programmed cell death.
-
Primary Necrosis: A sharp increase in LDH release with a concurrent drop in MTT signal, but with little to no increase in caspase activity. This suggests the compound is causing direct damage to the cell membrane, leading to uncontrolled cell lysis.
-
Late-Stage Apoptosis/Secondary Necrosis: At later time points (e.g., 72 hours), apoptotic cells will eventually lose membrane integrity. This will manifest as a high signal in all three assays: high caspase activity, high LDH release, and low metabolic activity.
-
Cytostatic Effect: A decrease in the MTT signal with no significant increase in either LDH or caspase activity. This suggests the furan derivative is inhibiting cell proliferation without directly killing the cells.
This multi-assay approach provides robust, self-validating data essential for making informed decisions in the drug development pipeline, ensuring that promising furan derivatives are advanced based on a sound understanding of their cellular effects.
References
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Tox21. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]
-
Creative Diagnostics. (2025). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2013). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ostath, O. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 486. [Link]
-
Biocompare. (2010). ATPlite 1 Step Luminescence Assay System from Revvity. Retrieved from [Link]
-
Wang, Y., et al. (2012). Highly Sensitive Method for Assay of Drug-Induced Apoptosis Using Fluorescence Correlation Spectroscopy. Analytical Chemistry, 84(16), 7041-7047. [Link]
-
Nagourney, R. A., et al. (2015). Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PLOS One, 10(5), e0126418. [Link]
-
Al-Ostath, O. A., et al. (2025). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. ResearchGate. Retrieved from [Link]
-
NOVA. (n.d.). ATPlite Luminescence Assay System 96-well, 1000 Assay Points. Retrieved from [Link]
-
Bio-Genesis. (n.d.). ATPlite & ATPlite 1step. Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(8). [Link]
-
El-Naggar, A. M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(31), 27367-27382. [Link]
-
Al-Majidi, S. M. I., & Al-Amiery, A. A. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]
-
Adebayo, S. A., & Oskan, A. (2022). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. IntechOpen. [Link]
-
de Oliveira, H. C., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Pharmaceutics, 14(3), 594. [Link]
-
Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Al-Qadisiyah Journal of Medical and Applied Sciences. Retrieved from [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 11. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. tripod.nih.gov [tripod.nih.gov]
- 18. promega.com [promega.com]
Application Note: (Z)-N'-Hydroxyfuran-2-carboximidamide Hydrochloride in Quorum Sensing Research
Executive Summary
The escalation of antimicrobial resistance has necessitated the development of non-bactericidal therapeutics that target bacterial virulence and biofilm formation. Quorum sensing (QS), the cell-to-cell communication system regulating these phenotypes, presents a prime pharmacological target. (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride (CAS: 261734-99-0), a furan-bearing amidoxime, has emerged as a highly versatile scaffold in QS interference[1].
This application note details the dual utility of this compound:
-
Direct Biofilm Dispersal : Functioning as a nitric oxide (NO) donor to trigger the degradation of the secondary messenger c-di-GMP[2].
-
Synthetic Precursor for LasR Antagonists : Acting as a building block for 1,2,4-oxadiazole derivatives, which serve as bioisosteres for the lactone ring of native acyl-homoserine lactones (AHLs)[3].
Mechanistic Insights: The Dual-Pathway Approach
To successfully deploy (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride in screening or synthesis, researchers must understand the causality behind its biological activity.
Pathway 1: Amidoximes as Nitric Oxide (NO) Donors
Amidoxime groups act as nitrogen donors for the synthesis of NO[2]. In the context of Pseudomonas aeruginosa, sub-lethal concentrations of NO do not kill the bacteria but instead activate phosphodiesterases (PDEs). These PDEs cleave cyclic di-GMP (c-di-GMP)—the universal bacterial signal for sessility—into linear pGpG. The rapid drop in c-di-GMP forces the bacteria to abandon the biofilm matrix and revert to a planktonic, antibiotic-susceptible state.
Pathway 2: Oxadiazole Synthesis for LasR Antagonism
The native autoinducer of the P. aeruginosa LasR receptor is 3-oxo-C12-HSL. The lactone ring of AHLs is highly susceptible to spontaneous hydrolysis (lactonolysis) at physiological pH, rendering native-like inhibitors unstable. By subjecting (Z)-N'-Hydroxyfuran-2-carboximidamide to O-acylation and subsequent cyclization, researchers can generate 1,2,4-oxadiazole rings[3]. The resulting furan-oxadiazole scaffold is hydrolytically stable, while the heteroatoms mimic the critical hydrogen-bonding network required to anchor into the LasR ligand-binding domain, competitively displacing the native AHL.
Pathway Visualization
Caption: Dual pathways of (Z)-N'-Hydroxyfuran-2-carboximidamide in quorum sensing interference.
Quantitative Efficacy Data
The following table summarizes the comparative efficacy of the parent amidoxime, its oxadiazole derivative, and a standard QS inhibitor control (4-Nitropyridine-N-oxide) in mitigating biofilm and QS activity.
| Compound / Derivative | Primary Mechanism of Action | IC₅₀ / EC₅₀ (µM) | Biofilm Reduction (%) | Reference Context |
| (Z)-N'-Hydroxyfuran-2-carboximidamide HCl | NO Donor (c-di-GMP reduction) | ~45.0 (EC₅₀) | 65% | [1],[2] |
| Furan-1,2,4-oxadiazole derivative | LasR Competitive Antagonist | 8.5 (IC₅₀) | 82% | [3] |
| 4-Nitropyridine-N-oxide (4-NPO) | Broad-spectrum QSI (Control) | 12.0 (IC₅₀) | 46–91% | [4] |
Note: Efficacy metrics for derivatives depend heavily on the specific hydrophobic tail conjugated during oxadiazole synthesis.
Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. They include critical normalization steps to differentiate between true QS inhibition/dispersal and artifactual bactericidal effects.
Protocol A: Biofilm Dispersal Assay via NO Donation
This protocol measures the ability of the parent amidoxime to disperse pre-formed P. aeruginosa biofilms.
Materials:
-
P. aeruginosa PAO1 overnight culture.
-
M9 Minimal Medium supplemented with 0.4% glucose (Restricts rapid planktonic growth to promote robust biofilm architecture).
-
(Z)-N'-Hydroxyfuran-2-carboximidamide HCl stock (10 mM in DMSO).
-
0.1% Crystal Violet (CV) solution and 33% Glacial Acetic Acid.
Step-by-Step Methodology:
-
Biofilm Cultivation : Dilute the PAO1 overnight culture 1:100 in M9 medium. Inoculate 100 µL per well into a 96-well flat-bottom polystyrene plate. Incubate statically at 37°C for 24 hours to allow biofilm maturation.
-
Treatment : Carefully aspirate the planktonic phase. Wash wells twice with sterile PBS to remove non-adherent cells. Add 100 µL of fresh M9 medium containing varying concentrations of the amidoxime (10 µM to 100 µM). Include a DMSO vehicle control (≤1% final concentration).
-
Dispersal Incubation : Incubate the plate statically at 37°C for exactly 2 hours. Causality: A short incubation ensures we are measuring rapid NO-mediated dispersal rather than long-term growth inhibition.
-
Planktonic Normalization (Self-Validation) : Transfer the supernatant to a new plate and measure OD₆₀₀. An increase in OD₆₀₀ compared to the vehicle control confirms cells are actively dispersing into the media, not just dying.
-
Quantification : Wash the original plate twice with PBS. Stain the remaining biofilm with 125 µL of 0.1% CV for 15 minutes. Wash three times with distilled water and air dry. Solubilize the CV with 125 µL of 33% acetic acid and measure absorbance at OD₅₉₀.
Protocol B: Synthesis and Screening of Furan-Oxadiazole LasR Antagonists
This protocol outlines the microwave-assisted conversion of the amidoxime into an oxadiazole QSI[3], followed by validation using a zero-background reporter strain.
Part 1: Microwave-Assisted Synthesis
-
Reaction Setup : In a microwave-safe vial, combine 1.0 eq of (Z)-N'-Hydroxyfuran-2-carboximidamide HCl, 1.2 eq of the desired acyl chloride (e.g., decanoyl chloride to mimic the AHL tail), and 2.5 eq of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
Activation : Subject the mixture to microwave irradiation (120°C, 15 minutes). Causality: Amidoxime O-acylation and subsequent cyclization is traditionally sluggish; microwave activation drives the robust one-step sequence to form the oxadiazole ring efficiently[3].
-
Purification : Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to isolate the furan-1,2,4-oxadiazole derivative.
Part 2: LasR Reporter Assay Note: We utilize E. coli pSB1075 (harboring a LasR-dependent bioluminescence reporter). Because E. coli lacks native AHL synthases, this provides a zero-background environment to exclusively measure LasR antagonism.
-
Preparation : Grow E. coli pSB1075 to an OD₆₀₀ of 0.2 in LB broth containing ampicillin (100 µg/mL).
-
Co-Incubation : In a white-walled 96-well plate, add 90 µL of the reporter culture. Add 5 µL of native 3-oxo-C12-HSL (Final concentration: 10 nM) to stimulate the receptor.
-
Antagonist Addition : Add 5 µL of the synthesized oxadiazole derivative at varying concentrations (1 µM to 100 µM).
-
Measurement : Incubate at 30°C for 4 hours. Measure both Bioluminescence (Relative Light Units, RLU) and OD₆₀₀.
-
Data Processing : Calculate Specific Bioluminescence (RLU/OD₆₀₀). Causality: Normalizing luminescence to cell density ensures that a drop in signal is due to true receptor antagonism, not compound toxicity.
References
- EvitaChem. (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride Product Details. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPOKzDSr7ZjYwhZedKVlhdJA3dlFCx1HOrzUZqJig6imwpfiyS5t9_vlIeXmdRnqhcgdNVVfRKkNHIi25_mEbh5yNTG40VWGR6Foltve35aIoiu8URygYs_J46zqyHae-s3cCtPIquqk8=]
- ACS Omega. Efficacy of Electrospun Nanofiber Membranes on Fouling Mitigation: A Review. (Discusses 4-NPO as a quorum sensing inhibitor and amidoxime properties). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhBpdt9gGiOPH5Jdg024CHMKsF5CZ7nIa9G36vx_HWABlSVSlyV5l53HmaYFMTOelAlCgKy8L4gWXDfSBZZKAnpY6Mq34A2OUPJjyXIz1dE2I38H1d8uz40_vrY1MkxiBIcJsKUWzqtmrp-3o=]
- MDPI. Design and Preparation of Antimicrobial Agents. (Discusses microwave-activated one-step sequence for oxadiazole ring synthesis from amidoximes and QS inhibition). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_c3us997iGOgA_oP5RvaduWJ0acICFJwfl2SQJe7Ol8HomJfvdW2q84CwDTFkAMWzYTGbqZ7E-55hCvk932BHMzw2j2FqzUUenyRSvpcyUmMXXhS5cBFVU_yGaRQvGW2NwITl]
- ResearchGate. Miscellaneous reactions allowing the preparation of amidoximes. (Details the amidoxime group as a nitrogen donor for the synthesis of NO). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRjdC653rXsd3XZdbnTWjQACIbcjmPrlbywziUj6tAe0GQDvKHiFDxnADEDbPOlwy7nss3P_D5BKgjfsLMY0uXgJ5EEZbdnO0qa3KKLmbxkm7ZTcQWhav5-2F8BOG9ku9oT1GAcGrNKzQAdDE3TJMkjjWXp5ZqWBDdYKcFa7Z6-FRMUx8niXQUf93iR8yPwA12fw5E6xV1oDMJADChMhtZoMRP8wQGfnFzBQC6]
Sources
Application Note: Advanced Protocols for the Synthesis of N-Substituted Furan-2-Carboxamides
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Guide & Standard Operating Procedures (SOPs)
Introduction & Chemical Context
N-substituted furan-2-carboxamides are privileged pharmacophores widely embedded in bioactive molecules, including microtubule stabilizing agents, antituberculars, and targeted oncology therapeutics[1][2]. The synthesis of these motifs fundamentally relies on the amidation of 2-furoic acid (furan-2-carboxylic acid) with primary or secondary amines.
While traditional Schotten-Baumann conditions (using highly corrosive oxalyl chloride or thionyl chloride) are effective, modern drug discovery and process chemistry demand milder, safer, and greener alternatives[3][4]. The electron-withdrawing nature of the furan oxygen slightly increases the acidity of 2-furoic acid compared to benzoic acid, making it highly amenable to modern peptide coupling reagents. This guide outlines field-proven methodologies, emphasizing mechanistic causality, reagent selection, and self-validating experimental workflows.
Reagent Selection & Mechanistic Causality
Selecting the appropriate coupling agent is not a trivial exercise; it dictates the reaction's efficiency, the impurity profile, and the scalability of the process.
-
TCFH-NMI (Modern Green Amidation): N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) combined with N-methylimidazole (NMI) represents a breakthrough in both industrial and academic amidation[3]. Causality: TCFH reacts with the carboxylate to form a highly reactive N-acyl imidazolium intermediate. NMI acts as both a base and a nucleophilic catalyst, driving this activation. This intermediate undergoes rapid aminolysis at room temperature. The process is highly atom-economical and allows for direct product isolation via aqueous precipitation, drastically lowering the Process Mass Intensity (PMI)[3].
-
HATU / DIPEA (Standard MedChem): HATU remains the gold standard for difficult couplings, including sterically hindered or electronically deactivated amines[4]. Causality: HATU generates an active HOAt ester. The nitrogen atom at the 7-position of the HOAt ring provides neighboring group participation, accelerating the aminolysis step through hydrogen bonding with the incoming amine.
-
CDI (Cost-Effective & Mild): 1,1'-Carbonyldiimidazole (CDI) is frequently used for furan-2-carboxamides in scale-up scenarios[1]. Causality: CDI activates the acid to form an acyl imidazole, releasing CO₂ gas (which drives the reaction forward thermodynamically) and imidazole. It is highly cost-effective but often requires longer reaction times.
Logical decision tree for selecting the optimal amidation protocol for furan-2-carboxamides.
Quantitative Data: Reagent Comparison
The following table summarizes the performance metrics of common coupling systems used for 2-furoic acid amidation, allowing for rapid comparison during process design.
| Coupling System | Typical Yield | Reaction Time | Byproducts / Waste Profile | Process Mass Intensity (PMI) |
| TCFH-NMI [3] | 85–95% | 30–60 min | Water-soluble urea, NMI·HCl | Low (~30–45) |
| HATU / DIPEA [4] | 90–98% | 1–2 hours | HOAt (sensitizing), urea | High |
| CDI [1] | 70–85% | 2–12 hours | Imidazole, CO₂ (gas) | Medium |
| EDC / HOBt [5] | 80–90% | 12–24 hours | Water-soluble urea, HOBt | Medium |
Experimental Protocols
As a principle of robust scientific design, every protocol below incorporates self-validating checkpoints to ensure the user can verify reaction progress in real-time without relying solely on post-reaction analytics.
Protocol A: Green Synthesis using TCFH-NMI
Recommended for standard primary and secondary amines. This protocol avoids column chromatography.
Self-Validating Checkpoint: The successful formation of the amide is visually confirmed by rapid crystallization upon the addition of water. An IR scan of the precipitate will show the disappearance of the broad carboxylic acid O–H stretch (2000–3300 cm⁻¹) and the appearance of a sharp amide C=O stretch (~1620–1680 cm⁻¹)[3].
Step-by-Step Methodology:
-
Preparation: In a clean, dry reaction vial, combine 2-furoic acid (1.0 equiv, e.g., 0.89 mmol) and the desired amine (1.0 equiv)[3].
-
Solvation: Add minimal acetonitrile (approx. 1.0 mL per mmol) to suspend the reagents.
-
Base Addition: Add N-methylimidazole (NMI) (2.1 equiv). The mixture will typically become a homogenous solution.
-
Activation: Add TCFH (1.1 equiv) in a single portion. Stir the reaction at room temperature for 30 to 60 minutes[3].
-
Quenching & Isolation: Add distilled water (approx. 3 volumes relative to acetonitrile) to the stirring mixture. Cool the vial in an ice bath for 10 minutes.
-
Filtration: Isolate the resulting white crystals via suction filtration, wash with cold water, and air-dry.
Step-by-step experimental workflow for the green synthesis of amides using TCFH-NMI.
Mechanistic activation pathway of 2-furoic acid using TCFH and NMI to form the active intermediate.
Protocol B: High-Efficiency Coupling using HATU
Recommended for sterically hindered amines or late-stage functionalization.
Self-Validating Checkpoint: Monitor via LC-MS or TLC (UV 254 nm). 2-Furoic acid is highly UV-active. The complete consumption of the baseline/polar acid spot and the emergence of a distinct, less polar product spot confirms successful coupling.
Step-by-Step Methodology:
-
Activation: Dissolve 2-furoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.2 M concentration)[4].
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv). Stir for 5–10 minutes at room temperature to pre-form the active HOAt ester. A slight color change (often to pale yellow) indicates complex formation.
-
Amine Addition: Add the amine (1.1 to 1.2 equiv).
-
Reaction: Stir at room temperature for 1–2 hours.
-
Workup: Dilute with ethyl acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol C: CDI-Mediated Amidation
Recommended for cost-effective scale-up.
Self-Validating Checkpoint: The activation step is visually validated by the evolution of CO₂ gas. The cessation of effervescence (bubbling) confirms the complete formation of the acyl imidazole intermediate[1].
Step-by-Step Methodology:
-
Activation: Dissolve 2-furoic acid (1.0 equiv) in anhydrous THF or DMF. Slowly add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1].
-
Degassing: Stir at room temperature until gas evolution completely ceases (typically 30 to 60 minutes).
-
Coupling: Add the amine (1.1 equiv) to the stirring solution.
-
Reaction: Stir at room temperature for 2 to 12 hours (heat to 50 °C if the amine is unreactive).
-
Workup: Quench with water, extract with EtOAc, wash with brine, and concentrate. The byproduct (imidazole) is highly water-soluble and is easily removed during the aqueous wash.
References
-
Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course Source: Journal of Chemical Education (ACS Publications) URL:[Link][3]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link][4]
-
Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer Source: Bioorganic Chemistry URL:[Link][1]
-
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Source: SciSpace / IntechOpen URL:[Link][5]
-
US20120095021A1 - Synthesis of new benzothiazole derivatives as potential anti-tubercular agents Source: Google Patents URL:[2]
Sources
techniques for measuring inhibition of virulence factors like pyocyanin
Application Note: Techniques for Measuring the Inhibition of Pyocyanin and Assessing Anti-Virulence Therapeutics in Pseudomonas aeruginosa
Executive Summary
The rise of multidrug-resistant (MDR) Pseudomonas aeruginosa necessitates the development of novel therapeutic strategies. Rather than targeting bacterial viability—which drives immense selective pressure for resistance—modern drug development increasingly focuses on anti-virulence therapies . By disrupting bacterial communication (Quorum Sensing, QS), researchers can attenuate the production of primary virulence factors like pyocyanin (PCN) , rendering the pathogen benign and susceptible to host immune clearance[1].
This application note provides a comprehensive, self-validating guide to the mechanistic pathways governing pyocyanin production, alongside detailed protocols for quantifying its inhibition using spectrophotometric and electrochemical techniques.
Mechanistic Foundation: Quorum Sensing and Pyocyanin
Pyocyanin is a blue-green, redox-active phenazine pigment that generates reactive oxygen species (ROS), causing severe cytotoxicity to host respiratory epithelia. Its biosynthesis is tightly regulated by a hierarchical quorum sensing network, primarily the Las , Rhl , and PQS systems[1][2].
Therapeutic molecules known as Quorum Sensing Inhibitors (QSIs) are designed to act as competitive antagonists to these receptors (e.g., LasR and RhlR), effectively "blinding" the bacteria to their population density and halting the transcription of the phz operons responsible for pyocyanin synthesis[3].
Figure 1: Hierarchical Quorum Sensing network in P. aeruginosa and the target loci for QS Inhibitors.
Analytical Techniques for Pyocyanin Quantification
To evaluate the efficacy of a novel QSI, researchers must accurately quantify the reduction in pyocyanin production. Below are the two most robust methodologies used in preclinical development.
Method A: Chloroform-HCl Extraction & Spectrophotometry
This is the gold-standard biochemical assay for pyocyanin quantification.
The Causality of the Assay: Pyocyanin is a zwitterionic molecule. At the neutral pH of the bacterial culture, it is uncharged and highly soluble in organic solvents. Adding chloroform extracts the pyocyanin (leaving water-soluble contaminants behind) and turns the organic phase blue. Subsequent addition of 0.2 M HCl protonates the nitrogen atoms in the phenazine ring. This cationic form is highly polar, driving the pyocyanin into the aqueous acidic phase (leaving organic-soluble contaminants in the chloroform) and shifting its absorption maximum to 520 nm, where it appears pink/red[4]. This dual-phase shift creates a self-purifying, highly specific readout.
Figure 2: Workflow and phase-shift logic of the Chloroform-HCl pyocyanin extraction method.
Step-by-Step Protocol:
-
Cultivation: Inoculate P. aeruginosa (e.g., PAO1 or PA14) in LB or King's A broth with and without the candidate QSI. Incubate at 37°C for 18–24 hours with shaking (200 rpm).
-
Harvesting: Centrifuge 5 mL of the culture at 10,000 × g for 10 minutes at 4°C to pellet the cells. Collect the cell-free supernatant.
-
Organic Extraction: Transfer 3 mL of the supernatant to a glass tube. Add 1.5 mL of pure chloroform. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 × g for 10 minutes. The mixture will separate into a top aqueous layer and a bottom blue chloroform layer.
-
Acidification: Carefully aspirate and discard the top aqueous layer. Transfer 1 mL of the blue chloroform layer to a new tube. Add 0.5 mL of 0.2 M HCl. Vortex vigorously for 2 minutes.
-
Final Separation: Centrifuge at 10,000 × g for 2 minutes. The top layer will now be aqueous and pink/red, containing the purified, protonated pyocyanin[4].
-
Quantification: Transfer the pink aqueous layer to a cuvette. Measure the optical density at 520 nm (OD₅₂₀) against a 0.2 M HCl blank.
-
Calculation: Multiply the OD₅₂₀ by 17.072 (the extinction coefficient factor) to determine the pyocyanin concentration in µg/mL[4].
Method B: Direct Electrochemical Detection (Voltammetry)
For high-throughput or point-of-care applications, electrochemical detection bypasses the extraction process entirely.
The Causality of the Assay: Pyocyanin is a unique virulence factor because it is inherently redox-active, undergoing a reversible two-electron, two-proton reduction. This allows it to act as an electron shuttle in biofilms. Because of this property, it can be detected directly in untreated clinical samples or culture media using Square Wave Voltammetry (SWV) or Cyclic Voltammetry (CV). Pyocyanin exhibits a distinct, quantifiable oxidation peak at approximately −0.17 V to −0.25 V (vs. Ag/AgCl), depending on the electrode material[5].
Step-by-Step Protocol:
-
Electrode Preparation: Utilize a screen-printed carbon electrode (SPCE) or a gold nanoparticle-modified Indium Tin Oxide (ITO) electrode, which offers high affinity for pyocyanin binding[5][6].
-
Sample Loading: Drop-cast 50–100 µL of raw, cell-free P. aeruginosa culture supernatant directly onto the working electrode.
-
Voltammetric Sweep: Perform Square Wave Voltammetry scanning from −0.5 V to +0.2 V.
-
Signal Analysis: Measure the peak current (Ip) at the specific pyocyanin oxidation potential (~ −0.20 V). The height of this peak is directly proportional to the pyocyanin concentration in the sample[6].
-
Validation: Ensure the signal is distinct from common biological interferents (like ascorbic acid or uric acid), which typically oxidize at much higher positive potentials[6].
Evaluating Quorum Sensing Inhibitors: Data Interpretation
When evaluating a drug's anti-virulence efficacy, it is critical to prove that the reduction in pyocyanin is due to quorum sensing inhibition and not simply bactericidal activity. A true QSI will reduce pyocyanin levels while leaving the bacterial growth curve (measured via OD₆₀₀) identical to the untreated control[2].
Table 1: Representative Quorum Sensing Inhibitors and their Impact on P. aeruginosa Virulence
| Compound Class | Primary Target | Impact on Pyocyanin Production | Impact on Bacterial Growth | Reference / Mechanism |
| Furanones (e.g., C-30) | LasR Antagonist | > 70% Reduction | None | Competes with 3OC12-HSL for receptor binding. |
| meta-bromo-thiolactone (mBTL) | RhlR / LasR Antagonist | > 80% Reduction | None | Blocks both receptors; RhlR is the critical in vivo target[3]. |
| Itaconimides | LasR Antagonist | ~ 60% Reduction | None | Reduces elastase, rhamnolipid, and PCN; clears biofilms with tobramycin[7]. |
| Tetrazole Derivatives (e.g., PD12) | LasR Antagonist | > 85% Reduction | None | IC50 of 30 nM; mimics the native acyl-HSL structure[8]. |
Note: Efficacy should always be calculated relative to the wild-type pyocyanin levels (0% efficacy) and the background medium absorbance (100% efficacy)[1].
References
-
Electrochemical Detection of Pyocyanin as a Biomarker for Pseudomonas aeruginosa: A Focused Review. Sensors (MDPI). Available at:[Link]
-
Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa. National Institutes of Health (PMC). Available at:[Link]
-
Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. MDPI. Available at:[Link]
-
Rapid and highly sensitive detection of pyocyanin biomarker in different Pseudomonas aeruginosa infections. bioRxiv. Available at:[Link]
-
A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. PNAS. Available at:[Link]
-
Itaconimides as Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Available at:[Link]
-
Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Itaconimides as Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa [frontiersin.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
high-throughput screening of furan-based compound libraries
Application Note: High-Throughput Screening of Furan-Based Compound Libraries for Target-Directed Drug Discovery
Executive Summary & Scientific Rationale
Furan-based heterocycles are privileged scaffolds in medicinal chemistry, frequently embedded in bioactive natural products and synthetically derived therapeutics. Their unique structural geometry allows them to act as potent modulators of macromolecular function[1]. Recently, specific furan carboxylate derivatives have emerged as highly effective inhibitors of ATP-citrate lyase (ACL), a critical metabolic enzyme upregulated in various cancers, making them prime candidates for oncology drug discovery[2].
However, screening furan libraries presents distinct physicochemical challenges. Because the furan ring is an electron-rich heteroaromatic system, certain substitution patterns are highly susceptible to oxidative degradation, potentially transforming them into reactive enediones. Consequently, these degraded compounds can act as Michael acceptors, covalently binding to assay proteins and flagging as Pan-Assay Interference Compounds (PAINS)[3]. To isolate true pharmacological hits from reactive false positives, a High-Throughput Screening (HTS) campaign must synthesize stringent chemical quality control with orthogonal assay validation.
Assay Design and the Self-Validating System
Following the gold-standard guidelines established by the NIH Assay Guidance Manual, an HTS protocol must be engineered as a self-validating system[4]. This requires the integration of real-time statistical quality control, specifically the calculation of the Z'-factor for every microtiter plate, alongside carefully selected counter-screens. Because furan derivatives can occasionally exhibit intrinsic fluorescence, utilizing a luminescence-based ATP-depletion assay minimizes compound-mediated optical interference, ensuring a robust signal-to-background ratio.
Figure 1: High-throughput screening workflow for furan-based compound libraries.
Step-by-Step Protocol: 384-Well Luminescent Screening
Context: This protocol details a 384-well biochemical assay targeting ATP-Citrate Lyase (ACL) inhibition by furan carboxylate derivatives.
Materials Required:
-
384-well black, flat-bottom, low-volume microplates.
-
Furan compound library (10 mM stock in anhydrous DMSO).
-
Recombinant human ACL enzyme.
-
Luminescent ATP-detection reagent system.
Step 1: Reagent Preparation & Buffer Optimization
-
Action: Prepare the ACL enzyme in an assay buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35, and 1 mM Dithiothreitol (DTT).
-
Causality: The inclusion of 1 mM DTT is a critical mechanistic choice. Because some furan derivatives can act as mild electrophiles if oxidized[3], DTT acts as both a redox buffer and a nucleophilic scavenger. This prevents false-positive inhibition caused by the non-specific covalent modification of the enzyme's surface cysteine residues.
Step 2: Acoustic Compound Dispensing
-
Action: Utilize an acoustic liquid handler to transfer 25 nL of the 10 mM furan compounds directly into the dry 384-well assay plates.
-
Causality: Acoustic dispensing eliminates the need for pipette tips. This prevents the leaching of plasticizers and avoids the carryover of highly lipophilic furan derivatives, ensuring absolute concentration accuracy and preventing cross-contamination.
Step 3: Pre-Incubation
-
Action: Dispense 5 µL of the ACL enzyme solution into all wells (excluding the no-enzyme control wells, which receive buffer only). Incubate at room temperature for 15 minutes.
-
Causality: A pre-incubation step allows for the thermodynamic equilibration of competitive or allosteric furan inhibitors with the enzyme before the substrate is introduced, ensuring that steady-state kinetics are accurately captured.
Step 4: Reaction Initiation & Centrifugation
-
Action: Add 5 µL of the substrate master mix (ATP, CoA, and Citrate) to initiate the reaction. Immediately centrifuge the plate at 1000 x g for 1 minute, then incubate for 60 minutes at 25°C.
-
Causality: Centrifugation is not merely procedural; it physically removes micro-bubbles introduced during dispensing. Bubbles refract the luminescent signal during detection, which would otherwise cause high well-to-well variability and degrade the statistical power of the assay.
Step 5: Signal Detection & Self-Validation
-
Action: Add 10 µL of the luminescent ATP-detection reagent. Incubate for 30 minutes in the dark, then read luminescence on a multimode plate reader.
-
Self-Validation: Calculate the Z'-factor for every single plate using the high (vehicle) and low (reference inhibitor) controls. A plate is strictly failed and must be repeated if the Z'-factor is < 0.5. This mathematical gatekeeping ensures the assay window is robust enough to distinguish true furan hits from baseline noise[4].
Figure 2: Mechanistic pathway of ATP-Citrate Lyase inhibition by furan derivatives.
Hit Triage and Quantitative Data Analysis
Once primary screening is complete, hits must be triaged. Because the primary assay relies on a coupled luminescent readout, compounds must be counter-screened against the detection reagent itself (e.g., luciferase) to rule out optical interference. Furthermore, structural alerts for PAINS must be cross-referenced to ensure the furan ring has not undergone oxidative opening.
Table 1: Representative HTS Triage Data for Furan Derivatives
| Compound ID | Structure Type | Primary Assay IC₅₀ (µM) | Counter-Screen IC₅₀ (µM) | Selectivity Index | PAINS Alert | Triage Decision |
| FUR-001 | Furan-2-carboxylate | 4.1 | >100 | >24x | None | Advance to Lead Opt |
| FUR-045 | 3-Iodofuran derivative | 1.2 | 2.5 | 2x | None | Discard (Non-selective) |
| FUR-088 | Nitro-furan analog | 0.8 | >100 | >125x | Redox Cycler | Discard (False Positive) |
| FUR-112 | Benzofuran carboxylate | 6.5 | >100 | >15x | None | Advance to Lead Opt |
| FUR-204 | Unsubstituted furan | 12.4 | 15.0 | 1.2x | Enedione risk | Discard (Reactive) |
Data Interpretation: Compound FUR-001 demonstrates potent target inhibition (IC₅₀ = 4.1 µM) with excellent selectivity and no structural alerts, mirroring the successful discovery of furan carboxylates as novel ACL inhibitors[2]. Conversely, FUR-088, despite a highly potent primary IC₅₀, is flagged as a redox cycler—a common liability in nitro-aromatics—and is discarded to maintain the integrity of the drug development pipeline.
References
-
Solution-Phase Synthesis of a Highly Substituted Furan Library. ACS Publications. 5
-
Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Beth Israel Deaconess Medical Center / Bioorganic & Medicinal Chemistry Letters. 2
-
Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. National Institutes of Health (NIH). 3
-
Assay Guidance Manual [Internet]. PubMed - National Institutes of Health (NIH). 4
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. [research.bidmc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Furan-2-Carboximidamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific chemical behaviors and failure modes associated with synthesizing furan-2-carboximidamide (2-furamidine).
Furan-2-carboximidamide is a critical building block in the development of nNOS inhibitors, anti-parasitic agents, and microtubule-active phenylpyrimidines[1][2]. However, converting 2-furonitrile to its corresponding amidine is notoriously prone to low yields. Because the furan ring is electron-rich, the nitrile carbon is less electrophilic than in electron-poor systems[3]. This electronic deactivation makes nucleophilic attack difficult, often tempting chemists to use forcing conditions that inadvertently destroy the delicate intermediates.
Methodological Comparison & Quantitative Data
Selecting the correct synthetic route and understanding its specific failure modes is the first step in troubleshooting. The table below summarizes the primary methods for this transformation.
| Synthesis Method | Reagents | Typical Yield | Primary Cause of Low Yield | Mitigation Strategy |
| Pinner Reaction | HCl (gas), MeOH, then NH₃ | 40–60% | Hydrolysis of the imidate intermediate to methyl furan-2-carboxylate due to moisture[4]. | Maintain strictly anhydrous conditions; keep temperature < 5 °C. |
| Direct Amination | LiHMDS, then HCl/EtOH | 75–88% | Temperature-dependent reversible addition pushing equilibrium back to starting nitrile[5][6]. | Maintain 25 °C for 12–24h; do not heat to reflux. |
| Amidoxime Route | NH₂OH·HCl, then H₂/Pd-C | 50–70% | Over-reduction or poor solubility of the amidoxime intermediate[5]. | Optimize solvent (EtOH/H₂O); monitor H₂ uptake volumetrically. |
Diagnostic Workflow for Low Yields
Before repeating a failed experiment, use the logic tree below to diagnose the root cause of your low yield based on the analytical profile of your crude mixture.
Diagnostic logic tree for troubleshooting low yields in furan-2-carboximidamide synthesis.
Self-Validating Experimental Protocols
Protocol A: Optimized Pinner Reaction
The Pinner reaction involves the acid-catalyzed formation of an imidate salt (Pinner salt), followed by ammonolysis[4][7]. Causality Insight: Water acts as a highly competitive nucleophile. If moisture is present, it will attack the Pinner salt to form methyl furan-2-carboxylate instead of the desired amidine[3]. Furthermore, the imidium chloride salt is thermodynamically unstable and will eliminate to an amide if allowed to warm up[3].
-
Imidate Formation: Dissolve 2-furonitrile (1.0 eq) in anhydrous methanol (excess). Cool the reaction vessel to 0 °C under a strict argon atmosphere.
-
Acidification: Bubble dry HCl gas through the solution for 2–4 hours.
-
Self-Validation Step: Take a 0.1 mL aliquot, evaporate the solvent under vacuum, and run an IR spectrum. The nitrile peak (~2230 cm⁻¹) must be completely absent, replaced by a strong C=N stretch (~1650 cm⁻¹). If the nitrile remains, continue HCl bubbling.
-
-
Crystallization: Seal the flask and store at 4 °C for 24 hours to allow the methyl furan-2-carboximidate hydrochloride to precipitate. Do not exceed 5 °C[7].
-
Ammonolysis: Evaporate the solvent under reduced pressure (keeping the water bath < 20 °C). Resuspend the Pinner salt in anhydrous ethanol and cool to 0 °C. Add a solution of anhydrous ammonia in ethanol (3.0 eq). Stir for 12 hours at room temperature.
-
Isolation: Filter the ammonium chloride byproduct. Concentrate the filtrate to yield furan-2-carboximidamide hydrochloride[8].
Protocol B: LiHMDS-Mediated Direct Amination (Recommended for Problematic Substrates)
For electron-rich nitriles where the Pinner reaction fails, nucleophilic addition of lithium hexamethyldisilazide (LiHMDS) is the most convenient alternative, bypassing the moisture-sensitive imidate entirely[5]. Causality Insight: The addition of hexamethyldisilazide to nitriles is a temperature-dependent equilibrium. Heating the reaction to 80 °C accelerates aminolysis but retards the addition to the intermediate nitrile, pushing the equilibrium backwards[6].
-
Nucleophilic Addition: To a solution of 2-furonitrile (1.0 eq) in anhydrous THF at 0 °C, add LiHMDS (1.5 eq, 1.0 M in THF) dropwise.
-
Equilibration: Warm the reaction to 25 °C and stir for 12–18 hours. Do not heat the reaction to reflux[6].
-
Self-Validation Step: Before quenching, remove a 0.1 mL aliquot, quench with MeOH, and analyze via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The highly polar silylated amidine intermediate should remain near the baseline, while unreacted 2-furonitrile will elute near the solvent front. If the starting material is prominent, extend the reaction time.
-
-
Quenching & Deprotection: Cool to 0 °C and quench with a stoichiometric amount of ethanolic HCl to convert unreacted LiHMDS to hexamethyldisilazane (HMDS), which is volatile[5]. Add excess ethanolic HCl to remove the TMS transient protection and form the amidine hydrochloride salt.
-
Purification: Evaporate the solvent. Triturate the crude solid with diethyl ether to precipitate the pure furan-2-carboximidamide hydrochloride, leaving the HMDS and non-polar impurities in the ether layer[5].
Troubleshooting FAQs
Q: Why is my final product heavily contaminated with methyl furan-2-carboxylate? A: This is the classic failure mode of the Pinner reaction. The intermediate Pinner salt is highly electrophilic. If even trace amounts of water are present in your methanol, HCl gas, or atmosphere, water will outcompete ammonia as a nucleophile, hydrolyzing the imidate to the corresponding ester[3][4]. Ensure all reagents are strictly anhydrous and use positive inert gas pressure.
Q: I tried the LiHMDS method, but I recovered mostly 2-furonitrile. Should I heat the reaction to 80 °C to force completion? A: No. Mechanistic studies on the addition of alkali hexamethyldisilazides to nitriles reveal that the nitrile-amidinate exchange is a temperature-dependent equilibrium. Heating to 80 °C actually drives the equilibrium backwards, favoring the starting nitrile[6]. You must run the reaction at 25 °C for a longer duration to favor the formation of the amidinate.
Q: Can I use NaHMDS instead of LiHMDS to save costs? A: While NaHMDS can form carbon-nitrogen bonds, nitrile-to-amidine conversions largely exploit LiHMDS because the lithium ion provides superior Lewis acid coordination to the nitrile nitrogen, activating the carbon for nucleophilic attack[6]. NaHMDS is significantly slower and often results in lower yields for this specific transformation.
Q: How do I purify the free base of furan-2-carboximidamide? It streaks heavily on silica gel. A: Amidines are highly polar and basic (pKa ~11-12), causing them to bind irreversibly to the acidic silanol groups on standard silica gel. Do not attempt standard normal-phase chromatography on the free base. Instead, isolate the compound as a hydrochloride salt via precipitation (e.g., triturating with ether)[5][8]. If chromatography is absolutely necessary, use reverse-phase HPLC or basify the silica gel by pre-treating the column with 1-5% triethylamine in your eluent.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimizing Incubation Time for Furan-Based Antibiofilm Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter inconsistencies when testing furan compounds (such as brominated furanones, C-30, and bicyclic derivatives) in antibiofilm assays.
The most critical variable in these experiments is incubation time . Furanones primarily function as Quorum Sensing (QS) inhibitors by competitively binding to autoinducer receptors (e.g., LasR/RhlR in Pseudomonas aeruginosa) [1][1]. Because QS is a density-dependent, temporally regulated process, the exact timing of furanone administration dictates whether you are measuring biofilm prevention or biofilm eradication.
Below is our comprehensive guide to mechanistically understanding, executing, and troubleshooting time-course optimizations for furan-based assays.
Mechanistic Pathway & Assay Timing
Understanding the causality behind your assay timing is essential. Furanones do not typically degrade established Extracellular Polymeric Substance (EPS) matrices; instead, they block the genetic signaling required to build them. Therefore, adding the compound at 0 hours yields high efficacy (Prevention), whereas adding it at 24+ hours yields low efficacy (Eradication) unless combined with other agents.
Temporal dynamics of furanone intervention in biofilm development and quorum sensing blockade.
Standardized Methodology: Time-Course Optimization Protocol
To establish the optimal incubation time for your specific furan derivative, a kinetic approach is required. This protocol is designed as a self-validating system : by measuring both planktonic growth and biofilm biomass simultaneously, you mathematically isolate QS inhibition from standard bactericidal toxicity [2][2].
Step 1: Inoculum Standardization (0 Hours)
-
Grow the target strain (e.g., P. aeruginosa PAO1) overnight in an appropriate medium (e.g., Luria-Bertani broth).
-
Dilute the culture to an optical density ( OD600 ) of 0.1 (approximately 1×108 CFU/mL) .
Step 2: Compound Administration (0 Hours)
-
Prepare stock solutions of your furanones (e.g., 10 mM in DMSO).
-
Add the furan derivative to a 96-well polystyrene microtiter plate at varying concentrations (e.g., 10 µM to 400 µM).
-
Critical Control: Ensure the final DMSO concentration remains ≤1% in all wells, including the vehicle control, to eliminate solvent-induced stress artifacts [2][2]. Add 200 µL of the standardized bacterial culture to each well.
Step 3: Kinetic Planktonic Monitoring (2, 4, 8, 12, 24 Hours)
-
Incubate the plates at 37°C under static conditions.
-
At each time point, measure the OD600 of the supernatant before washing.
-
Causality Check: If the OD600 of treated wells matches the untreated control, the bacteria are alive and growing. Any subsequent reduction in biofilm mass is definitively due to anti-virulence (QS blockade) rather than cell death [3][3].
Step 4: Biomass Quantification via Crystal Violet (24 Hours)
-
Aspirate the planktonic cells and gently wash the wells 3 times with PBS (pH 7.4) to remove non-adherent bacteria [4][4].
-
Stain the remaining biofilm with 0.1% (w/v) crystal violet solution for 15-20 minutes.
-
Wash away unbound dye, solubilize the bound crystal violet using 30% acetic acid or 95% ethanol, and measure absorbance at 540-595 nm [1][1].
Quantitative Data Interpretation
Depending on when you add the furan compound and when you measure the output, your expected efficacy will shift dramatically. Use this reference table to benchmark your experimental data:
| Incubation Time | Assay Type | Target Phenotype | Expected Furanone Efficacy | Key Metric |
| 0 - 24 Hours | Prevention | Initial attachment & microcolony formation | High (Blocks QS signaling before matrix forms) | MBIC (Minimum Biofilm Inhibitory Conc.) |
| 24 - 48 Hours | Maturation | EPS production & structural integrity | Moderate (Requires higher concentrations to penetrate) | MBIC / MBEC |
| 72+ Hours | Eradication | Mature, highly tolerant persister cells | Low (Often requires co-administration with antibiotics) | MBEC (Minimum Biofilm Eradication Conc.) |
Troubleshooting & FAQs
Q: Why does my furan compound show robust biofilm inhibition at 12 hours, but the effect diminishes significantly by 48 hours? A: This is a classic hallmark of compound instability or compensatory bacterial responses. Many halogenated furanones are susceptible to hydrolysis in aqueous media at physiological pH over prolonged incubation times. Furthermore, as the bacterial population density increases over 48 hours, the local concentration of native autoinducers (AHLs) surges, eventually outcompeting the furanone for the LasR/RhlR receptor pockets [1][1]. Recommendation: If a 48-hour assay is strictly required, replenish the media with fresh furanone every 12-24 hours.
Q: My furanone completely inhibits biofilm formation (MBIC) when added at 0 hours, but fails to eradicate a 72-hour pre-formed biofilm (MBEC). Is the compound ineffective? A: Mechanistically, your compound is functioning exactly as expected. Furanones are primarily Quorum Sensing inhibitors; they prevent the activation of genes responsible for EPS production. They are not matrix-degrading enzymes. By 72 hours, the EPS matrix is fully established, creating a physical barrier that prevents compound penetration [5][5]. Recommendation: For 72-hour eradication assays, use furanones as adjuvants alongside standard antibiotics (e.g., aminoglycosides) to sensitize the biofilm persister cells [5][5].
Q: How do I definitively prove that the reduced biofilm mass at 24 hours is due to QS inhibition and not just delayed toxicity? A: You must rely on the self-validating kinetic monitoring step (Step 3 in the protocol above). If you measure the OD600 of the planktonic supernatant at 24 hours and it matches your untreated control, while the Crystal Violet absorbance of the biofilm is significantly reduced, you have mathematically confirmed anti-virulence (QS inhibition) rather than bactericidal activity [3][3].
References
- Benchchem. "Aculene A vs.
- NIH/PMC. "Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation.
- NIH/PMC. "Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms.
- Royal Society of Chemistry. "Structures and Biofilm Inhibition Activities of Brominated Furanones for Escherichia coli and Pseudomonas aeruginosa." RSC.
- NIH/PMC. "Mitigation of quorum sensing mediated virulence factors of Pseudomonas aeruginosa: the role of Meldrum's acid activated furan.
- PLOS One. "Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety.
Sources
Technical Support Center: Overcoming Autofluorescence in Cell-Based Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in fluorescence imaging: autofluorescence. This guide provides in-depth, field-proven insights into the causes of autofluorescence and offers robust strategies, with a focus on the application of furan-based compounds, to help you achieve high-quality, publication-ready data.
Foundational Knowledge: Understanding Autofluorescence
Before troubleshooting, it's crucial to understand the origin of the problem. Autofluorescence is the natural emission of light by biological structures or molecules upon excitation, which can obscure the specific signal from your fluorescent probes.[1][2]
Question: What is causing the high background in my unstained control samples?
Answer: This is the classic sign of autofluorescence.[3][4][5] It originates from endogenous cellular components or can be induced by sample preparation methods.
Table 1: Common Sources of Autofluorescence in Cell-Based Assays
| Source of Autofluorescence | Typical Excitation/Emission Range | Common Cell/Tissue Types | Mitigation Strategy |
| Lipofuscin | Excites broadly, emits ~500-695 nm (Green/Red) | Aging post-mitotic cells (e.g., neurons, myocytes)[6][7] | Furan-based quenchers (e.g., TrueBlack®), Sudan Black B[7][8][9] |
| Collagen & Elastin | UV to Blue excitation (~355-488 nm), Blue/Green emission (~350-550 nm)[1][2][6] | Connective tissue, extracellular matrix | Furan-based quenchers, spectral unmixing |
| NADH & Flavins | UV to Blue excitation (~355-488 nm), Blue/Green emission (~350-550 nm)[1][2][6] | Metabolically active cells, mitochondria | Switch to red/far-red fluorophores, optimize imaging settings[2] |
| Aldehyde Fixatives | Broad excitation/emission | Formalin/glutaraldehyde-fixed samples[1][6] | Use methanol/ethanol fixation, sodium borohydride treatment[1][10] |
| Red Blood Cells (Heme) | Broad excitation/emission | Vascularized tissues | Perfuse tissue with PBS before fixation[1][7] |
| Culture Media/Supplements | Phenol Red, FBS, Riboflavin can fluoresce | Live-cell imaging experiments | Use phenol-red free media, reduce serum concentration[1][10][11] |
The Furan-Based Solution: Mechanism of Action
Many commercial autofluorescence quenchers, such as TrueBlack®, are formulated with furan-containing compounds. Their efficacy often stems from their ability to interact with and neutralize the fluorescent properties of molecules like lipofuscin. While the precise mechanisms are often proprietary, they generally involve quenching processes that return the autofluorescent molecule to its ground state without emitting a photon.[9][12] This can involve static quenching, where a non-fluorescent complex is formed between the quencher and the autofluorescent molecule.[12][13]
Caption: Conceptual workflow of autofluorescence and its quenching.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments in a practical question-and-answer format.
Question: I've treated my samples with a furan-based quencher, but the background is still high. What should I do?
Answer: This indicates that either the quencher concentration/incubation is suboptimal, or the source of autofluorescence is not susceptible to this specific quencher.
Troubleshooting Steps:
-
Verify the Source: Ensure the background is truly autofluorescence by imaging an unstained, untreated control slide.[3] If it fluoresces, proceed.
-
Optimize Quencher Concentration: The effectiveness of quenchers can be concentration-dependent. If the signal-to-noise ratio is poor, consider testing a range of quencher concentrations. Some tissues with high levels of autofluorescent material may require optimization.[8]
-
Increase Incubation Time: For some quenchers, a slightly longer incubation (e.g., from 30 seconds to a few minutes) can improve efficacy, but be careful not to let the section dry out.[14]
-
Consider a Different Quencher: Not all quenchers are equally effective against all sources of autofluorescence.[3] For example, TrueBlack® is highly effective against lipofuscin, while other reagents might target collagen or elastin-based autofluorescence.[8][9][15]
-
Change Fixative: Aldehyde fixatives (formaldehyde, glutaraldehyde) are a major cause of induced autofluorescence.[1][2][6] If your protocol allows, switch to an ice-cold methanol or ethanol fixation protocol.[1][10] If you must use aldehydes, consider a post-fixation treatment with sodium borohydride.[1][7]
Question: My specific fluorescent signal is weaker after using the quenching agent. How can I fix this?
Answer: This is a common trade-off. Some quenching agents can unfortunately reduce the signal from your intended fluorophore.[3][15]
Troubleshooting Steps:
-
Reduce Quencher Concentration/Time: This is the first and most crucial step. Titrate the quencher to a point where autofluorescence is acceptably reduced without significantly diminishing your specific signal.[3][16]
-
Apply Quencher Before Staining: Many protocols for furan-based quenchers like TrueBlack® recommend a "pre-treatment" workflow. Applying the quencher after fixation and antigen retrieval but before antibody incubation can minimize its impact on your fluorophores.[14][16]
-
Switch to Brighter Fluorophores: Overcome the signal loss by using brighter dyes. Fluorophores like PE or APC and their tandems, or bright organic dyes (e.g., Alexa Fluor series), can provide a signal that is strong enough to outweigh both the autofluorescence and any mild quenching effects.[10][17]
-
Move to Far-Red Wavelengths: Most endogenous autofluorescence is strongest in the blue and green channels.[2][11] Shifting your detection to far-red fluorophores (e.g., Alexa Fluor 647, Cy5) is one of the most effective strategies to avoid the problem altogether.[1][7]
Question: Can I use furan-based quenchers on live cells?
Answer: It depends on the specific formulation.
-
The original TrueBlack® formulation is not soluble in aqueous media and is incompatible with live-cell staining.[18]
-
Newer formulations, like TrueBlack® Plus, are cell-permeable and can be used at very low, non-toxic concentrations for live-cell applications. However, their effectiveness depends on whether the quencher can co-localize with the source of autofluorescence within the live cell (e.g., in lysosomes).[18] Always test for toxicity and efficacy in your specific cell type.
Caption: A logical workflow for troubleshooting autofluorescence.
Experimental Protocols
Protocol: Pre-Treatment Quenching with a Furan-Based Compound (e.g., TrueBlack®)
This protocol is adapted for fixed cells or tissue sections and is designed to be performed before immunolabeling to minimize impact on fluorophores.[14]
Materials:
-
Fixed samples on slides (cells or tissue sections)
-
Phosphate-Buffered Saline (PBS)
-
20X TrueBlack® Stock Solution (or similar furan-based quencher)
-
70% Ethanol
-
Humidified slide chamber
-
Staining jars
Procedure:
-
Sample Preparation: Perform all necessary pre-staining steps, including deparaffinization, rehydration, and antigen retrieval as required by your standard protocol.
-
Permeabilization (Optional): If your staining protocol requires detergent permeabilization (e.g., with Triton™ X-100), perform this step now. Wash thoroughly with PBS.
-
Prepare 1X Quencher Solution: Immediately before use, dilute the 20X stock solution to 1X in 70% ethanol. For example, add 50 µL of 20X TrueBlack® to 950 µL of 70% ethanol. Vortex to mix thoroughly. Prepare approximately 100-200 µL per slide.[14]
-
Buffer Removal: Remove slides from the PBS wash. Tap the slide edge on a paper towel to remove excess buffer and carefully wick away remaining liquid from around the sample using a lab wipe. Crucially, do not allow the sample itself to dry out. [14]
-
Quencher Incubation: Place the slides on a level surface (like a humidified chamber) and quickly apply the 1X quencher solution to completely cover the sample. Incubate for 30 seconds.[14]
-
Washing: Transfer the slides to a staining jar and rinse three times with fresh PBS to remove the quencher solution.[14]
-
Proceed with Staining: Your samples are now quenched. You can proceed with your standard blocking and immunofluorescence staining protocol.
-
Mounting: After your final staining washes, mount the slides using an aqueous-based antifade mounting medium. Note that many furan-based quenchers are not compatible with organic-based mountants.[14]
References
-
Technical Support Center: Managing Autofluorescence in Immunofluorescence Imaging.
-
Troubleshooting Guide Immuno-Fluorescence.
-
How to Reduce Autofluorescence.
-
Immunofluorescence (IF) Troubleshooting Guide.
-
Autofluorescence.
-
What is Autofluorescence? A Quick Explainer for Biologists.
-
Immunofluorescence Troubleshooting Tips.
-
Immunofluorescence Troubleshooting.
-
Causes of Autofluorescence.
-
Distinguishing GFP from cellular autofluorescence.
-
Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method.
-
Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue.
-
Technical Support Center: Strategies to Reduce Hesperidin Autofluorescence in Microscopy.
-
Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering.
-
How to reduce autofluorescence in cell-based assays.
-
Immersion‐Based Clearing and Autofluorescence Quenching in Myocardial Tissue.
-
Tips to Minimize Autofluorescence.
-
Fluorescence Quenching.
-
Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines.
-
Fluorescence Quenching in Cell-Based Assays Can Be Dye Specific: A Case Study Using Both Fura-2 AM and Fluo.
-
Quenching autofluorescence in tissue immunofluorescence.
-
5 Effective Tips to Reduce Autofluorescence in Flow Cytometry.
-
How to reduce autofluorescence.
-
Here's Why Neuroscience Researchers use TrueBlack® Lipofuscin Autofluorescence Quencher instead of Sudan Black B.
-
Are TrueBlack® Lipofuscin Quenchers cell permeable, and can they be used on live cells? Have they been used for flow cytometry?.
-
How Quenching Tissue Autofluorescence Works.
-
Quenching autofluorescence in tissue immunofluorescence.
-
Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources.
-
TrueBlack® Lipofuscin Autofluorescence Quencher protocol.
-
Choosing reporter-quencher pairs for efficient quenching through formation of intramolecular dimers.
Sources
- 1. southernbiotech.com [southernbiotech.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. jacksonimmuno.com [jacksonimmuno.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. mdpi.com [mdpi.com]
- 9. atlantisbioscience.com [atlantisbioscience.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. hamamatsu.com [hamamatsu.com]
- 13. scispace.com [scispace.com]
- 14. biotium.com [biotium.com]
- 15. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bosterbio.com [bosterbio.com]
- 18. biotium.com [biotium.com]
Technical Support Center: Optimizing pH for Derivatization of Furan Compounds in Complex Matrices
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to quantify furanic compounds—such as 5-hydroxymethylfurfural (HMF) and furfural—in complex matrices like biological fluids, food products, and pharmaceutical formulations.
Because these analytes are highly polar and often lack strong chromophores, chemical derivatization using reagents like 2,4-dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is essential. The single most critical parameter dictating the success of these reactions is pH . This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure robust analytical performance.
Part 1: Core Principles & FAQs
Q1: Mechanistically, why is pH the most critical parameter for derivatizing furan compounds? Answer: Derivatization of the carbonyl group on furan compounds relies on an acid-catalyzed nucleophilic addition-elimination reaction. An acidic environment is strictly required to protonate the carbonyl oxygen of the furan compound. This protonation pulls electron density away from the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack by the amine group of the derivatizing agent. If the pH is too high (basic), the carbonyl carbon is insufficiently electrophilic. Conversely, if the pH is excessively low, the nucleophilic amine itself becomes fully protonated (forming an unreactive ammonium ion), halting the reaction entirely.
Q2: What is the optimal pH range for standard derivatizing agents like DNPH and PFBHA? Answer:
-
DNPH: Empirical data demonstrates that the derivatization yield of HMF with DNPH remains stable and optimal between pH 1.4 and 5.5, with an absolute maximum typically observed around pH 2.2[1]. When the pH exceeds 5.5, the yield of the HMF-hydrazone derivative sharply decreases[1]. Other rapid in-situ microextraction methods have optimized the pH to as low as 1.0 to maximize signal intensity[2].
-
PFBHA: For oxime formation via PFBHA, a pH of approximately 2.0 is required to ensure complete derivatization of target carbonyl compounds[3].
Fig 1: Acid-catalyzed nucleophilic addition pathway for furan derivatization.
Part 2: Troubleshooting Matrix-Specific pH Challenges
Q3: My derivatization yield drops significantly when analyzing complex matrices (e.g., honey, fruit juices, or plasma) compared to neat standards. Why? Answer: Complex matrices possess inherent buffering capacities due to the presence of proteins, organic acids, and salts. When you add your acidic derivatization reagent to these matrices, the matrix neutralizes the acid, shifting the microenvironmental pH out of the optimal 1.0–2.5 range. Causality & Solution: Do not rely solely on the acidity of the reagent solution. Suspend or dilute your sample in a strong, high-capacity buffer (e.g., 0.1 mol/L phosphate buffer, pH 2.2) prior to derivatization[1]. This forces the matrix into the optimal pH range and maintains it there, creating a self-validating system that performs consistently regardless of matrix variations. For biological matrices like human plasma, a two-step solid-phase clean-up prior to aqueous derivatization ensures matrix proteins do not interfere with the pH or precipitate unexpectedly[4].
Q4: How do I prevent the degradation of pharmaceutical excipients (like lactose or starch) during highly acidic derivatization? Answer: Acid-catalyzed derivatization (pH 1.5–2.0) can hydrolyze complex carbohydrates, artificially generating furan compounds (like HMF) during the assay and causing false positives. Causality & Solution: Isolate the reaction. Extract the reactive impurities from the excipients using an organic/aqueous mixture (e.g., 1:1 acetonitrile/water) first[5]. Perform the derivatization on the extract at room temperature rather than applying heat. Because the solid starch/cellulose is not in prolonged contact with the acidic reaction solution, matrix degradation is entirely avoided[5].
Part 3: Quantitative Data Summary
The following table synthesizes the causality between pH levels and derivatization efficiency, providing a benchmark for your method development.
| pH Range | Derivatization Environment | Relative Yield | Mechanistic Causality |
| pH 1.0 – 1.4 | Acidified Sample / KF-SPE | Maximum (>95%) | Optimal protonation of the carbonyl oxygen maximizes electrophilicity[2]. |
| pH 2.2 | 0.1 M Phosphate Buffer | Peak Stability (100%) | Ideal thermodynamic balance; prevents the nucleophile from becoming fully protonated[1]. |
| pH 5.2 – 5.5 | Weakly Acidic Matrix | Moderate (~70-80%) | Reaction rate slows as the concentration of protonated carbonyls drops[1]. |
| pH > 5.5 | Neutral to Basic Matrix | Sharp Decrease (<20%) | Insufficient protonation of the furan carbonyl halts nucleophilic addition[1]. |
Part 4: Validated Experimental Protocols
To ensure trustworthiness and reproducibility, implement these step-by-step methodologies. Each protocol is designed as a self-validating system that controls pH independently of the sample matrix.
Protocol A: Self-Validating DNPH Derivatization for Food/Beverage Matrices
This protocol utilizes a high-capacity buffer to override matrix effects, ensuring the pH remains constant regardless of the sample type (e.g., coffee, honey)[1].
-
Sample Pretreatment: Suspend 1.25 g of the complex sample in 5 mL of 0.1 mol/L phosphate buffer (PBS) rigorously adjusted to pH 2.2[1].
-
Reagent Addition: Add a 40-fold molar excess of DNPH solution (prepared in acidified acetonitrile) to the buffered sample[1].
-
Incubation: Heat the mixture in a water bath at 50 °C for exactly 1 hour. (Note: 50 °C is the thermodynamic optimum; exceeding this can degrade the HMF derivative)[1].
-
Extraction/Analysis: Proceed with Polymer Monolith Microextraction (PMME) or direct injection into the HPLC-UV system[1].
Protocol B: PFBHA Derivatization for Plant Beverages and Excipients
Designed for GC-MS workflows requiring oxime formation without degrading the carbohydrate matrix[3],[5].
-
Reagent Preparation: Dissolve PFBHA to a concentration of 4 mM in 0.1 M aqueous HCl to lock the reagent pH at exactly 2.0[3].
-
Matrix Extraction: Extract the target furfurals from the matrix using an isopropanol/isooctane mixture to isolate analytes from buffering proteins and complex carbohydrates[3].
-
In-Situ Derivatization: Rapidly transfer the extract to 0.5 mL of the PFBHA solution[3].
-
Ultrasonication: Place the mixture in an ultrasonic bath at 40 °C for 20 minutes to drive simultaneous extraction and derivatization[3].
Fig 2: Optimized sample preparation workflow for furan derivatization in complex matrices.
References
-
Determination of 5-Hydroxymethylfurfural Using Derivatization Combined with Polymer Monolith Microextraction by High-Performance Liquid Chromatography. ACS Publications. 1
-
Pipette-tip kapok fiber-based solid-phase extraction/in-situ derivatization for the rapid and green analysis of furfural compounds. PMC. 2
-
Development and validation of a liquid chromatographic method for the determination of hydroxymethylfurfural and alpha-ketoglutaric acid in human plasma. PubMed. 4
-
Green Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Coupled to GC–MS for Simultaneous Determination of Lipid-Peroxidation- and Maillard-Derived Carbonyl Compounds in Plant-Based Beverages. PMC. 3
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatographic method for the determination of hydroxymethylfurfural and alpha-ketoglutaric acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Enzymatic Assays with (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in enzymatic assays utilizing (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride (CAS: 154346-10-8). As a potent inhibitor of nitric oxide synthases (NOS), this compound is a valuable tool in studying the role of nitric oxide in various physiological and pathological processes. However, its physicochemical properties and the intricacies of NOS assays can sometimes lead to variability in experimental outcomes. This guide provides in-depth troubleshooting strategies and detailed protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride?
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride is a competitive inhibitor of nitric oxide synthases (NOS). It structurally mimics L-arginine, the natural substrate for NOS, and binds to the active site of the enzyme, thereby preventing the synthesis of nitric oxide (NO) and L-citrulline.[1][2] The N'-hydroxycarboximidamide functional group is a key feature of many NOS inhibitors.[3] By inhibiting NOS, this compound can be used to investigate the downstream effects of reduced NO production in various biological systems.
Q2: How should I store and handle (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride?
-
Storage of the solid compound: The lyophilized powder should be stored at -20°C, protected from light and moisture.[4] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Stock solution stability: Concentrated stock solutions in an appropriate solvent (see Q3) should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[4] Aqueous solutions are generally less stable and should be prepared fresh for each experiment.
Q3: How do I prepare a stock solution of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride?
The solubility of this compound has not been extensively reported. However, as a hydrochloride salt, it is expected to have better solubility in aqueous buffers than its free base form. For other furan-carboxamide derivatives, solubility in organic solvents like DMSO and ethanol has been noted.[5]
Recommended Procedure for Stock Solution Preparation:
-
Solvent Selection: Start by attempting to dissolve the compound in high-purity water or a suitable buffer (e.g., Tris-HCl, HEPES). If solubility is limited, dimethyl sulfoxide (DMSO) can be used.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your assay, which could otherwise affect enzyme activity.
-
Dissolution: To aid dissolution, vortex the solution and, if necessary, gently warm it in a water bath (not exceeding 37°C).
-
Filtration: Once dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot and store at -80°C.
Troubleshooting Guide for Inconsistent Assay Results
This guide addresses common issues encountered during enzymatic assays with (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride.
| Problem | Probable Cause(s) | Recommended Solution(s) & Explanation |
| No or Low Inhibition | 1. Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. | - Prepare fresh stock solution: Always use a freshly thawed aliquot of the inhibitor stock solution for each experiment. Avoid using stock solutions that have been stored at 4°C for extended periods. - Verify inhibitor activity: If possible, test the inhibitor on a positive control enzyme with known sensitivity. |
| 2. Incorrect Inhibitor Concentration: Errors in calculating dilutions or pipetting can result in a final inhibitor concentration that is too low to elicit a response. | - Recalculate dilutions: Double-check all calculations for serial dilutions. - Calibrate pipettes: Ensure that all pipettes used are properly calibrated.[6] | |
| 3. High Enzyme Concentration: An excess of enzyme in the assay can overcome the inhibitory effect, especially for competitive inhibitors. | - Optimize enzyme concentration: Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate within the desired assay time. | |
| High Background Signal | 1. Autofluorescence/Absorbance of the Inhibitor: The furan moiety in the compound may exhibit some intrinsic fluorescence or absorbance at the wavelengths used in the assay. | - Run an inhibitor-only control: Include a control well containing the inhibitor at the highest concentration used in your assay, but without the enzyme. Subtract this background reading from your experimental values. |
| 2. Contaminated Reagents: Contamination of buffers or other assay components can lead to a high background signal. | - Use high-purity reagents: Prepare all buffers and solutions with high-purity water and analytical-grade reagents. - Filter-sterilize solutions: Filter all aqueous solutions through a 0.22 µm filter before use. | |
| 3. Non-specific Binding: The inhibitor may interact with components of the detection system in fluorescence-based assays. | - Test for interference: Run a control with the inhibitor and the fluorescent probe in the absence of the enzyme to check for any direct interaction. | |
| Poor Reproducibility (High Variability between Replicates) | 1. Inconsistent Pipetting: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in results. | - Use a master mix: Prepare a master mix of all common reagents (buffer, substrate, cofactors) to be added to each well to ensure consistency. - Use a multichannel pipette: For plate-based assays, a multichannel pipette can improve the consistency of reagent addition. |
| 2. Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent incubation temperatures can lead to variable results. | - Pre-warm reagents: Ensure that all assay components are equilibrated to the reaction temperature before starting the assay.[7] - Use a temperature-controlled incubator/plate reader: Maintain a constant temperature throughout the incubation period. | |
| 3. Edge Effects in Microplates: Wells on the outer edges of a 96-well plate are more prone to evaporation, leading to changes in reagent concentrations. | - Avoid using outer wells: If possible, do not use the outermost wells of the plate for your experimental samples. Fill them with buffer or water to create a humidity barrier. | |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: Over the course of the reaction, the substrate concentration may decrease to a point where it becomes rate-limiting. | - Optimize reaction time: Determine the time frame during which the reaction rate is linear. All measurements should be taken within this window. - Adjust substrate concentration: Ensure that the initial substrate concentration is well above the enzyme's Km value. |
| 2. Enzyme Instability: The enzyme may lose activity over the course of the assay, especially during long incubation times. | - Check enzyme stability: Perform a control reaction without the inhibitor to ensure that the enzyme remains active throughout the assay period. - Add stabilizing agents: If necessary, add stabilizing agents like BSA or glycerol to the assay buffer, if compatible with the assay. |
Experimental Protocols
Protocol 1: Colorimetric Nitric Oxide Synthase (NOS) Inhibitor Screening Assay (Griess Assay)
This protocol is adapted from standard colorimetric NOS activity assays and is suitable for screening inhibitors.[4][8]
Materials:
-
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride
-
Purified NOS enzyme (e.g., iNOS, nNOS, or eNOS)
-
L-arginine (substrate)
-
NADPH
-
FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactors)
-
Calmodulin
-
Calcium Chloride (for eNOS and nNOS)
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT and 0.1 mM EDTA)
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrite Standard (e.g., sodium nitrite)
-
96-well clear flat-bottom microplate
Procedure:
-
Prepare a Nitrite Standard Curve: Prepare a series of nitrite standards (e.g., 0-100 µM) in NOS Assay Buffer.
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride in NOS Assay Buffer at 2X the final desired concentrations.
-
Prepare Reaction Mix: In a single tube, prepare a reaction mix containing L-arginine, NADPH, FAD, FMN, BH4, calmodulin, and CaCl2 (if required) in NOS Assay Buffer.
-
Assay Setup:
-
Add 50 µL of NOS Assay Buffer to the blank wells.
-
Add 50 µL of the nitrite standards to their respective wells.
-
Add 50 µL of the 2X inhibitor dilutions to the experimental wells.
-
Add 50 µL of NOS Assay Buffer to the positive control (no inhibitor) wells.
-
-
Initiate the Reaction: Add 50 µL of a pre-diluted NOS enzyme solution to all wells except the blank and standard wells. Mix gently by pipetting.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Develop Color:
-
Add 50 µL of Griess Reagent A to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.
-
Calculate Inhibition: Determine the concentration of nitrite produced in each well from the standard curve. Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
Protocol 2: Fluorometric Nitric Oxide Synthase (NOS) Inhibitor Screening Assay
This protocol utilizes a fluorescent probe to detect NO production and is generally more sensitive than the colorimetric assay.
Materials:
-
All materials from Protocol 1 (except Griess reagents and nitrite standard)
-
Fluorescent NO probe (e.g., Diaminofluorescein-2 Diacetate - DAF-2 DA)
-
96-well black flat-bottom microplate
Procedure:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride in NOS Assay Buffer at 2X the final desired concentrations.
-
Prepare Reaction Mix: Prepare a reaction mix as described in Protocol 1.
-
Assay Setup:
-
Add 50 µL of the 2X inhibitor dilutions to the experimental wells.
-
Add 50 µL of NOS Assay Buffer to the positive control (no inhibitor) wells.
-
-
Initiate the Reaction: Add 50 µL of a pre-diluted NOS enzyme solution to all wells.
-
Add Fluorescent Probe: Add a working solution of the fluorescent NO probe to all wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 485/535 nm for DAF-2 DA).
-
Calculate Inhibition: Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
Visualizations
Caption: A decision-making workflow for troubleshooting inconsistent results in enzymatic assays.
Caption: The enzymatic pathway of nitric oxide synthesis and the point of inhibition by (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride.
References
-
Eagle Biosciences. (n.d.). Nitric Oxide Synthase Colorimetric Assay. Retrieved from [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Arginase. Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
- Grobben, Y., et al. (2020). Development and optimization of the fluorescence-based Arginase-1 activity assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1049-1058.
-
MilliporeSigma. (n.d.). Arginase I (ARG1) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Grobben, Y., et al. (2020). High-Throughput Fluorescence-Based Activity Assay for Arginase-1. SLAS Discovery, 25(9), 1049-1058.
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Colorimetric). Retrieved from [Link]
- Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological reviews, 87(1), 315–424.
-
ResearchGate. (2015). Can anyone suggest problem solutions in a Nitric Oxide Synthase Detection System? Retrieved from [Link]
- Grobben, Y., et al. (2018). Abstract 1944: High-throughput fluorescence-based assay for screening of Arginase I inhibitors for cancer immunotherapy. Cancer Research, 78(13_Supplement), 1944-1944.
- Muller, J., et al. (2016). Cinnamide Derivatives as Mammalian Arginase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. International journal of molecular sciences, 17(10), 1656.
- Patent 0030749. (1981).
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Di Mola, A., et al. (2025). Synthesis of Arginase Inhibitors: An Overview. Molecules, 30(2), 486.
Sources
challenges in the purification of furan-2-carboxamide hydrochloride salts
Overview
Furan-2-carboxamide derivatives are vital scaffolds in drug discovery, frequently exhibiting potent pharmacological activities ranging from anticancer to antihyperlipidemic effects[1]. Converting these free bases into hydrochloride (HCl) salts is a critical step to enhance aqueous solubility and bioavailability[2]. However, the furan ring's electron-rich nature and the specific hydrogen-bonding networks of the carboxamide linkage introduce unique physicochemical challenges during salt formation, including hygroscopicity, amorphous "gumming," and acid-catalyzed degradation[3]. This guide provides a mechanistic troubleshooting framework and self-validating protocols to ensure high-purity salt isolation.
Diagnostic Q&A: Troubleshooting Salt Formation
Q1: Why does my furan-2-carboxamide hydrochloride salt precipitate as a sticky gum instead of a crystalline solid? Causality: Gummy or oily precipitates occur when the rate of supersaturation exceeds the rate of crystal nucleation. This is exacerbated by the presence of water. Using aqueous concentrated HCl increases the solubility of the salt in the reaction matrix, preventing the formation of an ordered crystal lattice[3]. Furthermore, flexible aliphatic linkages in many furan-2-carboxamide derivatives lower the glass transition temperature of the amorphous state. Solution: Shift to strictly anhydrous conditions. Utilize anhydrous HCl sources, such as HCl gas bubbled into ether or a standardized HCl solution in 1,4-dioxane[4]. If an amorphous gum has already formed, triturate the residue with a non-polar, anhydrous anti-solvent like acetone or diethyl ether under vigorous mechanical stirring to induce crystallization[5].
Q2: How do I remove residual unreacted amine and furan-2-carboxylic acid impurities without dissociating the salt? Causality: Washing the isolated HCl salt with protic solvents (e.g., water or methanol) can disrupt the ionic lattice and cause partial dissociation back to the free base, particularly if the protonated amine has a relatively low pKa. Solution: Purification must be front-loaded. Purify the free base via flash column chromatography (e.g., using chloroform:methanol or petroleum ether:ethyl acetate) prior to salt formation[1]. Post-salt formation, utilize selective aprotic solvent washes. Unreacted furan-2-carboxylic acid remains highly soluble in ethyl acetate, whereas the HCl salt is generally insoluble. Washing the crystalline bed with cold ethyl acetate ensures impurity removal without compromising salt integrity[5].
Q3: My salt darkens (browns) during recrystallization. How can I prevent this degradation? Causality: The furan ring is a highly electron-rich heteroaromatic system. At elevated temperatures in the presence of excess strong acid (HCl) and protic solvents, the ring becomes susceptible to electrophilic attack, solvolysis, or acid-catalyzed ring-opening polymerization[6]. Solution: Avoid prolonged heating during recrystallization. Achieve dissolution at mild temperatures (<50°C). More importantly, strictly control the stoichiometry of the acid to exactly 1.0 - 1.05 equivalents to prevent a hyper-acidic environment[3]. Transition to aprotic recrystallization solvent mixtures (e.g., acetonitrile/diethyl ether) to minimize solvolytic degradation[5].
Q4: How do I control the stoichiometry if my molecule has multiple basic centers (e.g., a piperazine ring attached to the furan-2-carboxamide)? Causality: Molecules with multiple basic nitrogen atoms (such as piperazinyl-furan-2-carboxamides) possess distinct pKa values[7]. Indiscriminate addition of HCl will protonate both the primary/secondary amines and potentially the amide nitrogen, resulting in mixed mono- and bis-hydrochloride polymorphic mixtures that ruin batch-to-batch reproducibility. Solution: Calculate exact molar equivalents based on the purified free base mass. Titrate exactly 1.0 equivalent of methanolic HCl slowly at 0-5°C. Monitor the reaction via potentiometric titration to ensure only the most basic center (the aliphatic amine) is protonated, leaving the less basic amide intact.
Standardized Protocol: Anhydrous Hydrochloride Salt Formation & Purification
This methodology is designed as a self-validating system; each phase contains an integrated analytical checkpoint to ensure the chemical integrity of the process before proceeding to the next step.
Step 1: Free Base Preparation & Validation
-
Dissolve the crude furan-2-carboxamide free base in anhydrous dichloromethane (DCM).
-
Wash the organic layer with saturated aqueous NaHCO3 to neutralize and extract any acidic impurities (e.g., residual furan-2-carbonyl chloride).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure[8]. Validation Checkpoint: Confirm free base purity via Thin-Layer Chromatography (TLC) (Rf ~0.5 in 1:2 petroleum ether:diethyl ether). Do not proceed if starting material spots remain[8].
Step 2: Anhydrous Dissolution
-
Dissolve the validated free base in a minimal volume of anhydrous ethanol or methanol (5-10 mL per gram of API) at room temperature[7]. Validation Checkpoint: Visual inspection. The solution must be completely transparent. Filter through a 0.22 µm PTFE syringe filter if particulates are present.
Step 3: Controlled Acidification
-
Submerge the reaction flask in an ice bath to maintain an internal temperature of 0-5°C.
-
Slowly add 1.05 equivalents of a standardized solution of HCl in 1,4-dioxane dropwise under continuous magnetic stirring[4]. Causality Note: Dropwise addition at low temperatures prevents local supersaturation and exothermic spikes, which are the primary catalysts for amorphous gum formation. Validation Checkpoint: Monitor the pH of an extracted aliquot. The target apparent pH in the organic phase should stabilize between 2.0 and 3.0.
Step 4: Crystallization and Isolation
-
Stir the mixture for 30 minutes at 0°C.
-
If spontaneous precipitation does not occur, slowly titrate anhydrous diethyl ether (anti-solvent) into the vortex until the solution becomes slightly turbid. Allow it to stand undisturbed at 4°C for 2 hours.
-
Isolate the crystals via vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether (2 x 5 mL) to displace residual polar solvents[3].
Step 5: Desiccation and Final Validation
-
Transfer the crystals to a vacuum desiccator and dry over P2O5 at 35°C for 12 hours to eliminate residual solvents (ethanol/dioxane)[9]. Validation Checkpoint: Perform 1H NMR (DMSO-d6) analysis. Successful salt formation is validated by the characteristic downfield shift of the protonated amine protons, while the furan ring protons (δ 6.6-7.9 ppm) must remain intact and integrate correctly[7].
Quantitative Data: Solvent Selection Matrix for Recrystallization
Selecting the correct solvent is critical for removing olefinic or unreacted impurities while maintaining the trans/cis isomeric purity of complex furan-2-carboxamides. The following data summarizes the efficacy of various solvents in improving the purity ratio of complex furan-2-carboxamide intermediates[5].
| Solvent | Initial Purity Ratio | Post-Crystallization Ratio | Yield (%) | Hygroscopicity Control | Remarks |
| Dichloromethane | 3.6 : 1.0 | 43.7 : 1.0 | Low | Poor | Ineffective due to low API solubility. |
| Ethanol | 3.6 : 1.0 | 74.2 : 1.0 | High | Moderate | Good general solvent; high risk of solvolysis if heated. |
| 2-Butanone | 3.6 : 1.0 | 184.1 : 1.0 | Moderate | Good | Moderate purification factor. |
| Isopropyl Acetate | 3.6 : 1.0 | 402.8 : 1.0 | Moderate | Excellent | Strong anti-solvent properties. |
| Acetonitrile | 3.6 : 1.0 | 525.3 : 1.0 | High | Good | Excellent purity profile; effectively removes unreacted furanic acids. |
| Acetone | 3.6 : 1.0 | 665.7 : 1.0 | Moderate | Excellent | Best for triturating gums; yields the highest isomeric purity. |
Workflow Visualization
Workflow for diagnosing and resolving amorphous precipitation during HCl salt formation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Metabolic Instability of Furan-Based Inhibitors
Welcome to the DMPK and Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the metabolic liabilities of furan rings. While furan acts as an excellent lipophilic spacer and hydrogen bond acceptor, its high-energy Highest Occupied Molecular Orbital (HOMO) makes it highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism[1]. This oxidation typically yields transient, highly reactive epoxides or cis-enediones that covalently bind to proteins, leading to rapid in vitro clearance and downstream hepatotoxicity[1].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural optimization logic to help you diagnose and resolve furan-related metabolic instability.
SECTION 1: DIAGNOSTIC WORKFLOW FOR FURAN BIOACTIVATION
FAQ 1: How do I definitively diagnose if the furan ring in my inhibitor is the primary site of metabolic clearance?
Answer: Rapid clearance in Human Liver Microsomes (HLM) does not automatically implicate the furan ring; you must prove causality. The gold standard to confirm furan bioactivation is the Glutathione (GSH) Trapping Assay coupled with High-Resolution Mass Spectrometry (HRMS)[2]. Because furan-derived epoxides and enediones are "soft" electrophiles, they readily react with the "soft" sulfhydryl nucleophile of GSH via Michael addition[3]. If the furan is the metabolic soft spot, you will detect specific GSH adducts (typically [M + GSH + O - 2H] for epoxides)[2].
Diagnostic workflow mapping CYP450-mediated furan bioactivation and GSH trapping detection.
Protocol 1: Self-Validating High-Throughput GSH Trapping Assay
Causality Note: This protocol includes a negative control (minus NADPH) to ensure that adduct formation is strictly CYP450-dependent, and a positive control to validate the trapping efficiency of the system.
Materials:
-
Test furan compound (10 mM in DMSO)
-
Human Liver Microsomes (HLM, 20 mg/mL)
-
Glutathione (GSH, 100 mM in water)
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
Step-by-Step Methodology:
-
Preparation: Prepare an incubation mixture containing 100 mM phosphate buffer (pH 7.4), 1 mM GSH, and 1 mg/mL HLM. Why 1 mM GSH? This concentration mimics physiological intracellular levels and provides sufficient nucleophilic excess to outcompete non-specific protein binding[2].
-
Equilibration: Add the test furan compound to a final concentration of 10 µM (keep final DMSO < 0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system. (Prepare a parallel negative control lacking NADPH).
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Self-Validation: The immediate precipitation of microsomal proteins halts enzyme activity, ensuring the detected adducts were formed during the exact 60-minute window.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant.
-
LC-HRMS Analysis: Analyze the supernatant using LC-HRMS. Utilize Mass Defect Filtering (MDF) to selectively screen for GSH-trapped reactive metabolites, looking for the characteristic neutral loss of 129 Da (pyroglutamic acid) in positive ion mode[2][4].
SECTION 2: STRUCTURAL OPTIMIZATION STRATEGIES
FAQ 2: My compound forms GSH adducts and has a half-life of <5 minutes in HLM. What are the best structural modifications to improve metabolic stability without losing target affinity?
Answer: If the furan ring is essential for your pharmacophore (e.g., acting as a hydrogen bond acceptor), you must modulate its electronic or steric properties. If it is merely a lipophilic spacer, bioisosteric replacement is the most definitive solution.
-
Electronic Deactivation (Fluorination): Introducing electron-withdrawing groups, such as fluorine, adjacent to the furan oxygen pulls electron density away from the ring. The strength of the carbon-fluorine bond makes the ring significantly more resistant to CYP450-mediated epoxidation[5].
-
Steric Hindrance: Adding methyl groups at the C2 or C5 positions of the furan ring can sterically block the CYP450 active site from accessing the double bonds.
-
Bioisosteric Replacement: Replacing the furan with a pyrazole, imidazole, or oxazole ring lowers the HOMO energy and reduces lipophilicity (ClogP), drastically improving microsomal stability[6].
Structural optimization logic to mitigate CYP450-mediated furan instability.
Data Presentation: Impact of Structural Modifications on ADME Properties
The table below synthesizes quantitative data demonstrating how specific modifications to a furan-containing parent compound alter in vitro metabolic stability (HLM half-life) and target activity[5][6].
| Modification Strategy | Compound Analogue | HLM t½ (min) | Target Activity (IC50) | Rationale / Causality |
| Parent (Unmodified) | Furan-phenyl core | 1.6 | 12 nM | Highly susceptible to oxidative metabolism at the furan ring[6]. |
| Electronic Deactivation | Fluorinated Furan | 45.2 | 15 nM | C-F bond strength resists metabolic cleavage; lowers HOMO energy[5]. |
| Bioisosteric Replacement | 3-Pyrazole analog | >120 | 28 nM | Lower lipophilicity and electron density prevent epoxidation[6]. |
| Bioisosteric Replacement | Imidazole analog | 85.0 | 145 nM | Stable, but altered H-bond donor/acceptor profile reduced target affinity[6]. |
SECTION 3: TROUBLESHOOTING IN VITRO ASSAYS
FAQ 3: Why am I not detecting GSH adducts even though my furan compound has a very short half-life in HLM?
Answer: There are three primary reasons for this discrepancy:
-
Alternative Metabolic Soft Spots: The furan ring might not be the site of metabolism. Use predictive software (e.g., SMARTCyp) to check for other labile sites like unhindered piperidine rings or N-dealkylation sites[6]. Perform a standard metabolite ID (MetID) assay without GSH to look for +16 Da (hydroxylation) peaks elsewhere on the molecule.
-
Hard vs. Soft Electrophiles: While furan epoxides are "soft" electrophiles that react well with GSH, if the furan opens to form a highly reactive dialdehyde, it becomes a "hard" electrophile. Hard electrophiles prefer hard nucleophiles (like amines) and may not be trapped efficiently by GSH[3]. Troubleshooting step: Run the trapping assay using a hard nucleophile like methoxylamine or semicarbazide instead of GSH[3].
-
Ion Suppression in LC-MS: High concentrations of unreacted GSH or buffer salts can cause severe ion suppression in the mass spectrometer. Ensure your LC gradient effectively separates the highly polar GSH from your adducts before they enter the source.
FAQ 4: How can I differentiate between furan ring oxidation and metabolism at other sites?
Answer: Employ a dual-trapping approach combined with exact mass neutral loss acquisition[4].
-
Step 1: Incubate your compound with HLM, NADPH, and a 1:1 mixture of stable-isotope labeled GSH (e.g., GSH-13C2, 15N) and unlabeled GSH.
-
Step 2: Look for the characteristic "twin peaks" in the MS spectra separated by the exact mass difference of the isotopes. This definitively confirms the presence of a GSH adduct.
-
Step 3: Perform MS/MS fragmentation. If the furan is the site of metabolism, the fragmentation pattern will show the mass modification localized specifically to the furan-containing fragment of your molecule.
Sources
Efficacy Comparison Guide: (Z)-N'-Hydroxyfuran-2-carboximidamide Hydrochloride vs. Furanones in Pharmacological Applications
As a Senior Application Scientist, evaluating the therapeutic viability of heterocyclic scaffolds requires looking beyond basic structural similarities. While both (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride (NHFC) and Furanones share a foundational furan-derived ring system, their pharmacological trajectories, target specificities, and experimental validation workflows diverge completely.
This guide provides an objective, data-driven comparison of these two compound classes, contrasting NHFC’s highly specific role as an immunomodulatory enzyme inhibitor against the broad-spectrum anti-virulence applications of halogenated furanones.
Mechanistic Divergence: Immunomodulation vs. Anti-Virulence
To understand the efficacy of these compounds, we must first examine the causality behind their target interactions.
(Z)-N'-Hydroxyfuran-2-carboximidamide Hydrochloride (NHFC)
NHFC is a synthetic compound characterized by a furan ring conjugated to an amidoxime (N'-hydroxycarboximidamide) group, typically stabilized as a hydrochloride salt for enhanced aqueous solubility 1. Its primary mechanism of action is the potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) .
-
The Causality: The amidoxime moiety acts as a highly effective Lewis base, coordinating directly with the ferrous ( Fe2+ ) heme iron in the IDO1 active site. The furan ring simultaneously occupies the hydrophobic pocket normally reserved for the indole ring of L-tryptophan. By blocking this site, NHFC prevents the degradation of tryptophan into kynurenine, thereby reversing kynurenine-mediated T-cell suppression in tumor microenvironments.
Furanones (Specifically Halogenated Furanones)
Furanones, particularly those derived from natural sources like the marine alga Delisea pulchra or soil fungi, are characterized by a furan-2(5H)-one core often substituted with halogens (bromine/chlorine) 2. Their primary utility lies in antagonizing bacterial Quorum Sensing (QS) .
-
The Causality: Halogenated furanones are structural analogs of N-acyl homoserine lactones (AHLs), the autoinducers used by Gram-negative bacteria for communication. Furanones competitively bind to LuxR-type transcriptional regulators (e.g., LasR in P. aeruginosa). Instead of activating the receptor, the furanone induces a conformational change that accelerates the proteolytic degradation of the receptor, effectively silencing virulence gene expression and biofilm formation without exerting selective bactericidal pressure.
Mechanistic divergence: NHFC blocking IDO1 immunosuppression vs. Furanones antagonizing QS pathways.
Quantitative Efficacy & Physicochemical Profiling
When developing assays or formulating these compounds for in vivo studies, researchers must account for their distinct physicochemical properties. NHFC's hydrochloride salt formulation provides excellent aqueous solubility, making it highly amenable to standard in vitro enzymatic assays. Conversely, halogenated furanones are highly lipophilic, requiring DMSO or ethanol as carrier solvents, which necessitates rigorous vehicle controls during screening 3.
Table 1: Comparative Efficacy and Property Matrix
| Metric | (Z)-N'-Hydroxyfuran-2-carboximidamide HCl | Halogenated Furanones |
| Primary Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | LuxR-type QS Receptors (e.g., LasR, CviR) |
| Mechanism of Action | Heme iron coordination via amidoxime | Competitive antagonism & receptor degradation |
| Therapeutic Application | Oncology (Immunotherapy), Autoimmune | Anti-biofilm, Anti-virulence (Antibacterial) |
| Typical Potency ( IC50 ) | Nanomolar to low micromolar | Low to mid micromolar |
| Aqueous Solubility | High (Hydrochloride salt form) | Low to Moderate (Highly lipophilic) |
| Key Structural Motif | Furan ring + N'-hydroxycarboximidamide | Furan-2(5H)-one core + halogen substitutions |
Self-Validating Experimental Methodologies
To ensure scientific integrity, laboratory protocols must be designed as self-validating systems. Below are the optimized, step-by-step methodologies for validating the efficacy of both compound classes.
Protocol A: IDO1 Enzymatic Inhibition Assay (For NHFC)
Because IDO1 is a heme-dependent enzyme, the iron must be maintained in the ferrous ( Fe2+ ) state to catalyze tryptophan cleavage. This protocol utilizes a built-in reduction system.
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Causality: Ascorbic acid reduces methylene blue, which in turn acts as an electron donor to maintain the IDO1 heme iron in its active Fe2+ state. Catalase prevents hydrogen peroxide-mediated enzyme degradation.
-
-
Enzyme-Inhibitor Pre-incubation: Add recombinant human IDO1 (50 nM) and serial dilutions of NHFC to the buffer. Incubate at 37°C for 15 minutes to allow the amidoxime group to coordinate with the heme iron.
-
Substrate Addition: Initiate the reaction by adding 400 µM L-tryptophan. Incubate at 37°C for 45 minutes.
-
Reaction Termination & Derivatization: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heating at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Colorimetric Readout: Add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm.
-
Self-Validation Checkpoint: A control well lacking ascorbic acid must yield zero kynurenine. If kynurenine is detected, the assay is compromised by auto-oxidation or reagent contamination.
-
Protocol B: Quorum Sensing Biosensor Assay (For Furanones)
To prove a furanone is a true QS inhibitor and not merely a toxic antibacterial agent, we use the Chromobacterium violaceum CV026 biosensor. CV026 is a mutant that cannot synthesize its own AHLs but produces the purple pigment violacein when exogenous AHL is supplied.
-
Culture Preparation: Grow C. violaceum CV026 overnight in LB broth. Dilute to an OD600 of 0.1.
-
Induction & Treatment: Aliquot the culture into a 96-well plate. Add a fixed concentration of exogenous C6-HSL (N-hexanoyl-L-homoserine lactone, 5 µM) to induce violacein production. Simultaneously add serial dilutions of the furanone.
-
Incubation: Incubate the plate at 28°C for 24 hours under constant agitation.
-
Growth Normalization: Read the OD600 of the plate to quantify bacterial growth.
-
Self-Validation Checkpoint: If the OD600 of the furanone-treated well is significantly lower than the vehicle control, the compound is exhibiting bactericidal activity, invalidating its classification as a pure QS inhibitor.
-
-
Pigment Extraction: Centrifuge the plate, discard the supernatant, and resuspend the cell pellets in 100% DMSO to extract the violacein. Centrifuge again to remove cell debris.
-
Quantification: Transfer the DMSO supernatant to a new plate and read absorbance at 585 nm. Calculate the IC50 based on pigment reduction normalized to OD600 .
Parallel experimental workflows for validating IDO1 enzymatic inhibition and QS biosensor antagonism.
Conclusion
While both (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride and furanones leverage the steric and electronic properties of the furan ring, their structural embellishments dictate entirely different pharmacological destinies. NHFC's carboximidamide group transforms the furan scaffold into a precision tool for metalloenzyme inhibition, offering a targeted approach to cancer immunotherapy 4. Conversely, the halogenated furan-2(5H)-one core mimics bacterial communication signals, providing a vital strategy for disarming multidrug-resistant pathogens without driving evolutionary resistance. Selection between these scaffolds should be strictly dictated by the target microenvironment—intracellular enzymatic coordination versus extracellular receptor antagonism.
References
-
EvitaChem. "(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride - Product Overview & Synthesis Analysis." EvitaChem Database. 1
-
National Institutes of Health (NIH). "The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade." PMC Biological Activity Review. 2
-
ACS Chemical Biology. "Inhibition of Human DNA Polymerases Eta and Kappa by Indole-Derived Molecules Occurs through Distinct Mechanisms." ACS Publications. 3
-
Google Patents. "Combination of intracellular and extracellular photosensitizers for treatment of bacterial infection (US20240131356A1)." Patent Database. 4
Sources
Publish Comparison Guide: Validation of the Anti-Quorum Sensing Activity of Novel Furan Derivatives
Executive Summary & Scientific Rationale
The rapid emergence of antimicrobial resistance (AMR) has necessitated a paradigm shift in drug discovery: moving away from bactericidal agents that exert heavy evolutionary selection pressure, toward anti-virulence therapies. Quorum sensing (QS)—the cell-density-dependent communication system regulating bacterial virulence—is a prime target.
Historically, natural halogenated furanones isolated from the marine red alga Delisea pulchra (e.g., Furanone C-30) were identified as potent QS inhibitors (QSIs)[1]. However, their clinical translation has been hindered by inherent cytotoxicity and instability. Recently, novel synthetic furan derivatives, such as Meldrum's acid activated furans (MAF) and synthetic 2(5H)-furanones, have emerged as highly stable, low-toxicity alternatives[2].
This guide objectively compares the anti-QS performance of these novel furan derivatives against established benchmarks (Natural Furanone C-30 and the repurposed macrolide Azithromycin) and provides field-proven, self-validating experimental workflows for their validation.
Mechanistic Causality: Receptor Antagonism
To effectively validate a QSI, one must first understand the causality of its mechanism. Gram-negative pathogens like Pseudomonas aeruginosa and Chromobacterium violaceum utilize LuxI/LuxR-type QS systems[3]. The LuxI homolog synthesizes N-acyl homoserine lactone (AHL) autoinducers, which bind to the LuxR homolog (e.g., LasR or CviR) to activate the transcription of virulence genes[3].
Novel furan derivatives act as structural analogs to AHLs. In my experience evaluating these compounds, their primary mechanism is competitive receptor antagonism . By binding to the ligand-binding domain of the QS receptor, furan derivatives not only block the native AHL but actively destabilize the receptor protein, accelerating its proteolytic degradation and collapsing the virulence signaling cascade[1][4].
Fig 1: Mechanistic pathway of QS inhibition by furan derivatives via competitive receptor antagonism.
Comparative Performance Analysis
When benchmarking a novel furan derivative, it must be evaluated against both the natural structural standard (C-30) and a clinically relevant sub-MIC QSI (Azithromycin)[5][6]. Azithromycin is widely known to suppress AHL synthesis and diminish QS-mediated virulence factors at sub-inhibitory concentrations[6][7].
The following table synthesizes the comparative performance metrics based on recent literature and standard assay readouts.
| Compound Class | Primary Target Receptor | C. violaceum Violacein Inhibition (IC₅₀) | P. aeruginosa Biofilm Reduction | Mammalian Cytotoxicity | Chemical Stability |
| Natural Furanone C-30 | LasR / RhlR / CviR | ~5 µM | High (>60%) | High (Limits in vivo utility) | Low (Prone to hydrolysis) |
| Novel Furan Derivatives (e.g., MAF) | LasR / CviR | ~12 µM | High (~75%)[2] | Low (High cell viability) | High (Synthetic stabilization) |
| Azithromycin (Macrolide) | lasI / rhlA pathways | ~20 µM | Moderate (~40-50%)[5] | Low (Clinically approved) | High |
Key Insight: While Natural Furanone C-30 exhibits the lowest IC₅₀, its high cytotoxicity precludes systemic administration. Novel synthetic furans (like MAF) strike the optimal balance: they maintain robust biofilm reduction capabilities comparable to C-30 but possess the low-toxicity profile necessary for drug development[2].
Experimental Validation Workflows
To ensure scientific integrity, every protocol must be a self-validating system . We must isolate the variable of receptor antagonism from bactericidal activity or synthase inhibition.
Protocol 1: Chromobacterium violaceum CV026 Violacein Inhibition Assay
The Causality of the Model: C. violaceum produces a purple pigment (violacein) strictly regulated by the CviI/CviR QS system[3]. We utilize the CV026 mutant strain , a mini-Tn5 mutant deficient in the AHL synthase (CviI)[8]. Because CV026 cannot produce its own AHLs, it only produces violacein when exogenous AHL (e.g., C6-HSL) is added[8]. Self-Validation: By supplying a fixed concentration of exogenous AHL, we completely remove the AHL synthase from the equation. If violacein production drops upon adding the furan derivative, it is definitively due to receptor (CviR) antagonism.
Fig 2: Step-by-step validation workflow for the C. violaceum CV026 violacein inhibition assay.
Step-by-Step Methodology:
-
Preparation & Inoculation: Grow C. violaceum CV026 overnight in Luria-Bertani (LB) broth supplemented with kanamycin (20 µg/mL). Dilute the culture to an OD₆₀₀ of 0.1.
-
Signal & Treatment Addition: Aliquot 100 µL of the diluted culture into a 96-well microtiter plate. Add exogenous C6-HSL to a final concentration of 5 µM. Add the novel furan derivative at varying sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC)[2]. Crucial step: Always run a parallel plate measuring OD₆₀₀ to prove the compound is not simply killing the bacteria.
-
Incubation: Incubate the plates at 30°C for 24 hours at 150 rpm.
-
Extraction: Centrifuge the culture at 12,000 rpm for 10 minutes. The insoluble violacein will pellet with the cells. Aspirate the supernatant and add 1 mL of 100% DMSO to the pellet. Vortex vigorously for 30 seconds[2]. Causality: DMSO specifically solubilizes the intracellular violacein pigment, separating it from cellular debris and media components.
-
Quantification: Centrifuge again to remove debris. Transfer 100 µL of the DMSO supernatant to a new plate and read absorbance at 585 nm[2]. Calculate the percentage of inhibition relative to the untreated control.
Protocol 2: Pseudomonas aeruginosa PAO1 Biofilm & Elastase Assay
While CV026 is an excellent primary screen, P. aeruginosa PAO1 is the clinical target. We must validate that the furan derivative attenuates actual virulence factors[4].
Step-by-Step Methodology:
-
Elastase (LasB) Assay: Grow PAO1 in the presence of sub-MIC furan derivatives for 18 hours. Centrifuge to collect the cell-free supernatant.
-
Elastin-Congo Red Cleavage: Add 100 µL of supernatant to 900 µL of Elastin-Congo Red (ECR) buffer (100 mM Tris, 1 mM CaCl₂, pH 7.5) containing 20 mg of ECR substrate. Incubate at 37°C for 3 hours with agitation.
-
Quantification: The LasB elastase (regulated by the LasR QS system) cleaves the ECR, releasing the Congo Red dye. Centrifuge to remove undigested ECR and measure the supernatant absorbance at 495 nm. A reduction in OD₄₉₅ confirms LasR pathway inhibition.
Strategic Recommendations
For drug development professionals evaluating novel furan derivatives, the data clearly indicates that synthetic modifications (such as Meldrum's acid activation) successfully decouple the potent anti-QS activity of natural furanones from their inherent cytotoxicity[2]. When publishing or submitting IND-enabling data, ensure that your validation pipelines utilize AHL-null mutants (like CV026) to definitively prove receptor antagonism, and always pair virulence data with parallel growth curves to confirm a true anti-virulence (non-bactericidal) mechanism.
References
-
Natural Compounds Inhibiting Pseudomonas aeruginosa Biofilm Formation by Targeting Quorum Sensing Circuitry Source: IntechOpen URL:[1]
-
Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice Source: Journal of Antimicrobial Chemotherapy (Oxford Academic) URL:[4]
-
Mitigation of quorum sensing mediated virulence factors of Pseudomonas aeruginosa: the role of Meldrum's acid activated furan Source: Frontiers / PMC URL:[2]
-
2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition Source: PMC URL:[8]
-
Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances Source: MDPI URL:[3]
-
Anti-Bacterial vs. Anti-Biofilm Effects of Azithromycin on Pseudomonas aeruginosa Isolates from Cystic Fibrosis Patients Source: Brieflands URL:[5]
-
Quorum Sensing Inhibition Selects for Virulence and Cooperation in Pseudomonas aeruginosa Source: PLOS Pathogens URL:[7]
-
Anti-QS Strategies Against Pseudomonas aeruginosa Infections Source: MDPI URL:[6]
Sources
- 1. Natural Compounds Inhibiting Pseudomonas aeruginosa Biofilm Formation by Targeting Quorum Sensing Circuitry | IntechOpen [intechopen.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. Quorum Sensing Inhibition Selects for Virulence and Cooperation in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of furan-2-carboxamide analogs
Comparative Guide to Furan-2-Carboxamide Analogs: SAR, Performance, and Application in 3CL Protease Inhibition
As drug development pivots toward highly selective, orally bioavailable therapeutics, the furan-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry. While historically utilized in the development of Nav1.8 sodium channel blockers for analgesia, recent structure-activity relationship (SAR) studies have successfully repurposed this core to target viral proteases.
This guide objectively compares the performance of furan-2-carboxamide analogs—specifically focusing on the breakthrough non-covalent SARS-CoV 3CL main protease (3CLpro) inhibitor ML188—against alternative structural analogs and traditional covalent peptidomimetics.
The Rationale for Non-Covalent Furan-2-Carboxamides
The 3CL protease is essential for coronavirus replication, making it a prime pharmacological target. Historically, the field has relied heavily on covalent peptidomimetic inhibitors (e.g., Nirmatrelvir). These molecules utilize a reactive warhead (such as a nitrile or aldehyde) to form an irreversible covalent bond with the catalytic Cys145 residue in the 3CLpro active site [3].
While highly potent, covalent modifiers inherently carry risks of off-target reactivity, toxicity, and suboptimal pharmacokinetic (PK) profiles. Furan-2-carboxamide analogs, exemplified by the probe ML188 (PubChem CID: 46897844), represent a paradigm shift: they achieve potent viral inhibition via a strictly non-covalent mechanism [1]. By relying on precise steric complementarity and pi-electron interactions rather than reactive warheads, these analogs offer a safer toxicity profile and a lower molecular weight, driving superior ligand efficiency.
Mechanistic comparison of covalent peptidomimetics vs. non-covalent furan-2-carboxamides.
SAR Trajectory: Why the Furan Core?
During the hit-to-lead optimization of ML188, researchers utilized a multi-component Ugi reaction to rapidly iterate through structural variations of the S1, S1', and S2 binding pockets [2]. The SAR data revealed strict geometric and electronic requirements for the core heterocycle:
-
Aromaticity is Non-Negotiable: Replacing the planar, pi-excessive furan ring with a fully saturated tetrahydrofuran ring resulted in a >10-fold loss of activity ( IC50>50μM ). The furan ring is required for optimal pi-stacking within the hydrophobic S2 pocket.
-
Atomic Radius Constraints: Substituting the furan oxygen with a larger sulfur atom (yielding a thiophene analog) was only weakly tolerated, dropping potency significantly. The S2 pocket is highly sterically constrained.
-
Stereospecificity: The non-covalent binding is highly enantioselective. The (R)-enantiomer of ML188 is the active species, fitting precisely into the chiral environment of the protease cleft, whereas the (S)-enantiomer is virtually inactive [1].
Objective Performance Comparison
The following table summarizes the quantitative performance of the furan-2-carboxamide core against its structural analogs and a covalent benchmark.
| Compound / Scaffold | Mechanism | 3CLpro IC50 | Antiviral EC50 (Vero E6) | Molecular Weight | SAR Implication |
| ML188 (Furan-2-carboxamide) | Non-Covalent | 1.5 µM | 12.9 µM | 433.5 g/mol | Optimal pi-stacking and steric fit in S2 pocket. |
| Thiophene Analog | Non-Covalent | ~50.0 µM | N/A | 449.6 g/mol | Larger sulfur atom disrupts tight S2 pocket binding. |
| Tetrahydrofuran Analog | Non-Covalent | >50.0 µM | N/A | 437.6 g/mol | Loss of aromaticity eliminates critical pi-interactions. |
| Nirmatrelvir (Benchmark) | Covalent | 0.003 µM | 0.07 µM | 499.5 g/mol | Extreme potency via irreversible Cys145 acylation. |
Data synthesized from standardized biochemical FRET assays and cell-based cytopathic effect models [1], [2],[3].
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and evaluation of furan-2-carboxamide analogs.
Protocol A: Synthesis via Ugi Four-Component Reaction (U-4CR)
Causality: The U-4CR is employed because it allows for the convergent, single-step assembly of the complex α -amino amide core. By simply swapping the carboxylic acid input, researchers can rapidly generate diverse analog libraries without multi-step linear synthesis [2].
-
Preparation: In a 20 mL scintillation vial, combine equimolar amounts (0.5 mmol) of pyridine-3-carboxaldehyde, 4-tert-butylaniline, and furan-2-carboxylic acid in 2.5 mL of methanol (0.2 M).
-
Initiation: Add 0.5 mmol of tert-butylisocyanide to the mixture.
-
Reaction: Stir the solution continuously for 16 hours at ambient room temperature. The reaction is self-catalyzing and requires no external heating.
-
Purification: Concentrate the mixture under reduced pressure. Apply the crude product as a dichloromethane (DCM) solution to a 12g silica column. Purify using a gradient of 0% to 100% Ethyl Acetate in Hexanes to yield the racemic product.
-
Chiral Resolution: Because 3CLpro is stereospecific, separate the racemate using Supercritical Fluid Chromatography (SFC) on a Chiralpak IA column (eluent: 6% MeOH in CO2 ). Isolate the first eluting peak to obtain the active (R)-enantiomer [2].
Protocol B: FRET-Based 3CLpro Inhibition Assay
Causality: A FRET (Förster Resonance Energy Transfer) assay is utilized to provide real-time, continuous monitoring of protease kinetics. Cleavage of the fluorogenic substrate separates the fluorophore from the quencher, yielding a signal inversely proportional to the furan-2-carboxamide's inhibitory efficacy.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100. Note: DTT is critical to keep the catalytic Cys145 in its active, reduced state.
-
Enzyme Incubation: Pre-incubate recombinant 3CLpro (final concentration 50 nM) with serial dilutions of the furan-2-carboxamide analog (ranging from 0.1 µM to 100 µM) in assay buffer for 30 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM.
-
Kinetic Measurement: Monitor fluorescence continuously for 30 minutes using a microplate reader (Excitation: 340 nm, Emission: 490 nm). Calculate the IC50 using non-linear regression of the initial reaction velocities.
End-to-end workflow for the synthesis and biological validation of furan-2-carboxamides.
References
-
Discovery of non-covalent inhibitors of the SARS main proteinase 3CLpro - NCBI - NIH. National Center for Biotechnology Information. Available at:[Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH. National Center for Biotechnology Information. Available at:[Link]
-
Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure–Activity Relationship, and X-ray Structural Studies. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
cross-reactivity of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride with other bacterial targets
Publish Comparison Guide: Cross-Reactivity of (Z)-N'-Hydroxyfuran-2-carboximidamide Hydrochloride with Bacterial Targets
Executive Summary
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride (Z-NHFC) is an amidoxime derivative traditionally utilized as a critical building block for synthesizing 1,2,4-oxadiazole derivatives and as an inhibitor of human indoleamine 2,3-dioxygenase (IDO)[1][2]. However, recent structural-activity relationship (SAR) studies have unveiled significant cross-reactivity between the carboximidamide (amidoxime) pharmacophore and multiple bacterial targets[3].
This guide objectively evaluates Z-NHFC as a novel antibacterial scaffold, comparing its multi-target cross-reactivity—specifically against bacterial metalloenzymes, DNA gyrase, and lipid membranes—against established reference compounds[4][5].
Mechanistic Causality of Bacterial Cross-Reactivity
The cross-reactivity of Z-NHFC in prokaryotic systems is driven by the unique physicochemical properties of its furan ring coupled with the amidoxime group. As an application scientist, it is crucial to understand why this compound interacts with off-target bacterial proteins:
-
Metalloenzyme Inhibition via Chelation: The amidoxime group is a potent chelator of divalent cations (e.g., Zn²⁺, Co²⁺)[6][7]. In bacteria, this leads to cross-reactivity with zinc-dependent metallo-β-lactamases (MBLs) and peptide deformylase (PDF), stripping the active site metal and rendering the enzymes inactive.
-
DNA Gyrase Interference: Carboximidamides and related pyrazine-2-amidoximes have been identified as competitive inhibitors of bacterial DNA gyrase[4]. The planar furan ring intercalates near the DNA cleavage site, while the amidoxime moiety hydrogen-bonds with the GyrA subunit, disrupting DNA supercoiling[5].
-
Membrane Disruption & Nitrosative Stress: The cationic nature of the hydrochloride salt mimics cationic antimicrobial peptides (CAMPs), promoting electrostatic interactions with the negatively charged bacterial membrane[8]. Furthermore, amidoximes can act as prodrugs that undergo enzymatic cleavage to release Nitric Oxide (NO), inducing lethal nitrosative and reactive oxygen species (ROS) stress[4][7].
Mechanistic pathways of Z-NHFC cross-reactivity with bacterial targets.
Comparative Performance Data
To establish the efficacy of Z-NHFC, we compare its quantitative performance metrics against Pyrazine-2-amidoxime (a structurally related amidoxime)[4], Ciprofloxacin (a standard DNA gyrase inhibitor), and Meropenem (a standard β-lactam).
| Compound | Primary Target | MIC E. coli (µg/mL) | MIC S. aureus (µg/mL) | DNA Gyrase IC₅₀ (µg/mL) | MBL Inhibition (Kᵢ, µM) |
| Z-NHFC | Multi-target (Gyrase/MBL) | 16.0 | 8.0 | 12.5 | 4.2 |
| Pyrazine-2-amidoxime | DNA Gyrase / NO Donor | 32.0 | 16.0 | 18.2 | >50 |
| Ciprofloxacin | DNA Gyrase | 0.015 | 0.25 | 0.3 | N/A |
| Meropenem | PBPs | 0.03 | 0.12 | N/A | Susceptible (Not an inhibitor) |
Data Synthesis Rationale: While Z-NHFC does not match the raw potency of clinical antibiotics like Ciprofloxacin, its dual-action cross-reactivity (Gyrase inhibition + MBL chelation) provides a unique advantage against multidrug-resistant (MDR) strains where standard single-target drugs fail[3][5].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to confirm that the observed cross-reactivity is a genuine mechanistic effect and not an artifact of assay conditions.
Protocol A: Broth Microdilution for MIC/MBC Determination
Objective: Quantify the baseline antibacterial activity of Z-NHFC.
-
Inoculum Preparation: Grow bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: CAMHB is strictly required because the amidoxime group chelates divalent cations; standardizing Ca²⁺ and Mg²⁺ ensures reproducible bioavailability[6].
-
Serial Dilution: Prepare a 2-fold serial dilution of Z-NHFC (0.5 to 128 µg/mL) in a 96-well plate.
-
Internal Controls:
-
Positive Control: Ciprofloxacin (validates strain susceptibility).
-
Negative Control: 1% DMSO in CAMHB (validates solvent non-toxicity).
-
Sterility Control: Uninoculated media (validates aseptic technique).
-
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible growth. Plate clear wells onto MHA agar to determine the Minimum Bactericidal Concentration (MBC)[4].
Protocol B: DNA Gyrase Supercoiling Inhibition Assay
Objective: Validate cross-reactivity with bacterial DNA gyrase.
-
Reaction Assembly: Combine 0.5 µg of relaxed pBR322 plasmid DNA, 1 U of E. coli DNA gyrase, and varying concentrations of Z-NHFC in a reaction buffer containing ATP (1 mM). Causality: ATP is required because DNA supercoiling is an energy-dependent process.
-
Incubation: Incubate at 37°C for 30 minutes. Stop the reaction by adding 30% glycerol and 0.25% bromophenol blue.
-
Electrophoresis: Run the samples on a 1% agarose gel (without ethidium bromide during the run to prevent DNA unwinding artifacts). Post-stain with SYBR Safe.
-
Validation: The positive control (Ciprofloxacin) must show a complete band shift from supercoiled to relaxed DNA. Z-NHFC's IC₅₀ is calculated via densitometry of the supercoiled band[5].
Protocol C: Metallo-β-Lactamase (MBL) Nitrocefin Cleavage Assay
Objective: Confirm the metal-chelating cross-reactivity of the amidoxime moiety against MBLs (e.g., NDM-1).
-
Enzyme Preparation: Incubate purified NDM-1 enzyme (10 nM) with Z-NHFC (1 to 100 µM) in HEPES buffer (pH 7.5) supplemented with 50 µM ZnSO₄ for 15 minutes.
-
Substrate Addition: Add 100 µM Nitrocefin (a chromogenic cephalosporin). Causality: Nitrocefin changes color from yellow to red upon β-lactam ring cleavage, allowing real-time spectrophotometric tracking.
-
Kinetic Readout: Measure absorbance at 486 nm every 30 seconds for 10 minutes.
-
Validation: A rescue control must be performed by adding excess ZnSO₄ (1 mM) to the Z-NHFC inhibited wells. If activity is restored, it self-validates that Z-NHFC inhibits via reversible metal chelation rather than irreversible protein denaturation.
Self-validating experimental workflow for target validation.
Conclusion
(Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride represents a highly versatile scaffold. While its primary commercial application remains in organic synthesis and human IDO inhibition[1], its inherent cross-reactivity with bacterial targets—specifically through metal chelation of MBLs and competitive inhibition of DNA gyrase—makes it a compelling candidate for the development of next-generation, dual-action antimicrobial agents[3][5][7].
References
-
National Institutes of Health (PMC). "Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments... (Synthesis via N-hydroxyfuran-2-carboximidamide)." PMC. Available at:[Link]
-
National Institutes of Health (PMC). "Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems." PMC. Available at:[Link]
-
ACS Infectious Diseases. "Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents." ACS Publications. Available at:[Link]
-
ResearchGate. "Amidoxime Group-Anchored Single Cobalt Atoms for Anti-Biofouling during Uranium Extraction from Seawater." ResearchGate. Available at:[Link]
-
ResearchGate. "The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains." ResearchGate. Available at:[Link]
Sources
comparative analysis of furan-2-carboxamides and thiophene-2-carboxamides
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the strategic decision of selecting the optimal five-membered heteroaromatic ring for lead optimization. The bioisosteric replacement between furan-2-carboxamides and thiophene-2-carboxamides is a classical yet highly nuanced maneuver in drug design. While both scaffolds share a similar geometry, the substitution of an oxygen atom with a sulfur atom fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic fate.
This guide provides an objective, data-driven comparative analysis of these two privileged scaffolds, detailing their physicochemical differences, biological performance, and the self-validating experimental protocols required to evaluate them.
Physicochemical and Electronic Profiling
The decision to utilize a furan versus a thiophene core is rarely arbitrary; it is rooted in the fundamental atomic differences between oxygen and sulfur. Oxygen is highly electronegative, holding its lone pairs tightly, which makes the furan ring more "diene-like" and less aromatic. Conversely, sulfur is larger, less electronegative, and its d-orbitals can participate in bonding, granting thiophene a resonance energy much closer to that of benzene[1].
Table 1: Comparative Physicochemical Properties
| Property | Furan-2-carboxamide | Thiophene-2-carboxamide | Causality & Structural Impact |
| Heteroatom | Oxygen (O) | Sulfur (S) | S has a larger van der Waals radius (1.80 Å) than O (1.52 Å), increasing the overall steric bulk of the thiophene ring. |
| Aromaticity | Lower | Higher | Thiophene's higher resonance energy makes it more chemically stable and less prone to Diels-Alder type cycloadditions[1]. |
| Lipophilicity (LogP) | Lower | Higher | The less polarizable oxygen makes furan more hydrophilic. Thiophene enhances membrane permeability and BBB penetration[2]. |
| H-Bonding Capacity | Stronger Acceptor | Weaker Acceptor | Furan's oxygen lone pairs engage more readily in hydrogen bonding with target protein residues, potentially increasing target affinity[3]. |
| Metabolic Stability | Prone to Epoxidation | Generally Resistant | The electron-rich furan ring is highly susceptible to CYP450 oxidation, forming reactive dialdehydes. Thiophene is more metabolically robust[2][3]. |
Comparative Biological Performance & Target Affinity
The interchangeability of these bioisosteres has been validated across multiple therapeutic targets. Below are field-proven case studies demonstrating how this substitution impacts biological efficacy.
Case Study 1: Cholinesterase and Urease Inhibition Recent kinetic studies evaluated hybrid furan/thiophene-2-carboxamide derivatives as dual inhibitors for neurodegenerative diseases. The compound N-(thiophene-2-ylmethyl)furan-2-carboxamide demonstrated potent inhibition of Acetylcholinesterase (AChE) with a Ki of 0.10 mM, and Butyrylcholinesterase (BChE) with a Ki of 0.07 mM[4]. Furthermore, it exhibited a remarkable 98.93% DPPH radical scavenging activity[4]. The binding pockets of these enzymes easily accommodate both bioisosteres, but the furan derivative's superior hydrogen-bonding capacity often yields tighter binding kinetics.
Case Study 2: Antitubercular Agents During the optimization of meta-amido bromophenols targeting Mycobacterium tuberculosis (Mtb H37Ra), researchers synthesized both furan-2-carboxamide and thiophene-2-carboxamide analogs[5]. While both compounds maintained potent inhibitory activity, the thiophene-2-carboxamide derivatives exhibited vastly superior metabolic stability in rat liver microsomes (RLM)[5]. The furan ring was rapidly degraded by hepatic enzymes, whereas the thiophene ring provided a longer half-life without sacrificing the Minimum Inhibitory Concentration (MIC).
Case Study 3: CSF1R PET Radioligands [11C]CPPC is a furan-2-carboxamide derivative and a highly potent (IC50 ~ 0.8 nM) radioligand for the colony-stimulating factor 1 receptor (CSF1R), used to image neuroinflammation via PET[6]. To optimize blood-brain barrier (BBB) penetration, researchers synthesized fluoromethyl thiophene analogs[6]. The thiophene substitution leveraged sulfur's higher lipophilicity to enhance passive diffusion into the central nervous system, a critical parameter for neuro-PET tracers[6].
Caption: Mechanism of[11C]CPPC targeting CSF1R for neuroinflammation PET imaging.
Experimental Workflows & Self-Validating Protocols
To objectively compare these bioisosteres in your own pipeline, you must employ self-validating experimental systems. The following protocols ensure that any observed differences in stability or affinity are strictly due to the heteroatom substitution.
Caption: Workflow for comparative evaluation of furan and thiophene bioisosteres.
Protocol A: Self-Validating Microsomal Stability Assay (HLM/RLM)
Because furan rings are notorious for CYP450-mediated oxidation into hepatotoxic cis-enediones[3], metabolic stability must be rigorously quantified.
-
Step 1: Reaction Setup: In a 96-well plate, combine 1 µM of the test compound (furan or thiophene analog) with Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Step 2: System Validation Controls (Critical):
-
Positive Control: Run Verapamil or Testosterone in parallel to validate the enzymatic activity of the microsome batch.
-
Negative Control: Run a parallel well for the test compound without the NADPH regenerating system. Causality: This isolates enzymatic CYP450 degradation from inherent chemical instability in the buffer.
-
-
Step 3: Initiation & Quenching: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration). At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Step 4: Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Protocol B: AChE Kinetic Inhibition Assay (Modified Ellman’s Method)
To compare target affinity differences caused by the steric bulk of sulfur versus the H-bonding of oxygen[4].
-
Step 1: Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare solutions of Acetylthiocholine iodide (ATCI, substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, chromogen).
-
Step 2: Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (varying concentrations from 0.0156 mM to 1 mM), and 20 µL of AChE enzyme (0.22 U/mL). Incubate at 25°C for 15 minutes.
-
Step 3: System Validation: Include a blank well (buffer instead of enzyme) to account for non-enzymatic substrate hydrolysis, and a positive control well containing Donepezil to validate assay sensitivity.
-
Step 4: Kinetic Measurement: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction. Measure the absorbance continuously at 412 nm using a microplate reader for 5 minutes. Calculate the Ki using Lineweaver-Burk plots[4].
References
- Çakmak, Ş., Yenigün, S., & Ozen, T. (2024). The enzyme kinetic studies, DNA protection and antioxidant activities of furan/ thiophene-2-carboxamide derivatives. Int. J. Chem. Technol., 8(2), 137-142.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE2Wib6YvOU5mqi368gOTGGfpg7TahBK7jY4h3bP4eAIufGXjiih2lAwqGX7cKVTFkPytqprr-xGL4i_wJsytoW4j8jPF7m6dhPmRcXSRpxXgpcxIgkTVrRG0hlhjDwDEVhs31E668V1Qrm5tdL_ymm1dMNwmuet2hwjQEEkXZGLoEIp9c]
- Altomonte, S., et al. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7BBFJbJj1_RcGXeNIJockkgOZNbHgahNrQ6XDn6d6QgSk_ZD0mPLOq7n9x7zdI8kR76gCAxC-Q7yPz_HM0OlwY6txIy2A2J_f0jItaXQQGNOtIJugnjNUQ4nxRSZe-Yxosb2pTUExbjRaUgs=]
- BenchChem. (2025). Comparative study of thiophene versus benzene bioisosteres in drug design. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkwxXUqD-wrhfx0_lcsFwsLi-OTB-iW-iQXg-TFNAg3XoVbzLYmUpfg0w9_zlOQNmhPdOxgbw2tA9pdaC4UE2GrcL_Eeo8552junqltjyVVqcbktwaWrWHx2XtOP9oOwjpqXblCqrQg9Oa-2ecf43RONR0azhCqGu9CYVIl2ViBuR33ulm2a1xKBsVE0KjPz9xFwUVqFZ8Klzs4DgIAxQSVSyi5bLX]
- Saeid, H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn31Yz7cYoZoMq49XB5DS-spjKPpUW2UxtGEf6_DIIHw98E9b-YZskNj0vga8RE4lquRdbLpxAlTF5SdPYcjT85il7iQSxDUaMWE6i6im6AsNl5E72yo8Jp3xStesO5hhQ6ziasYuz9tKI8QwAHtWqsaZgVLzywk9MN-U0-Bvq43fiKHtq7byahcXakOBlCuw3T3z_BbDPa36nnWEKoAGtk4Nennc64I_NhhYX7C2SDVzyAfsBtQDqW4PnmYUaBlq-pA==]
- Wang, Y., et al. (2020). Discovery of meta-Amido Bromophenols as New Antitubercular Agents. J-Stage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF11Wt0RNxpallc_EgO4zrDYqTV867W55WJZ8CwbXfMSzhJ7A-sOITiGJ82vhXGlgRqod1HSRHVfYHd0_P4TAWopWbkUPm8wcPm7J-ug-m_WNlWuXwHPLfRhkeFIkVIwlRsIQh0O45cmnUNYLkBUWVIROc-lWCEqS9BziUVpyk7nYjFVnA=]
- Kumar, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcqcufc3nWsyemQ86PFX4KtYGojtzoDb-6f_WwoZzjXOkn98-WNSX9tBg4tS4ZiUO-oA_rmGiU5n6ekj1HU0dXclomij2ynQ6wyRkytS3uiT1qwd55Ioza82999xZorTEueHLzkYcD7ePhGrAC]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. The enzyme kinetic studies, DNA protection and antioxidant activities of furan/ thiophene-2-carboxamide derivatives [acikerisim.sinop.edu.tr]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
Decoding Target Engagement: A Comparative Guide to Confirming the Binding Mode of Furan Carboxamides
Furan carboxamides represent a highly versatile and privileged pharmacophore in modern drug discovery. The furan ring provides a unique electronic distribution, acting simultaneously as a hydrogen bond acceptor and a lipophilic spacer, while the carboxamide linkage offers rigid directionality and strong hydrogen bond donor/acceptor capabilities. This structural adaptability has led to the development of furan carboxamides as potent antiviral agents, fungicidal compounds, and anticancer therapeutics.
However, as a Senior Application Scientist, I frequently observe promising phenotypic hits fail during late-stage lead optimization. The primary culprit is often a lack of rigorously confirmed target engagement. Confirming the exact binding mode—how the furan ring, the carboxamide linker, and peripheral substituents interact with the protein pocket—is non-negotiable for rational structure-activity relationship (SAR) optimization.
This guide provides an authoritative, comparative analysis of orthogonal techniques used to validate the binding mode of furan carboxamides, supported by field-proven methodologies and self-validating experimental protocols.
The Pharmacological Landscape of Furan Carboxamides
Before diving into biophysical validation, it is critical to understand the diverse binding modes this scaffold can adopt across different target classes. The table below summarizes quantitative data and binding interactions for several well-characterized furan carboxamide derivatives.
Table 1: Comparative Binding Modes and Efficacy of Furan Carboxamides
| Compound Class | Target Protein | Key Structural Feature | Primary Binding Interaction | Efficacy Metric | Reference |
| Furan-3-carboxamide | H5N1 M2 Ion Channel | 2,5-dimethyl furan | Pocket 1 entry; Channel blocking | EC₅₀ = 1.25 μM | [1] |
| Pyrazole-furan carboxamide | Succinate Dehydrogenase (SDH) | Pyrazole-furan core | π-cation (Arg358), H-bond (Tyr206) | EC₅₀ = 1.9 mg/L | [2] |
| Furyl-2-carboxamide | Topoisomerase II | Anthraquinone moiety | H-bonds (Arg737, Thr A) | GI₅₀ = ~24 μM | [3] |
| Furan-2-carbonyl hydrazide | Cyclooxygenase-2 (COX-2) | 5-bromofuran | H-bonding, electrostatic | ΔG = -7.89 kcal/mol | [4] |
Data Analysis: The binding mode dictates the efficacy. For instance, in SDH inhibitors, the pyrazole-furan core must embed deeply into the Q-site to form a critical π-cation interaction with Arg358, while the amide function forms a hydrogen bond with Tyr206[2]. Conversely, in Topoisomerase II inhibitors, the furyl carboxamide relies heavily on hydrogen bonding with specific arginine and threonine residues to stabilize the complex[3].
Orthogonal Validation Strategy: Why Single-Method Approaches Fail
Relying solely on molecular docking to define a binding mode is a dangerous pitfall; docking provides a static hypothesis but lacks dynamic and kinetic context. To establish absolute scientific trust, we must employ a self-validating system that bridges biophysics, structural biology, and functional biology.
Orthogonal workflow for confirming furan carboxamide binding modes.
Causality in Method Selection:
-
Surface Plasmon Resonance (SPR): We use SPR before crystallography to confirm direct, reversible binding and to measure the dissociation rate constant ( Koff ). A compound with a rapid Koff will likely wash out during crystal soaking, dictating that we must use co-crystallization instead.
-
X-ray Crystallography: Provides the definitive spatial arrangement of the furan ring and carboxamide linker within the active site.
-
Site-Directed Mutagenesis: Crystallography can sometimes capture non-physiological binding poses due to crystal packing forces. By mutating the interacting residues identified in the crystal structure and observing a loss of function, we functionally validate the structural model.
Step-by-Step Methodology: A Self-Validating Protocol
The following protocol outlines a robust pipeline for confirming the binding mode of a novel furan carboxamide inhibitor against a kinase or metabolic enzyme target.
Phase 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Objective: Confirm direct target engagement and determine binding kinetics to guide structural biology efforts.
-
Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling. Causality: Amine coupling provides a stable, covalent attachment necessary for running extensive kinetic titration series without baseline drift.
-
Analyte Preparation: Prepare a 2-fold serial dilution series of the furan carboxamide (e.g., 0.1 μM to 10 μM) in running buffer containing a matched percentage of DMSO (typically 1-2%) to prevent bulk refractive index shifts.
-
Kinetic Injection: Inject the concentration series over the active and reference flow cells at a high flow rate (30-50 μL/min). Causality: High flow rates minimize mass transport limitation, ensuring that the measured Kon and Koff reflect true binding kinetics rather than diffusion artifacts.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD ). Select compounds with a residence time ( 1/Koff ) of >10 minutes for crystallography.
Phase 2: Structural Resolution via X-ray Crystallography
Objective: Obtain atomic-resolution coordinates of the furan carboxamide within the binding pocket.
-
Complex Formation: Incubate the purified target protein (at ~10 mg/mL) with a 3- to 5-fold molar excess of the furan carboxamide for 2 hours on ice. Causality: Pre-forming the complex (co-crystallization) rather than soaking apo-crystals ensures that any compound-induced conformational changes (e.g., loop closures) are captured.
-
Crystallization Trials: Set up sitting-drop vapor diffusion plates using sparse-matrix screens.
-
Data Collection & Refinement: Harvest diffracting crystals, cryoprotect, and collect diffraction data at a synchrotron source. Solve the structure using molecular replacement. The resulting electron density map ( ∣Fo∣−∣Fc∣ ) will unambiguously reveal the orientation of the furan oxygen and the carboxamide nitrogen.
Phase 3: Functional Validation via Site-Directed Mutagenesis
Objective: Prove that the crystallographically observed binding mode is responsible for the compound's biological efficacy.
-
Mutant Generation: Based on the X-ray structure, identify the primary hydrogen bond donor/acceptor residues interacting with the furan carboxamide (e.g., Arg358 or Tyr206 as seen in SDH targets[2]). Generate alanine mutants (e.g., R358A, Y206A) using PCR-based site-directed mutagenesis.
-
Protein Expression & Validation: Express and purify the mutant proteins. Perform circular dichroism (CD) spectroscopy to ensure the mutation did not cause global unfolding. Causality: If the protein is unfolded, a loss of binding cannot be attributed to the specific loss of a hydrogen bond.
-
Functional Assay: Test the furan carboxamide against both the wild-type and mutant proteins using an appropriate enzymatic or cellular assay. A significant rightward shift in the IC₅₀/EC₅₀ curve for the mutant confirms that the structural binding mode drives the pharmacological effect.
Conclusion
Confirming the binding mode of furan carboxamides requires moving beyond simple phenotypic screening and static computational models. By integrating SPR kinetics, X-ray crystallography, and targeted mutagenesis into a self-validating loop, researchers can confidently establish structure-activity relationships. This rigorous approach prevents late-stage attrition and enables the rational design of highly selective, next-generation therapeutics.
References
-
[1] Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Advances. Available at:[Link]
-
[2] Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. ACS Publications. Available at:[Link]
-
[4] N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide. Preprints.org. Available at:[Link]
-
[3] Synthesis and Biological Evaluation of Furyl-Carboxamide Derivatives as Potential Anticancer Agents. DergiPark. Available at:[Link]
Sources
A Comparative Guide to the Selectivity of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride as a Novel IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride, a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Given the limited public data on this specific molecule, this document establishes a robust, scientifically-grounded methodology for its characterization by comparing it to well-established IDO1 inhibitors. The protocols and data presented herein are illustrative and designed to serve as a blueprint for rigorous preclinical evaluation.
Introduction: The Critical Role of IDO1 Selectivity in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1][2] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and accumulation of immunosuppressive kynurenine metabolites.[2][3] This dual mechanism suppresses the function of effector T cells and natural killer cells while promoting the activity of regulatory T cells, allowing cancer cells to evade immune surveillance.[1][2]
Targeting IDO1 has thus emerged as a promising strategy in cancer immunotherapy.[4][5] However, the human genome encodes for two other enzymes capable of tryptophan catabolism: IDO2 and Tryptophan 2,3-dioxygenase (TDO).[1][6] While IDO1 is the primary target in cancer, off-target inhibition of TDO, which is constitutively expressed in the liver and regulates systemic tryptophan levels, could lead to undesirable toxicities.[7] Therefore, the selectivity of an IDO1 inhibitor is a paramount determinant of its therapeutic potential and safety profile.
This guide focuses on (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride, a compound containing a hydroxyamidine functional group, a moiety also present in the clinical-stage IDO1 inhibitor Epacadostat.[8][9] We will outline a series of experiments to define its selectivity profile in comparison to established benchmarks.
The Comparator Landscape: Benchmarking Against Established IDO1 Inhibitors
To objectively evaluate the performance of a novel compound, it is essential to benchmark it against well-characterized inhibitors. For this guide, we have selected two prominent IDO1 inhibitors with distinct profiles:
-
Epacadostat (INCB024360): A potent and highly selective, reversible, competitive inhibitor of IDO1.[10][11][12] It has been extensively studied in clinical trials and serves as a gold standard for IDO1 selectivity.[12][13] Epacadostat demonstrates over 1000-fold selectivity for IDO1 over TDO and IDO2 in cellular assays.[9]
-
Navoximod (GDC-0919): A potent IDO1 inhibitor that exhibits a non-competitive or uncompetitive mode of inhibition with respect to tryptophan.[5][14] It has also been evaluated in clinical trials and provides a different mechanistic comparator.[15]
These compounds represent different binding mechanisms and provide a robust basis for a comparative assessment of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride.
Experimental Evaluation of Selectivity: A Step-by-Step Approach
A multi-tiered approach is necessary to build a comprehensive selectivity profile, moving from purified enzyme systems to more complex cellular and co-culture models.
Workflow for Comprehensive Selectivity Profiling
The overall workflow for evaluating the selectivity of a novel IDO1 inhibitor is depicted below. This process ensures a thorough investigation from initial biochemical potency to functional cellular consequences.
Caption: Workflow for IDO1 Inhibitor Selectivity Evaluation.
Protocol 1: Biochemical Enzyme Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified recombinant human IDO1, TDO, and IDO2 enzymes.
Rationale: This direct enzymatic assay provides a clean measure of a compound's potency against its intended target and key off-targets without the complexities of cellular uptake, metabolism, or efflux.[16] Comparing the IC50 values for IDO1 versus TDO and IDO2 yields the primary selectivity ratio.
Step-by-Step Protocol:
-
Enzyme Preparation: Use commercially available purified recombinant human IDO1, TDO, and IDO2 enzymes. Prepare the enzymes in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing necessary cofactors. For IDO1, this includes L-ascorbic acid and methylene blue to maintain the heme iron in its active ferrous state.
-
Compound Preparation: Prepare a 10-point serial dilution series for (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride, Epacadostat, and Navoximod, typically starting from 100 µM down to the low nanomolar range in DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the reaction buffer, the respective enzyme, and the test compound dilutions. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-tryptophan. The final concentration of L-tryptophan should be close to its Michaelis-Menten constant (Km) for the respective enzyme to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the production of N-formylkynurenine. This can be done directly by measuring its absorbance at 321 nm or by converting it to kynurenine and using a colorimetric detection method.[16]
-
Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.
Protocol 2: Cell-Based Kynurenine Production Assay
Objective: To assess the potency and selectivity of the inhibitors in a cellular context.
Rationale: Cell-based assays are crucial as they account for cell permeability, stability, and potential for active efflux, providing a more biologically relevant measure of a compound's functional activity.[3][17] Using cells that endogenously express IDO1 (induced by interferon-gamma, IFNγ) provides a robust system for evaluation.[18][19]
Step-by-Step Protocol:
-
Cell Culture and IDO1 Induction: Plate a suitable cancer cell line (e.g., human ovarian cancer SKOV-3 or melanoma B16F10 cells) in 96-well plates.[17][20] Allow cells to adhere overnight. Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.[19]
-
Compound Treatment: Remove the IFNγ-containing media and replace it with fresh media containing the serial dilutions of the test compounds.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Kynurenine Measurement: Collect the cell culture supernatant. Measure the concentration of kynurenine in the supernatant using a colorimetric assay (e.g., reacting with p-dimethylaminobenzaldehyde) or by LC-MS/MS for higher sensitivity.[20]
-
Selectivity Assessment: Repeat the assay using a cell line engineered to overexpress human TDO to determine the cellular TDO IC50.
-
Data Analysis: Calculate the IC50 values by plotting the inhibition of kynurenine production against the compound concentration. The cellular selectivity is the ratio of the TDO IC50 to the IDO1 IC50.
Protocol 3: T-Cell Co-Culture Functional Assay
Objective: To determine if the inhibition of IDO1 by the test compound can rescue T-cell function from IDO1-mediated immunosuppression.
Rationale: This is the ultimate functional test of an IDO1 inhibitor. It directly measures the desired biological outcome: the restoration of T-cell activity.[18] This assay integrates the biochemical and cellular effects into a physiologically relevant model of immune suppression.
Step-by-Step Protocol:
-
Setup: Use the same IDO1-expressing cancer cells from Protocol 2. After inducing IDO1 with IFNγ and treating with the test compounds, add a T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs) to the wells.
-
T-Cell Activation: Stimulate the T-cells with activating signals (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).
-
Co-incubation: Co-culture the cancer cells and T-cells for 72 hours.
-
Readout of T-Cell Function:
-
Proliferation: Measure T-cell proliferation using assays like CFSE dilution by flow cytometry or by measuring ATP content as an indicator of viable cells.
-
Cytokine Production: Collect the supernatant and measure the secretion of key T-cell effector cytokines, such as Interleukin-2 (IL-2) or IFNγ, using ELISA.
-
-
Cytotoxicity Control: In parallel, test the direct effect of the compounds on T-cell viability in the absence of cancer cells to ensure that any observed effects are not due to direct T-cell toxicity.[17][18]
-
Data Analysis: Plot the T-cell proliferation or cytokine production against the inhibitor concentration to determine the EC50 for the rescue of T-cell function.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparative analysis. The following tables present a hypothetical but realistic dataset for (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride against the comparators.
Table 1: Comparative Biochemical Potency and Selectivity
| Compound | IDO1 IC50 (nM) | TDO IC50 (nM) | IDO2 IC50 (nM) | TDO/IDO1 Selectivity | IDO2/IDO1 Selectivity |
| (Z)-N'-Hydroxyfuran-2-carboximidamide HCl | 15 | >25,000 | >25,000 | >1667x | >1667x |
| Epacadostat | 10 | >20,000 | >20,000 | >2000x | >2000x |
| Navoximod | 28 | 1,500 | >10,000 | 54x | >357x |
Data are illustrative.
Interpretation: In this hypothetical scenario, the novel compound demonstrates potent inhibition of IDO1, comparable to the established inhibitors. Critically, it shows excellent selectivity against TDO and IDO2, a key attribute for a promising therapeutic candidate. Its selectivity profile is superior to Navoximod and on par with Epacadostat.
Table 2: Comparative Cellular Activity
| Compound | Cellular IDO1 IC50 (nM) (SKOV-3 cells) | Cellular TDO IC50 (nM) (HEK293-TDO cells) | T-cell Cytotoxicity IC50 (µM) (Jurkat cells) |
| (Z)-N'-Hydroxyfuran-2-carboximidamide HCl | 45 | >30,000 | >50 |
| Epacadostat | 50 | >30,000 | >50 |
| Navoximod | 75 | 5,000 | >50 |
Data are illustrative.
Interpretation: The illustrative data show that the compound retains potent and selective activity in a cellular context, indicating good cell permeability and stability. The lack of cytotoxicity at high concentrations against a T-cell line is a crucial indicator of a favorable safety profile, suggesting that its effects in co-culture assays will be specifically due to IDO1 inhibition.[18]
Mechanistic Insights: The IDO1 Pathway
Understanding the signaling pathway is essential for interpreting experimental results. IDO1 activity in tumor cells initiates a cascade that suppresses T-cell function. An effective inhibitor reverses this process.
Caption: The IDO1-Kynurenine Pathway in T-Cell Suppression.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for evaluating the selectivity of the novel compound (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride as a potential IDO1 inhibitor. Through a direct comparison with established clinical candidates like Epacadostat and Navoximod, researchers can generate a comprehensive data package that elucidates the compound's potency, selectivity, and functional efficacy. The illustrative data presented suggest that a compound with the hypothetical profile of (Z)-N'-Hydroxyfuran-2-carboximidamide hydrochloride would be a highly promising candidate for further preclinical and clinical development in immuno-oncology. The emphasis on moving from simple biochemical assays to complex, functional cell-based models provides a self-validating system to ensure the trustworthiness and scientific integrity of the evaluation.
References
-
Zhai, L., et al. (2018). Targeting the IDO1 pathway in cancer: from bench to bedside. Journal of Hematology & Oncology. [Link][1][21]
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link][17][18][19]
-
Drug Discovery News. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Discovery News. [Link][3]
-
Munn, D. H., & Mellor, A. L. (2016). IDO in cancer: a Gemini of immune checkpoints. Cancer Immunology, Immunotherapy. [Link][4]
-
AdooQ BioScience. (2023). Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. AdooQ BioScience. [Link][10]
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. [Link][18]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link][8]
-
Chevo, A., et al. (2022). IDO/kynurenine pathway in cancer: possible therapeutic approaches. OncoTargets and Therapy. [Link][22]
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link][19]
-
Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget. [Link][11]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. PubMed Central. [Link][9]
-
Della-Torre, H., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. [Link][12]
-
ResearchGate. (2024). The Ups, Downs and New Trends of IDO1 Inhibitors. ResearchGate. [Link][13]
-
Yan, Z., et al. (2020). Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects. PubMed Central. [Link][20]
-
Zhai, L., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer. [Link][6]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link][16]
-
Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
van de Ven, R., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. [Link][7]
-
Soltani, T., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link][15]
-
Kumar, S., et al. (2019). Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. Journal of Medicinal Chemistry. [Link][14]
Sources
- 1. Targeting the IDO1 pathway in cancer: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Client Challenge [springermedizin.de]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
comparison of synthetic routes for N'-hydroxyamidine derivatives
A Master Guide to N'-Hydroxyamidine Synthesis: Route Comparisons, Mechanistic Insights, and Experimental Protocols
Introduction to N'-Hydroxyamidines
N'-hydroxyamidines, widely known as amidoximes, represent a highly versatile class of chemical compounds characterized by the RC(=NOH)NH₂ functional group[1]. In modern drug development, they serve two critical roles. First, they act as effective prodrugs; the addition of the hydroxyl group masks the highly basic nature of parent amidines, significantly enhancing gastrointestinal absorption and oral bioavailability before being bioreduced in vivo[1]. Second, they function as primary pharmacophores in their own right, acting as potent nitric oxide (NO) donors for cardiovascular applications and as targeted inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) in oncology[1][2].
Biological pathways of N'-hydroxyamidines: Prodrug activation and NO release mechanisms.
Comparative Analysis of Synthetic Routes
The synthesis of amidoximes relies heavily on the nucleophilic addition of hydroxylamine to a nitrile[2]. However, the choice of solvent, base, and activation method drastically alters the reaction's chemoselectivity and yield.
The Traditional Tiemann Method (Protic Solvent / Weak Base)
The most widely cited route involves reacting a nitrile with hydroxylamine hydrochloride in an aqueous alcoholic solvent (ethanol or methanol) using sodium carbonate or sodium hydroxide as a base[1][2].
-
Mechanistic Causality: The base neutralizes the hydrochloride salt, generating free hydroxylamine in situ. The protic solvent stabilizes the transition state via hydrogen bonding. However, for nitriles bearing strong electron-withdrawing groups (e.g., ortho-nitrobenzonitriles), the highly electrophilic nitrile carbon becomes susceptible to hydration by the protic solvent or base, leading to the formation of a primary amide byproduct rather than the desired amidoxime[3].
The Aprotic Strong-Base Protocol (DMSO / KOtBu)
To circumvent amide byproduct formation in sterically hindered or electron-deficient nitriles, an alternative protocol utilizing anhydrous dimethyl sulfoxide (DMSO) and potassium tert-butoxide (KOtBu) is employed[3][4].
-
Mechanistic Causality: DMSO, a polar aprotic solvent, leaves the hydroxylamine nucleophile unsolvated and highly reactive. KOtBu ensures rapid and complete deprotonation of the hydroxylamine salt. By eliminating protic solvent interactions, this method shifts the chemoselectivity entirely toward nucleophilic addition, preventing nitrile hydration and significantly boosting yields for difficult substrates[3][4].
Transition-Metal Catalyzed & Microwave-Assisted Synthesis
For highly unreactive nitriles, Lewis acid catalysis combined with microwave irradiation provides a modern, high-efficiency alternative[5].
-
Mechanistic Causality: Copper(II) acetate coordinates to the lone pair of the nitrile nitrogen. This Lewis acid-base interaction withdraws electron density from the nitrile carbon, drastically lowering the activation energy for nucleophilic attack. Microwave irradiation ensures rapid, uniform heating, reducing reaction times from several hours to under 15 minutes while maintaining strict functional group tolerance[5].
Imidoyl Chloride Substitution
When nitriles are unavailable, amidoximes can be synthesized from amides via an imidoyl chloride intermediate[1][5].
-
Mechanistic Causality: Treatment of an amide with thionyl chloride (SOCl₂) generates a highly electrophilic imidoyl chloride. Subsequent addition of hydroxylamine results in a rapid nucleophilic acyl substitution, displacing the chloride ion to form the amidoxime[1][5].
Decision matrix for selecting the optimal N'-hydroxyamidine synthetic route.
Quantitative Data: Route Performance Comparison
| Synthetic Route | Optimal Substrate Scope | Typical Yield | Reaction Time | Temperature | Key Byproducts / Limitations |
| Traditional Tiemann (EtOH/Na₂CO₃) | Unhindered, electron-rich nitriles | 70–95% | 2–18 hours | 60–90 °C (Reflux) | Primary amides (if substrate is electron-deficient)[3] |
| Aprotic Base (DMSO/KOtBu) | Hindered, electron-deficient nitriles | 80–90% | 12–18 hours | 0 °C to RT | Requires strict anhydrous conditions[3][4] |
| Cu(II) / Microwave | Unreactive nitriles | 80–96% | 10–15 mins | 120 °C (MW) | Requires specialized microwave reactor equipment[5] |
| Imidoyl Chloride | Amides / Peptidyl precursors | 60–85% | 2–4 hours | 0 °C to RT | Harsh activation conditions (SOCl₂) may degrade sensitive groups[1] |
Self-Validating Experimental Protocols
Protocol 1: Traditional Tiemann Synthesis (For Standard Nitriles)
This protocol utilizes an aqueous-organic solvent system to balance the solubility of inorganic salts and organic substrates.
-
In Situ Generation of Hydroxylamine: In a round-bottom flask, dissolve hydroxylamine hydrochloride (2.0 equivalents) and sodium carbonate (1.0 equivalent) in distilled water.
-
Causality & Validation: The base neutralizes the hydrochloride salt. The immediate effervescence (release of CO₂ gas) serves as a visual validation that free hydroxylamine is being successfully generated[2].
-
-
Substrate Addition: Add ethanol to the aqueous mixture to act as a homogenizing co-solvent, followed by the dropwise addition of the nitrile (1.0 equivalent).
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4–12 hours.
-
Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the high-Rf nitrile spot and the emergence of a lower-Rf, UV-active spot confirms the formation of the more polar amidoxime[1].
-
-
Workup & Isolation: Remove the ethanol under reduced pressure. Pour the remaining aqueous mixture into ice-cold water.
-
Causality: Amidoximes are generally insoluble in cold water, whereas unreacted hydroxylamine and inorganic salts remain highly soluble. The pure product will precipitate as a white/off-white solid, which can be collected via vacuum filtration[1].
-
Protocol 2: Aprotic DMSO/KOtBu Synthesis (For Hindered Nitriles)
This protocol prevents the hydration of electron-deficient nitriles by strictly excluding protic solvents.
-
Preparation of the Nucleophile: Suspend hydroxylamine hydrochloride (10.0 equivalents) in anhydrous DMSO under an inert nitrogen atmosphere and cool to 0 °C. Gradually add potassium tert-butoxide (10.0 equivalents).
-
Causality: The inert atmosphere prevents the oxidation of the highly reactive unsolvated hydroxylamine. Cooling to 0 °C safely dissipates the exothermic heat of the acid-base neutralization[4].
-
-
Nucleophilic Addition: Stir the mixture for 30 minutes to ensure complete deprotonation, then add the hindered nitrile (1.0 equivalent). Allow the reaction to warm to room temperature and stir for 18 hours.
-
Causality: The naked nucleophile in the aprotic solvent is reactive enough to attack the nitrile carbon at room temperature, avoiding the thermal degradation associated with refluxing[4].
-
-
Quench and Workup: Pour the reaction mixture into a large volume of ice-cold water.
-
Validation: The highly polar DMSO and potassium salts will partition entirely into the aqueous phase, causing the hydrophobic amidoxime to crash out of solution as a precipitate, ready for filtration and subsequent recrystallization[4].
-
References
-
MDPI. "Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis." Molecules. Available at:[Link]
-
MDPI. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Pharmaceuticals. Available at: [Link]
-
MDPI. "4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide." Molbank. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
